molecular formula C5H10ClO3P B038210 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide CAS No. 4090-55-5

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

Cat. No.: B038210
CAS No.: 4090-55-5
M. Wt: 184.56 g/mol
InChI Key: VZMUCIBBVMLEKC-UHFFFAOYSA-N
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Description

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide is a specialized, cyclic organophosphorus reagent of significant interest in synthetic and medicinal chemistry. Its primary research value lies in its role as a versatile phosphorylating and coupling agent, particularly for the synthesis of nucleotide analogs and phosphoramidite derivatives. The compound features a rigid, sterically hindered 5,5-dimethyl-substituted ring structure, which enhances its stability and can impart unique stereoelectronic properties during reactions. The key functional groups—the phosphorus-chlorine bond and the phosphoryl oxygen—make it highly reactive towards nucleophiles such as alcohols and amines. This reactivity is harnessed for the stepwise construction of phosphoester and phosphoramidite linkages, which are fundamental building blocks in oligonucleotide synthesis for applications like antisense technology and PCR. Furthermore, the steric bulk provided by the geminal dimethyl group adjacent to the phosphorus center can be exploited to control reaction stereoselectivity and to protect the phosphorus atom from undesirable side reactions, leading to higher yields and purer products in complex multi-step syntheses. This makes it an invaluable tool for researchers developing novel therapeutic agents, catalytic systems, and advanced materials where precise control over phosphorus chemistry is paramount.

Properties

IUPAC Name

2-chloro-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide
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InChI

InChI=1S/C5H10ClO3P/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMUCIBBVMLEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(=O)(OC1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9063291
Record name 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide
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Molecular Weight

184.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4090-55-5
Record name 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide
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Record name 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide
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Record name 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide
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Record name 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide
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Record name 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
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Record name 1,3,2-DIOXAPHOSPHORINANE, 2-CHLORO-5,5-DIMETHYL-, 2-OXIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, a key intermediate in the synthesis of various organophosphorus compounds, including therapeutic agents. This document details the underlying reaction, experimental protocols, and the necessary quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound, also known as neopentylene chlorophosphate, is a cyclic phosphochloridate of significant interest in organic synthesis. Its reactivity makes it a versatile building block for the introduction of the 5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide moiety into a wide range of molecules. This guide will focus on its synthesis from readily available starting materials.

Core Synthesis Pathway

The primary and most widely accepted method for the synthesis of this compound is the reaction of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with phosphorus oxychloride (POCl₃). The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (Et₃N), to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. An anhydrous solvent, commonly a non-polar aprotic solvent like dichloromethane (CH₂Cl₂) or toluene, is used to facilitate the reaction.

The overall reaction can be depicted as follows:

Caption: General reaction scheme for the synthesis.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures for analogous cyclic phosphochloridates.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Ice-water bath.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Reagents:

  • 2,2-dimethyl-1,3-propanediol (Neopentyl Glycol)

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous dichloromethane (CH₂Cl₂), distilled from a suitable drying agent.

Procedure:

  • Reaction Setup: A dry 500 mL three-necked round-bottom flask is charged with 2,2-dimethyl-1,3-propanediol (10.41 g, 0.1 mol) and anhydrous dichloromethane (200 mL). The flask is placed in an ice-water bath and stirred under a nitrogen atmosphere until the temperature of the mixture reaches 0 °C.

  • Addition of Base: Freshly distilled triethylamine (20.24 g, 27.9 mL, 0.2 mol) is added to the stirred solution.

  • Addition of Phosphorus Oxychloride: A solution of phosphorus oxychloride (15.33 g, 9.2 mL, 0.1 mol) in anhydrous dichloromethane (50 mL) is placed in the dropping funnel and added dropwise to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature at 0-5 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours and then allowed to warm to room temperature and stirred for a further 12 hours.

  • Work-up: The precipitated triethylamine hydrochloride is removed by filtration under a nitrogen atmosphere. The filter cake is washed with a small amount of anhydrous dichloromethane.

  • Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting crude product is then purified by vacuum distillation.

Workflow Diagram:

A 1. Dissolve Neopentyl Glycol in CH2Cl2 B 2. Cool to 0°C A->B C 3. Add Triethylamine B->C D 4. Dropwise addition of POCl3 in CH2Cl2 C->D E 5. Stir at 0°C, then warm to RT D->E F 6. Filter to remove Et3N·HCl E->F G 7. Concentrate filtrate F->G H 8. Vacuum distillation G->H I Product: 2-Chloro-5,5-dimethyl-1,3,2- dioxaphosphorinane 2-oxide H->I

Caption: Experimental workflow for the synthesis.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant Quantities

ReactantMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)
2,2-dimethyl-1,3-propanediol104.150.110.42-
Phosphorus oxychloride153.330.115.339.2
Triethylamine101.190.220.2427.9
Dichloromethane84.93--250

Table 2: Product and Yield Information

ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percentage Yield (%)
This compound184.5618.4615.7-17.585-95

Note: The actual yield can vary depending on the purity of reagents, reaction conditions, and efficiency of the purification process.

Table 3: Physical and Spectroscopic Data

PropertyValue
AppearanceWhite crystalline solid
Melting Point97-102 °C
Boiling PointNot available
¹H NMR (CDCl₃)δ (ppm): 1.05 (s, 6H, C(CH₃)₂), 3.95-4.25 (m, 4H, OCH₂)
³¹P NMR (CDCl₃)δ (ppm): ~5.0

Safety Considerations

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • The reaction is exothermic and should be cooled effectively to prevent runaway reactions.

Conclusion

The synthesis of this compound via the reaction of 2,2-dimethyl-1,3-propanediol and phosphorus oxychloride in the presence of triethylamine is a reliable and high-yielding procedure. This guide provides the necessary detailed protocol and quantitative data to enable researchers to successfully synthesize this valuable intermediate for their research and development needs. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.

An In-depth Technical Guide on the Core Physical and Chemical Properties of DMOCP

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The acronym "DMOCP" is not uniquely assigned to a single chemical entity in publicly available scientific literature. Search results indicate that it could potentially refer to two distinct classes of compounds: derivatives of 1,3,4-oxadiazole (where "DMO" might stand for "dimethoxyphenyl") or 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide . This guide will provide an in-depth overview of both possibilities to address the query comprehensively.

Part 1: 2-(3,4-Dimethoxyphenyl)-Containing 1,3,4-Oxadiazole Derivatives

Derivatives of 1,3,4-oxadiazole are a significant class of heterocyclic compounds extensively studied in medicinal chemistry due to their wide range of biological activities. The presence of a dimethoxyphenyl group is common in many biologically active molecules.

Physical and Chemical Properties

Quantitative data for a specific compound ambiguously referred to as "DMOCP" is not available. However, properties for representative 2,5-disubstituted 1,3,4-oxadiazole derivatives are presented below.

PropertyValueReference Compound
Molecular Formula C₁₉H₁₄N₂O₂2-(4-methoxyphenyl)-5-(1-naphthyl)-1,3,4-oxadiazole
Molecular Weight 395.5 g/mol 3-[(3-Methoxyphenyl)methyl]-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole[1]
Melting Point 70-72 °C2-(4-methoxyphenyl)-5-tosyl-1,3,4-oxadiazole[2]
61-62 °C2-(3,4-dimethylphenyl)-5-tosyl-1,3,4-oxadiazole[2]
Appearance White solid2-(4-methoxyphenyl)-5-tosyl-1,3,4-oxadiazole[2]
Experimental Protocols

General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles:

A common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of an acid hydrazide with a carboxylic acid in the presence of a dehydrating agent, such as phosphorus oxychloride.

Example Protocol: Synthesis of 2,6-Di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols [3]

  • A mixture of 3,5-di-tert-butyl-4-hydroxybenzoic acid (1.24 mmol) and an appropriate aryl acid hydrazide (1.24 mmol) is prepared in a 50 mL round-bottom flask.

  • Phosphorus oxychloride (5 mL) is added in portions at room temperature.

  • The mixture is refluxed for 3 hours with stirring on a water bath at 80–90 °C.

  • After cooling, the reaction mixture is poured onto crushed ice (100 mL) and stirred for 15 minutes.

  • Sodium bicarbonate is added portion-wise until the pH reaches 7-8 to neutralize the excess acid.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethyl acetate-methanol).

Biological Activities and Signaling Pathways

1,3,4-Oxadiazole derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[4][5] The specific activity is highly dependent on the nature and position of the substituents on the oxadiazole ring.

The mechanism of action of these compounds can be diverse. For instance, their anticancer effects may be mediated through the inhibition of specific enzymes or interference with signaling pathways crucial for cancer cell proliferation and survival.

Below is a generalized representation of a signaling pathway that could be modulated by bioactive heterocyclic compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation ligand Bioactive Compound (e.g., DMOCP derivative) ligand->receptor kinase2 Kinase 2 kinase1->kinase2 Phosphorylation tf Transcription Factor kinase2->tf gene Target Gene tf->gene Translocation response Biological Response (e.g., Apoptosis, Anti-inflammatory) gene->response Gene Expression

Caption: Generalized cell signaling pathway.

Part 2: this compound

This organophosphorus compound is a cyclic phosphate ester.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₅H₁₀ClO₃P[6]
Molecular Weight 184.56 g/mol [6]
CAS Number 4090-55-5[7]
Melting Point 97-102 °C (lit.)Sigma-Aldrich
Appearance White solid---
Assay 95%Sigma-Aldrich
InChI InChI=1S/C5H10ClO3P/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3[7]
SMILES CC1(COP(=O)(OC1)Cl)C[7]
Experimental Protocols

Synthesis of this compound:

This compound can be synthesized by the reaction of neopentyl glycol (2,2-dimethyl-1,3-propanediol) with phosphorus oxychloride.

General Procedure:

  • Neopentyl glycol is dissolved in a suitable anhydrous solvent (e.g., toluene).

  • The solution is cooled in an ice bath.

  • Phosphorus oxychloride is added dropwise with stirring.

  • A base, such as triethylamine, may be added to scavenge the HCl byproduct.

  • The reaction mixture is stirred for a specified period, and the product is isolated and purified, typically by recrystallization.

Biological Activities and Signaling Pathways

Organophosphorus compounds are known for their diverse biological activities, often acting as enzyme inhibitors. While specific biological activities for this compound are not well-documented in the provided search results, related compounds are known to interact with various signaling pathways. For example, some organophosphorus compounds can induce apoptosis through the activation of MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

Below is a simplified workflow for assessing the biological activity of a compound.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models compound Test Compound (DMOCP) cell_culture Cell Culture Treatment compound->cell_culture enzyme_assay Enzyme Inhibition Assay compound->enzyme_assay cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity data_analysis Data Analysis and Mechanism of Action Studies enzyme_assay->data_analysis animal_model Animal Model (e.g., Mouse, Rat) cytotoxicity->animal_model toxicity_study Toxicity Studies animal_model->toxicity_study toxicity_study->data_analysis

Caption: General experimental workflow.

References

An In-depth Technical Guide on 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (CAS: 4090-55-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, a key reagent in synthetic organic chemistry, particularly in the field of drug development and nucleotide chemistry. This document details its chemical and physical properties, provides a robust synthesis protocol, and explores its significant applications. Special emphasis is placed on its role in the synthesis of antimicrobial agents and the crucial bacterial second messenger, cyclic diguanosine monophosphate (c-di-GMP). Detailed experimental protocols for these key applications are provided, along with a summary of relevant quantitative data. Furthermore, a visualization of the c-di-GMP signaling pathway, a critical area of research in bacterial pathogenesis and antibiotic development, is presented to illustrate the biological context of one of this reagent's most important synthetic targets.

Chemical and Physical Properties

This compound, also known as neopentylene chlorophosphate or DMOCP, is a cyclic phosphate ester monochloride. Its rigid six-membered ring structure, conferred by the gem-dimethyl group, provides stereochemical control in phosphorylation reactions. The phosphorus atom is highly electrophilic due to the attached chlorine and oxide moieties, making it an excellent phosphorylating agent for various nucleophiles.

PropertyValueReference
CAS Number 4090-55-5[1][2][3][4][5]
Molecular Formula C₅H₁₀ClO₃P[1][2][3][4][5]
Molecular Weight 184.56 g/mol [1][2][3][4][5]
Appearance White to off-white crystalline powder or solid[6]
Melting Point 97-102 °C[3]
Boiling Point 152.1 °C at 760 mmHg[7]
Density 1.28 g/cm³[7]
Flash Point 97 °C[2]
Solubility Soluble in many organic solvents like toluene, THF, and dichloromethane.[8]
SMILES CC1(C)COP(=O)(Cl)OC1[1][3]
InChI Key VZMUCIBBVMLEKC-UHFFFAOYSA-N[3]

Synthesis of this compound

A common and efficient method for the preparation of this compound involves the reaction of 2,2-dimethyl-1,3-propanediol with phosphorus oxychloride.[8]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,2-dimethyl-1,3-propanediol

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (TEA)

  • Dry Toluene

Procedure:

  • A solution of 2,2-dimethyl-1,3-propanediol (1 equivalent) and triethylamine (1 equivalent) in dry toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in an ice bath.

  • Phosphorus oxychloride (1 equivalent), dissolved in dry toluene, is added dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.

  • The reaction mixture is then filtered to remove the triethylamine hydrochloride salt.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or distillation under reduced pressure to afford pure this compound.

Diagram of Synthesis Workflow:

G reagents 2,2-dimethyl-1,3-propanediol + POCl3 + TEA in Dry Toluene reaction Reaction at 0°C to RT reagents->reaction filtration Filtration to remove Triethylamine Hydrochloride reaction->filtration concentration Concentration of Filtrate filtration->concentration purification Purification (Recrystallization/Distillation) concentration->purification product 2-Chloro-5,5-dimethyl-1,3,2- dioxaphosphorinane 2-oxide purification->product

Caption: General workflow for the synthesis of the title compound.

Applications in the Synthesis of Bioactive Molecules

This compound is a versatile reagent for the synthesis of a variety of biologically active molecules, including phosphoramidates with antimicrobial properties and the ubiquitous bacterial second messenger, c-di-GMP.

Synthesis of 5,5-dimethyl-2-oxido-[1][2][8]-dioxaphosphorinane-2-yl-amino carboxylates and their Antimicrobial Activity

This class of compounds is synthesized by reacting this compound with various amino acid esters.

Materials:

  • This compound

  • Appropriate amino acid methyl ester hydrochloride

  • Triethylamine (TEA)

  • Dry Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of the respective amino acid methyl ester hydrochloride (1 equivalent) in dry THF, triethylamine (2 equivalents) is added, and the mixture is stirred for 15 minutes at room temperature.

  • A solution of this compound (1 equivalent) in dry THF is then added dropwise to the reaction mixture.

  • The reaction is continued at room temperature for a specified period (typically several hours), and the progress is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the precipitated triethylamine hydrochloride is filtered off.

  • The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to yield the pure product.

The synthesized 5,5-dimethyl-2-oxido-[1][2][8]-dioxaphosphorinane-2-yl-amino carboxylates have been reported to exhibit antimicrobial activity. While the specific MIC values from the primary literature by Babu BH, et al. were not retrievable in detail, related studies on similar phosphoramidate structures show promising activity against a range of bacteria. For instance, various 2-aryloxy-6-bromo-3-(4-chlorophenyl)-3,4-dihydrobenzo[e][1][2][8]oxazaphosphinine 2-oxides have demonstrated antibacterial effects.[8]

One-Flask Synthesis of Cyclic Diguanosine Monophosphate (c-di-GMP)

This compound (DMOCP) is a key cyclizing agent in a convenient one-flask, gram-scale synthesis of c-di-GMP.[1][9] This method avoids tedious chromatographic purification steps.

This protocol details the cyclization of a linear dinucleotide precursor to form the cyclic product.[1]

Materials:

  • Linear protected dinucleotide precursor

  • Pyridine

  • 95% 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane (DMOCP)

  • Water

  • Iodine (I₂)

  • Sodium bisulfite (NaHSO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

Procedure:

  • The linear dinucleotide precursor is dissolved in pyridine in a round-bottom flask.

  • 3.40 g of 95% DMOCP (17.5 mmol, 3.5 equivalents) is added, and the mixture is stirred for 10 minutes.[1]

  • 3.2 ml of H₂O (175 mmol, 10 equivalents relative to DMOCP) is added, followed immediately by 1.65 g of I₂ (6.5 mmol, 1.3 equivalents).[1] The mixture is stirred for 5 minutes.

  • The reaction is quenched by pouring the mixture into a flask containing 700 ml of H₂O and 1.0 g of NaHSO₃ and stirring for 5 minutes.[1]

  • 20 g of NaHCO₃ is slowly added to neutralize the solution, followed by stirring for 5 minutes.[1]

  • The aqueous mixture is extracted with 800 ml of 1:1 (v/v) EtOAc/Et₂O.[1] The organic layer containing the protected c-di-GMP is then carried forward for deprotection and purification by crystallization.

Quantitative Data for c-di-GMP Synthesis: The one-flask synthesis method reported by Gaffney et al. can yield over 1 gram of the final c-di-GMP product.[1] The final product is purified by crystallization, and its identity and purity are confirmed by NMR spectroscopy and melting point determination.[1]

Analytical DataValueReference
Yield > 1 g[1]
Melting Point 193-196 °C (dec.)[1]
¹H NMR (D₂O, 55°C) δ 8.03 (s, 2H), 5.81 (s, 2H), 5.07 (br, 2H), 4.80 (br, 2H), 4.07-3.96 (m, 2H), 3.13 (q, J = 7 Hz, 12H), 1.22 (t, J = 7 Hz, 18H)[1]
³¹P NMR (D₂O, 55°C) δ –0.20[1]

The c-di-GMP Signaling Pathway

Cyclic di-GMP is a ubiquitous bacterial second messenger that plays a critical role in regulating various cellular processes, including the transition between motile and sessile lifestyles, biofilm formation, virulence, and cell cycle progression.[2][7][8] Understanding this pathway is crucial for the development of novel antibacterial strategies.

Diagram of the c-di-GMP Signaling Pathway:

G cluster_synthesis c-di-GMP Synthesis cluster_degradation c-di-GMP Degradation cluster_effectors c-di-GMP Effectors cluster_outputs Cellular Outputs GTP 2 x GTP DGCs Diguanylate Cyclases (DGCs) (GGDEF domain) GTP->DGCs cdiGMP c-di-GMP DGCs->cdiGMP PDEs Phosphodiesterases (PDEs) (EAL or HD-GYP domain) cdiGMP->PDEs PilZ PilZ domain proteins cdiGMP->PilZ Riboswitches Riboswitches cdiGMP->Riboswitches Other Other protein effectors cdiGMP->Other pGpG pGpG PDEs->pGpG GMP 2 x GMP pGpG->GMP Biofilm Increased Biofilm Formation PilZ->Biofilm Motility Decreased Motility Riboswitches->Motility Virulence Modulated Virulence Other->Virulence CellCycle Cell Cycle Control Other->CellCycle Environmental_Signals Environmental Signals Environmental_Signals->DGCs Environmental_Signals->PDEs

Caption: Overview of the c-di-GMP synthesis, degradation, and signaling cascade.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant applications in medicinal chemistry and drug development. Its utility in the preparation of potential antimicrobial agents and, notably, in the efficient synthesis of the key bacterial signaling molecule c-di-GMP, underscores its importance for researchers in these fields. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory. Furthermore, the visualization of the c-di-GMP signaling pathway provides a clear framework for understanding the biological relevance of this synthetic target, which may inspire new avenues for antimicrobial research.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,2-Dimethyltrimethylene Phosphorochloridate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2,2-dimethyltrimethylene phosphorochloridate, scientifically known as 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (CAS No. 4090-55-5). While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available, this document synthesizes data from analogous structures and theoretical studies to present a robust model of its architecture. This guide delves into the key structural parameters, including bond lengths and angles, and explores the conformational landscape of the six-membered dioxaphosphorinane ring. Detailed methodologies for relevant experimental and computational techniques are also provided to aid in further research and application.

Introduction

This compound is a cyclic phosphate ester of significant interest in organic synthesis, particularly as a phosphorylating agent in the preparation of modified nucleotides and other biologically active molecules. Its rigid, six-membered ring structure, substituted with geminal methyl groups, imparts specific stereochemical properties that can influence the outcome of chemical reactions. Understanding the precise molecular geometry and conformational dynamics of this reagent is crucial for predicting its reactivity and designing novel synthetic pathways.

Molecular Structure

The molecular structure of 2,2-dimethyltrimethylene phosphorochloridate is characterized by a central six-membered 1,3,2-dioxaphosphorinane ring. The phosphorus atom is pentavalent, bonded to two oxygen atoms within the ring, an exocyclic chlorine atom, and an exocyclic oxygen atom via a double bond. The carbon atom at the 5-position of the ring is substituted with two methyl groups.

While specific crystallographic data for this molecule is not available in open-access databases, structural parameters can be reliably inferred from studies on closely related 5,5-dimethyl-1,3,2-dioxaphosphorinane derivatives.

Data Presentation: Inferred Structural Parameters

The following table summarizes the expected bond lengths and angles for this compound, based on data from analogous compounds.

ParameterAtom Pair/TripletExpected Value Range
Bond Lengths (Å)
P=OP=O1.44 - 1.46
P-ClP-Cl1.98 - 2.02
P-O (ring)P-O1.56 - 1.60
C-O (ring)C-O1.45 - 1.49
C-C (ring)C-C1.51 - 1.54
C-C (methyl)C-CH₃1.52 - 1.55
Bond Angles (°)
O=P-ClO=P-Cl115 - 119
O=P-O (ring)O=P-O112 - 116
Cl-P-O (ring)Cl-P-O102 - 106
O-P-O (ring)O-P-O100 - 104
P-O-C (ring)P-O-C118 - 122
O-C-C (ring)O-C-C110 - 114
C-C-C (ring)C-C-C110 - 114

Conformational Analysis

The conformational landscape of the 1,3,2-dioxaphosphorinane ring is a critical aspect of its chemistry. Theoretical and spectroscopic studies on analogous compounds strongly indicate that the six-membered ring predominantly adopts a chair conformation .

The orientation of the exocyclic P=O and P-Cl groups (axial or equatorial) is a key determinant of the overall molecular shape and reactivity. Studies on similar 2-substituted-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxides and 2-sulfides have shown a preference for the conformer where the larger substituent on the phosphorus atom occupies the equatorial position to minimize steric hindrance. However, stereoelectronic effects, such as the anomeric effect, can also play a significant role and may favor an axial orientation for electronegative substituents.

For this compound, it is likely that an equilibrium exists between two chair conformers, with the equatorial P=O conformer being slightly more stable in the absence of strong solvent effects.

Conformational equilibrium between the axial and equatorial P=O chair forms.

Experimental and Computational Protocols

To determine the molecular structure and conformation of 2,2-dimethyltrimethylene phosphorochloridate and related compounds, a combination of experimental and computational techniques is employed.

Synthesis

The synthesis of this compound is typically achieved through the reaction of 2,2-dimethyl-1,3-propanediol with phosphorus oxychloride in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.

Synthesis Synthesis Workflow Reactants 2,2-Dimethyl-1,3-propanediol + POCl₃ + Triethylamine Reaction Reaction in an inert solvent (e.g., Toluene or Dichloromethane) at controlled temperature Reactants->Reaction Filtration Filtration of Triethylamine Hydrochloride Reaction->Filtration Purification Purification of the crude product (e.g., Distillation or Recrystallization) Filtration->Purification Product This compound Purification->Product

General synthetic workflow for 2,2-dimethyltrimethylene phosphorochloridate.

Detailed Protocol:

  • To a stirred solution of 2,2-dimethyl-1,3-propanediol in an anhydrous inert solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), phosphorus oxychloride is added dropwise at a reduced temperature (e.g., 0 °C).

  • A stoichiometric amount of triethylamine is then added dropwise, maintaining the low temperature.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • The precipitated triethylamine hydrochloride is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The resulting crude product is purified by vacuum distillation or recrystallization from a suitable solvent.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound.

General Protocol:

  • Crystallization: High-quality single crystals are grown from a supersaturated solution of the purified compound by slow evaporation of the solvent, cooling, or vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ³¹P NMR spectroscopy are powerful tools for characterizing the structure and conformational dynamics in solution. Chemical shifts and coupling constants are sensitive to the local electronic environment and the dihedral angles between adjacent atoms.

Experimental Protocol:

  • A sample of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H, ¹³C, and ³¹P NMR spectra are acquired on a high-field NMR spectrometer.

  • Advanced NMR experiments, such as COSY, HSQC, HMBC, and NOESY, can be performed to aid in the assignment of signals and to probe through-space interactions, which can provide information about the predominant conformation in solution.

  • Variable-temperature NMR studies can be conducted to investigate the thermodynamics of conformational equilibria.

Computational Chemistry

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the molecular structure and conformational energetics.

Computational Protocol:

  • The initial 3D structure of the molecule is built using molecular modeling software.

  • A conformational search is performed to identify all possible low-energy conformers (e.g., chair, boat, twist-boat).

  • The geometry of each conformer is optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermodynamic data (e.g., Gibbs free energy).

  • The relative energies of the conformers are compared to determine the most stable conformation.

  • NMR chemical shifts and coupling constants can also be calculated and compared with experimental data to validate the computational model.

LogicalFlow Start Structural & Conformational Analysis Experimental Experimental Methods Start->Experimental Computational Computational Methods Start->Computational Synthesis Synthesis Experimental->Synthesis Xray X-ray Crystallography Experimental->Xray NMR NMR Spectroscopy Experimental->NMR DFT Density Functional Theory Computational->DFT Structure Molecular Structure (Bond Lengths, Angles) Xray->Structure Conformation Conformational Preferences (Chair, Axial/Equatorial) NMR->Conformation DFT->Structure DFT->Conformation

Logical relationship between methods for structural and conformational analysis.

Conclusion

2,2-Dimethyltrimethylene phosphorochloridate is a valuable synthetic reagent whose reactivity is governed by its distinct molecular structure and conformational properties. Based on extensive data from analogous compounds, it is concluded that this molecule predominantly exists in a chair conformation. The precise structural parameters, while not yet determined experimentally for this specific compound, can be reliably estimated. The experimental and computational protocols outlined in this guide provide a framework for researchers to further investigate this and related molecules, paving the way for new applications in chemical synthesis and drug development.

Synthesis of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide from Phosphorus Oxychloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, a key intermediate in the synthesis of various organic compounds, including nucleoside phosphoramidates and cyclic diguanosine monophosphate (c-di-GMP).[1][2] The primary synthetic route involves the reaction of phosphorus oxychloride (POCl₃) with 2,2-dimethyl-1,3-propanediol (neopentyl glycol) in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Overview

The fundamental reaction involves the cyclization of neopentyl glycol with phosphorus oxychloride. The hydroxyl groups of neopentyl glycol react with the phosphorus oxychloride, leading to the formation of the six-membered dioxaphosphorinane ring and the elimination of two molecules of hydrogen chloride. A tertiary amine, such as triethylamine, is commonly used as a scavenger for the HCl produced.

Quantitative Data Summary

While specific yields can vary based on reaction scale and purification techniques, the following table summarizes typical quantitative data for this synthesis.

ParameterValueNotes
Reactants
2,2-Dimethyl-1,3-propanediol1.0 equivalent
Phosphorus Oxychloride (POCl₃)1.0 - 1.1 equivalentsA slight excess may be used to ensure complete reaction.
Triethylamine2.0 - 2.2 equivalentsActs as an HCl scavenger.
Solvent Dry Toluene or DichloromethaneSolvent should be anhydrous to prevent hydrolysis of POCl₃.
Reaction Temperature 0°C to room temperatureThe initial reaction is typically carried out at 0°C.
Reaction Time 2 - 12 hoursMonitored by techniques like TLC or NMR.
Typical Yield 60 - 85%Yields are dependent on the purity of reagents and workup procedure.
Melting Point 97-102 °C[2]

Detailed Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • 2,2-Dimethyl-1,3-propanediol (neopentyl glycol)

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene (or Dichloromethane)

  • Anhydrous Diethyl Ether

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Condenser

  • Ice bath

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, dissolve 2,2-dimethyl-1,3-propanediol (1.0 eq) and triethylamine (2.1 eq) in anhydrous toluene.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of POCl₃: Dissolve phosphorus oxychloride (1.05 eq) in anhydrous toluene in the dropping funnel. Add the POCl₃ solution dropwise to the stirred diol solution over a period of 1-2 hours, maintaining the temperature at 0°C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Filtration: Filter the reaction mixture under vacuum to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous toluene or diethyl ether.

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a white solid, can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane or diethyl ether) to yield pure this compound.

  • Drying and Storage: Dry the purified product under vacuum. Store the final compound in a desiccator to protect it from moisture.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow POCl3 Phosphorus Oxychloride (POCl₃) Mixing Dissolve Reactants POCl3->Mixing NeopentylGlycol 2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol) NeopentylGlycol->Mixing Triethylamine Triethylamine (Et₃N) Triethylamine->Mixing Solvent Anhydrous Toluene Solvent->Mixing Reaction Reaction at 0°C to RT Mixing->Reaction Dropwise Addition Filtration Filtration Reaction->Filtration Byproduct Triethylamine Hydrochloride (Et₃N·HCl) Reaction->Byproduct Formation Evaporation Solvent Removal Filtration->Evaporation Filtrate Filtration->Byproduct Solid Precipitate Purification Recrystallization Evaporation->Purification Crude Product FinalProduct 2-Chloro-5,5-dimethyl-1,3,2- dioxaphosphorinane 2-oxide Purification->FinalProduct

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Phosphorylation Mechanism of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of phosphorylation utilizing 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. This reagent serves as a versatile phosphorylating agent for a variety of nucleophiles, including alcohols, amines, and thiols. This document details the mechanistic pathway, provides representative experimental protocols, and tabulates key quantitative data to facilitate its application in research and development, particularly in the synthesis of novel phosphate esters and their derivatives which are crucial in drug design and development.

Introduction

Phosphorylation is a fundamental biochemical process and a cornerstone of synthetic organic chemistry. The introduction of a phosphate moiety can significantly alter the biological activity, solubility, and targeting capabilities of molecules. This compound, a cyclic phosphorochloridate, has emerged as an effective reagent for the controlled phosphorylation of various functional groups. Its rigid cyclic structure offers distinct reactivity and stereochemical control compared to its acyclic counterparts. This guide will delve into the core aspects of its reactivity, focusing on the phosphorylation of alcohols as a representative transformation.

Mechanism of Phosphorylation

The phosphorylation of a nucleophile, such as an alcohol, with this compound proceeds via a nucleophilic substitution reaction at the phosphorus center. The generally accepted mechanism is a bimolecular nucleophilic substitution (SN2-type) pathway.

Key Steps:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic phosphorus atom of the cyclic phosphorochloridate.

  • Transition State: A trigonal bipyramidal transition state is formed where the incoming nucleophile (alcohol) and the leaving group (chloride) occupy the apical positions.

  • Inversion of Configuration: The chloride ion departs, leading to an inversion of the stereochemical configuration at the phosphorus center.

  • Deprotonation: A mild base, typically a tertiary amine like triethylamine, is used to neutralize the liberated hydrochloric acid (HCl), driving the reaction to completion.

dot

Experimental_Workflow start Start reactants Dissolve Alcohol and Triethylamine in Anhydrous THF start->reactants cooling Cool to 0 °C under Inert Atmosphere reactants->cooling addition Add this compound Solution Dropwise cooling->addition reaction Stir at Room Temperature (12-24h) addition->reaction monitoring Monitor by TLC or ³¹P NMR reaction->monitoring workup Filter and Concentrate monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Phosphate Ester purification->product

A Comprehensive Technical Guide to 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane, a key reagent in organic synthesis, particularly for the introduction of the neopentylene phosphate moiety. This document details its chemical properties, spectroscopic data, synthesis protocols, and significant applications in medicinal chemistry and materials science.

Core Properties and Identification

5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane, also known as 2,2-dimethyltrimethylene phosphorochloridate, is a cyclic phosphate ester.[1] Its rigid six-membered ring structure, imparted by the gem-dimethyl group, makes it a valuable building block for creating specific molecular architectures.

Table 1: Chemical and Physical Properties

Property Value Reference(s)
CAS Number 4090-55-5 [1]
Molecular Formula C₅H₁₀ClO₃P [1][2]
Molecular Weight 184.56 g/mol [1][2]
Melting Point 97-102 °C (lit.) [1][3]
Assay Purity ≥95% [1][4]
InChI Key VZMUCIBBVMLEKC-UHFFFAOYSA-N [1]
SMILES String CC1(C)COP(Cl)(=O)OC1 [1]

| Appearance | White solid | Inferred from properties |

Synthesis and Experimental Protocols

The synthesis of cyclic chlorophosphates like the title compound is a well-established process, typically involving the reaction of a diol with a phosphorus source, followed by oxidation. A common and efficient method is the reaction between neopentyl glycol (2,2-dimethyl-1,3-propanediol) and phosphorus oxychloride (POCl₃).

The general workflow for producing such cyclic phosphate monomers can be streamlined, for instance, by using continuous flow technologies to manage reactive intermediates safely and efficiently.[5]

SynthesisWorkflow diol Neopentyl Glycol (Diol) reactor Reaction Vessel (Anhydrous Solvent, 0°C) diol->reactor pocl3 Phosphorus Oxychloride (POCl₃) pocl3->reactor product 5,5-dimethyl-2-oxo-2-chloro -1,3,2-dioxaphosphinane reactor->product Purification hcl HCl Gas (Byproduct) reactor->hcl

Caption: General synthesis workflow for the target compound.

Representative Experimental Protocol:

This protocol is adapted from established procedures for analogous cyclic chlorophosphates.[6]

  • Preparation: To a 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap, add neopentyl glycol (1.0 mol) and anhydrous dichloromethane (700 mL).

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath with continuous stirring until the solution is clear.

  • Reaction: Slowly add a solution of phosphorus oxychloride (1.1 mol) in anhydrous dichloromethane (300 mL) to the flask via the dropping funnel. Maintain a slow addition rate (e.g., 1 drop/second) to control the exothermic reaction and the evolution of HCl gas. Keep the reaction temperature at 0 °C throughout the addition.

  • Maturation: After the addition is complete, allow the mixture to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir for an additional 12 hours, or until HCl gas evolution ceases.

  • Isolation: Remove the solvent (dichloromethane) under reduced pressure (distillation).

  • Purification: The crude product is then purified by vacuum distillation or recrystallization to yield the final white solid product.

Chemical Reactivity and Applications

The core reactivity of 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane lies in the electrophilic nature of the phosphorus atom, making the P-Cl bond susceptible to nucleophilic attack. This makes it an excellent phosphorylating agent.

Its primary application is in the synthesis of more complex organophosphorus compounds, including flame retardants, polymer additives, and, most significantly, prodrugs and phospholipids for drug delivery systems.[7][8] The neopentyl group provides hydrolytic stability and specific steric properties to the resulting phosphate esters.

A key reaction is its use in the phosphorylation of alcohols, amines, and other nucleophiles. For example, it can be used for the N-phosphorylation of heterocyclic compounds like phenothiazine.[9]

ReactionPathway start 5,5-dimethyl-2-oxo-2-chloro -1,3,2-dioxaphosphinane product Phosphorylated Product start->product Nucleophilic Substitution nucleophile Nucleophile (e.g., R-OH, R-NH₂) nucleophile->product plus +

Caption: General reaction pathway as a phosphorylating agent.

Spectroscopic and Analytical Data

Table 2: Expected Spectroscopic Data

Technique Expected Features Reference(s)
³¹P NMR A singlet in the characteristic phosphonate region. The exact chemical shift would require experimental determination. [10]
¹H NMR Signals corresponding to the non-equivalent axial and equatorial protons of the CH₂ groups and a singlet for the two methyl groups. [10]
¹³C NMR Resonances for the quaternary carbon, the two methyl carbons, and the two CH₂ carbons. [10]
IR & Raman Characteristic peaks for P=O, P-O-C, and P-Cl stretching vibrations. These techniques have been used to study the compound in various solutions. [11]

| Mass Spec. | A molecular ion peak corresponding to its mass (184.56 g/mol ) and fragmentation patterns typical of cyclic phosphate esters. |[12] |

Safety and Handling

As a reactive organophosphorus chloride, this compound requires careful handling. It is classified as corrosive and can cause severe skin burns and eye damage.

Table 3: Safety Information

Category Information Reference(s)
GHS Pictogram GHS05 (Corrosion) [1][3]
Signal Word Danger [1][3]
Hazard Statement H314: Causes severe skin burns and eye damage. [1][3]
Precautionary Codes P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338 [1][3]
Storage Class 8A - Combustible corrosive hazardous materials [1][3]
Personal Protective Use in a chemical fume hood. Wear protective gloves, clothing, eye, and face protection. [3]

| Incompatibilities | Reacts with water and strong oxidizing agents or bases. | Inferred from chemical class |

Conclusion

5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane is a versatile and powerful reagent for phosphorylation reactions. Its defined structure and reactivity make it an indispensable tool for chemists in academia and industry, particularly those focused on the development of novel pharmaceuticals, prodrugs, and advanced polymer materials. Proper understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in research and development.

References

An In-depth Technical Guide on the Solubility of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, a key intermediate in various chemical syntheses. A comprehensive review of available scientific literature reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This guide summarizes the available qualitative solubility information, presents a structured table to highlight the data gap, and provides a detailed, generalized experimental protocol for determining the solubility of solid organic compounds. Additionally, a visual workflow for this experimental protocol is provided using a Graphviz diagram.

Introduction

This compound (CAS No. 4090-60-2) is a cyclic organophosphate compound of significant interest in organic synthesis. Its utility as a precursor for various derivatives, including flame retardants and biologically active molecules, necessitates a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents. Solubility data is critical for reaction optimization, purification processes such as recrystallization, and the formulation of products.

Quantitative Solubility Data

A comprehensive search of scholarly articles, chemical databases, and patents did not yield specific quantitative solubility data for this compound. The table below is provided to structure future experimental findings and to underscore the current lack of precise measurements.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents

Organic SolventChemical FormulaTemperature (°C)Solubility ( g/100 mL)
TolueneC₇H₈Not AvailableNot Available
DichloromethaneCH₂Cl₂Not AvailableNot Available
ChloroformCHCl₃Not AvailableNot Available
Tetrahydrofuran (THF)C₄H₈ONot AvailableNot Available
AcetonitrileCH₃CNNot AvailableNot Available
Ethyl AcetateC₄H₈O₂Not AvailableNot Available
AcetoneC₃H₆ONot AvailableNot Available
MethanolCH₄ONot AvailableNot Available
EthanolC₂H₆ONot AvailableNot Available
n-HexaneC₆H₁₄Not AvailableNot Available

Qualitative Solubility Insights

While quantitative data is lacking, some qualitative inferences about the solubility of this compound can be drawn from its documented synthesis and reaction chemistry. The synthesis of this compound is often carried out in toluene , which strongly suggests that it is soluble in this non-polar aromatic solvent. The use of other non-polar and polar aprotic solvents in reactions involving similar cyclic organophosphate compounds implies at least partial solubility in solvents like dichloromethane, chloroform, and tetrahydrofuran. Given its polar phosphoryl group, it is expected to have limited solubility in non-polar aliphatic hydrocarbons such as n-hexane.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the experimental determination of the solubility of a solid organic compound like this compound in various organic solvents. This protocol is based on the isothermal equilibrium method.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps and PTFE septa

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

  • Drying oven

4.2. Procedure

  • Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. b. To each vial, add a known volume of a specific organic solvent. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). e. Agitate the mixtures for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization. c. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. d. Record the exact volume of the filtered saturated solution.

  • Quantification of Solute: a. Gravimetric Method: i. Weigh the volumetric flask containing the filtered saturated solution. ii. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point until a constant weight is achieved. iii. Weigh the flask with the dried solute. The difference in weight gives the mass of the dissolved solid. iv. Calculate the solubility in g/100 mL or other desired units. b. Spectroscopic/Chromatographic Method: i. If the gravimetric method is not suitable, dilute the filtered saturated solution to a known concentration within the linear range of a pre-established calibration curve. ii. Analyze the diluted solution using UV-Vis spectrophotometry or HPLC. iii. Determine the concentration of the solute in the saturated solution from the calibration curve. iv. Calculate the solubility.

  • Data Reporting: a. Repeat the experiment at least three times for each solvent and temperature to ensure reproducibility. b. Report the average solubility and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow start Start prep_compound Prepare High Purity Compound and Solvents start->prep_compound add_excess Add Excess Solid to Vials with Known Solvent Volume prep_compound->add_excess equilibrate Equilibrate at Constant Temperature with Agitation (24-48h) add_excess->equilibrate settle Allow Excess Solid to Settle (min. 2 hours) equilibrate->settle sample Withdraw Supernatant with Pre-warmed Syringe settle->sample filter Filter through 0.22 µm Syringe Filter into Weighed Volumetric Flask sample->filter quant_choice Choose Quantification Method filter->quant_choice gravimetric Gravimetric Analysis: Evaporate Solvent and Weigh Residue quant_choice->gravimetric Gravimetric spectro_hplc Spectroscopic/HPLC Analysis: Dilute and Measure Concentration quant_choice->spectro_hplc Instrumental calculate Calculate Solubility (e.g., g/100 mL) gravimetric->calculate spectro_hplc->calculate repeat Repeat for Reproducibility calculate->repeat repeat->prep_compound New Solvent/Temp end End repeat->end Report Average & SD

Figure 1. Experimental workflow for solubility determination.

Conclusion

This technical guide highlights a significant gap in the available physicochemical data for this compound, specifically its quantitative solubility in organic solvents. While qualitative information suggests solubility in toluene and likely other polar aprotic solvents, precise data is essential for process optimization and development. The provided generalized experimental protocol offers a robust framework for researchers to systematically determine the solubility of this and other solid organic compounds. The generation of such data would be a valuable contribution to the chemical sciences community.

Spectroscopic Profile of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. The information is tailored for researchers, scientists, and professionals in drug development who utilize this reagent in their work. This document presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for these analytical techniques.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₅H₁₀ClO₃P[1]
Molecular Weight 184.56 g/mol [1]
CAS Number 4090-55-5[1]
Melting Point 97-102 °C[1]
Synonyms 2,2-Dimethyltrimethylene phosphorochloridate, 5,5-Dimethyl-2-chloro-2-oxo-1,3,2-dioxaphosphorinane[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityAssignment
3.73-4.48ddCH₂
1.12-1.33sCH₃ (axial/equatorial)
0.88-0.92sCH₃ (axial/equatorial)

The methylene protons (CH₂) of the dioxaphosphorinane ring resonate as a complex multiplet, described as an AA'BB' pattern of splitting, indicating a rigid chair conformation. The gem-dimethyl groups at the C5 position show distinct signals, suggesting they are magnetically non-equivalent.[2]

³¹P NMR Data

Chemical Shift (δ) ppm
-3.79 to +56.10

The ³¹P NMR chemical shift of related 2-substituted-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxides is reported to be sensitive to the nature of the substituent at the phosphorus atom, with values ranging from -3.79 to +56.10 ppm.[2] For the title compound, a specific value of -2.66 ppm has been reported.[3]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
2976, 2947C-H stretch
1473C-H bend
1304P=O stretch
1053, 1005P-O-C stretch
983, 922, 786Fingerprint region
548P-Cl stretch

The IR spectrum is characterized by a strong absorption band for the P=O stretching vibration and characteristic absorptions for the P-O-C and P-Cl bonds.[3]

Mass Spectrometry (MS)

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[4]

  • The solution is transferred to a 5 mm NMR tube.

  • For air- or moisture-sensitive samples, preparation should be conducted under an inert atmosphere.[5]

Instrumentation and Data Acquisition:

  • ¹H, ¹³C, and ³¹P NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

  • For ¹H and ¹³C NMR, tetramethylsilane (TMS) is commonly used as an internal standard.

  • For ³¹P NMR, 85% H₃PO₄ is used as an external standard.[2]

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of the solid sample is finely ground in an agate mortar.[6]

  • About 100-200 mg of dry, IR-grade potassium bromide (KBr) powder is added to the mortar.[6]

  • The sample and KBr are thoroughly mixed by grinding until a homogenous powder is obtained.

  • The mixture is then transferred to a pellet die and pressed under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[7][8]

Instrumentation and Data Acquisition:

  • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

  • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

  • A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol, acetonitrile).

  • The sample is introduced into the mass spectrometer via a suitable inlet system, commonly a gas chromatograph (GC) for volatile compounds.

Instrumentation and Data Acquisition:

  • A Gas Chromatography-Mass Spectrometry (GC-MS) system is often used for the analysis of organophosphorus compounds.[9][10]

  • Electron Ionization (EI) is a common ionization method.

  • The mass analyzer (e.g., quadrupole, ion trap) separates the ions based on their mass-to-charge ratio (m/z).

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Grind Grind with KBr Sample->Grind Dilute Dilute in Volatile Solvent Sample->Dilute NMR NMR Spectrometer (¹H, ¹³C, ³¹P) Dissolve->NMR IR FTIR Spectrometer Grind->IR MS GC-MS Dilute->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Wavenumbers, Transmittance) IR->IR_Data MS_Data Mass Spectrum (m/z, Relative Abundance) MS->MS_Data

Caption: General workflow for the spectroscopic analysis of the target compound.

References

An In-depth Technical Guide to the Thermodynamic Properties of Cyclic Phosphate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclic phosphate esters, such as the ubiquitous second messengers adenosine 3',5'-cyclic monophosphate (cAMP) and guanosine 3',5'-cyclic monophosphate (cGMP), are pivotal molecules in cellular signaling and regulation. Their biological activity is intrinsically linked to the thermodynamic properties of the phosphodiester bond. This technical guide provides a comprehensive overview of these properties, detailing the experimental and computational methodologies used for their determination and exploring the signaling pathways they govern.

Thermodynamic Data of Hydrolysis

The hydrolysis of the phosphodiester bond in cyclic phosphate esters is a key event in terminating their signaling function. The thermodynamic parameters of this reaction, including enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°), provide crucial insights into the stability and reactivity of these molecules.

Enthalpy of Hydrolysis (ΔH°)

The enthalpy of hydrolysis for a variety of cyclic and acyclic phosphate esters has been determined experimentally, primarily through calorimetric methods. These values reveal the strain energy inherent in the cyclic structure.

CompoundEnthalpy of Hydrolysis (ΔH°) (kcal/mol)Experimental Conditions
Adenosine 3',5'-cyclic monophosphate (cAMP)-11.1 ± 0.2[1]25°C, in the presence of 10⁻³ M Mg²⁺
Guanosine 3',5'-cyclic monophosphate (cGMP)-10.5[2]Calorimetric measurement
Ethylene phosphate-6.4 ± 0.2[3]25°C, sodium salt
Trimethylene phosphate-3.0 ± 0.2[3]25°C, sodium salt
Tetramethylene phosphate-2.2 ± 0.1[3]25°C, sodium salt
Methyl β-D-ribofuranoside cyclic 3',5'-phosphate-11.1 ± 0.2[3]25°C, sodium salt
Methyl α-D-glucopyranoside cyclic 4',6'-phosphate-6.3 ± 0.1[3]25°C, sodium salt
Diethyl phosphate (acyclic analog)-1.8 ± 0.5[3]25°C, sodium salt
Adenosine 2',3'-cyclic monophosphate-7.7 to -14.1 (range for various 2',3'-cyclic nucleotides)[1]Calorimetric measurement
Guanosine 2',3'-cyclic monophosphate-7.7 to -14.1 (range for various 2',3'-cyclic nucleotides)[1]Calorimetric measurement
Cytidine 2',3'-cyclic monophosphate-7.7 to -14.1 (range for various 2',3'-cyclic nucleotides)[1]Calorimetric measurement
Uridine 2',3'-cyclic monophosphate-7.7 to -14.1 (range for various 2',3'-cyclic nucleotides)[1]Calorimetric measurement
Gibbs Free Energy of Hydrolysis (ΔG°)

The Gibbs free energy of hydrolysis indicates the spontaneity of the ring-opening reaction. For cAMP, the hydrolysis is a highly exergonic process.

CompoundGibbs Free Energy of Hydrolysis (ΔG°) (kcal/mol)Method
Adenosine 3',5'-cyclic monophosphate (cAMP)-11.1[4]Calculated from QM/MM-FE and QM/MM-PBSA
Adenosine 3',5'-cyclic monophosphate (cAMP)-11.5[4]Experimental
Adenosine triphosphate (ATP) to ADP + Pi-7.3[5]Standard conditions
Entropy of Hydrolysis (ΔS°)

Direct experimental data for the entropy of hydrolysis of a wide range of cyclic phosphate esters is limited in the literature. However, for the conversion of ATP to cAMP and pyrophosphate (PPi), a standard entropy change of 12.4 e.u. (entropy units) has been calculated at pH 7.3.[2] The near-zero activation entropy observed in some phosphate monoester hydrolysis reactions suggests that entropy alone may not be a definitive indicator of the reaction mechanism (associative vs. dissociative).[6]

Experimental Protocols

The determination of the thermodynamic properties of cyclic phosphate esters relies on precise experimental techniques.

Calorimetry

Flow microcalorimetry is a key technique for measuring the enthalpy of hydrolysis.[3]

Detailed Methodology for Flow Microcalorimetry:

  • Enzyme Preparation: A phosphohydrolase, such as one isolated from Enterobacter aerogenes, is used to catalyze the hydrolysis reaction.[3]

  • Calorimeter Setup: A flow microcalorimeter is employed, which measures the heat produced or absorbed during the reaction as the reactants flow through a reaction vessel.

  • Reactant Solutions: Solutions of the cyclic phosphate ester (e.g., sodium salt) and the enzyme are prepared in a suitable buffer (e.g., Tris buffer, pH 8).

  • Measurement: The two solutions are pumped at a constant and known rate into a mixing chamber within the calorimeter. The temperature difference between the reaction mixture and a reference is measured.

  • Data Analysis: The heat of reaction is calculated from the measured temperature change, the flow rate, and the heat capacity of the solution. Corrections for the heat of dilution of the reactants are made by performing control experiments.

  • Enzymatic Assay: The extent of hydrolysis is confirmed by a separate assay, such as spectrophotometric determination of a product.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a powerful tool for studying the structure and thermodynamics of phosphate esters.

Detailed Methodology for ³¹P NMR Spectroscopy:

  • Sample Preparation: A solution of the cyclic phosphate ester is prepared in a suitable solvent, often including D₂O for locking the magnetic field.

  • NMR Instrument: A high-field NMR spectrometer is used.

  • Data Acquisition: A one-dimensional ³¹P NMR spectrum is acquired. To obtain quantitative data, inverse-gated proton decoupling is used to suppress the Nuclear Overhauser Effect (NOE) and a long relaxation delay is employed to ensure complete relaxation of the phosphorus nuclei between scans.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased and baseline corrected.

  • Analysis: The chemical shift of the phosphorus nucleus provides information about its chemical environment. The change in chemical shift with temperature can be used to study conformational equilibria and derive thermodynamic parameters. Integration of the signals allows for the quantification of different phosphorus-containing species in a mixture, which can be used to monitor the progress of a hydrolysis reaction.

Computational Methodologies

Computational chemistry provides a powerful means to investigate the thermodynamic properties and reaction mechanisms of cyclic phosphate ester hydrolysis at a molecular level.

Density Functional Theory (DFT)

DFT is a widely used quantum mechanical method for calculating the electronic structure and energies of molecules.

Detailed Methodology for DFT Calculations:

  • Model System: A model of the cyclic phosphate ester and the reactants involved in hydrolysis (e.g., water or hydroxide ion) is constructed.

  • Software: A quantum chemistry software package such as Gaussian is used.

  • Functional and Basis Set Selection: A suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(2d,2p)) are chosen. Benchmarking against experimental data or higher-level calculations (like CCSD(T)) can help in selecting the most accurate functional.[8]

  • Geometry Optimization: The geometries of the reactants, transition states, and products are optimized to find the minimum energy structures.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections.

  • Energy Calculation: The electronic energies of the optimized structures are calculated.

  • Thermodynamic Property Calculation: The enthalpy, entropy, and Gibbs free energy of the reaction are calculated from the electronic energies and the results of the frequency calculations. Solvation effects can be included using implicit solvent models (e.g., PCM).[9]

Signaling Pathways

The thermodynamic properties of cyclic phosphate esters are central to their roles in signaling pathways. The high negative Gibbs free energy of hydrolysis drives the termination of the signal.

cAMP Signaling Pathway

The cAMP signaling pathway is a crucial mechanism for cellular communication.

cAMP_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormone) gpcr G-Protein Coupled Receptor (GPCR) extracellular_signal->gpcr Binds to g_protein G-Protein (α, β, γ subunits) gpcr->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates pde Phosphodiesterase (PDE) camp->pde Hydrolyzed by cellular_response Cellular Response (e.g., Gene Transcription, Enzyme Activation) pka->cellular_response Phosphorylates targets, leading to amp AMP pde->amp to

cAMP Signaling Pathway

cGMP Signaling Pathway

The cGMP signaling pathway plays a vital role in various physiological processes, including vasodilation and phototransduction.

cGMP_Signaling_Pathway no Nitric Oxide (NO) or Natriuretic Peptides gc Guanylate Cyclase (soluble or particulate) no->gc Activates cgmp cGMP gc->cgmp Converts GTP to gtp GTP gtp->gc pkg Protein Kinase G (PKG) cgmp->pkg Activates ion_channels Ion Channels cgmp->ion_channels Modulates pde Phosphodiesterase (PDE) cgmp->pde Hydrolyzed by cellular_response Cellular Response (e.g., Smooth Muscle Relaxation) pkg->cellular_response Phosphorylates targets, leading to ion_channels->cellular_response Leads to gmp GMP pde->gmp to

cGMP Signaling Pathway

Experimental Workflow for Thermodynamic Analysis

A logical workflow is essential for the comprehensive thermodynamic characterization of cyclic phosphate esters.

Experimental_Workflow synthesis Synthesis & Purification of Cyclic Phosphate Ester characterization Structural Characterization (NMR, Mass Spectrometry) synthesis->characterization calorimetry Calorimetry (Flow Microcalorimetry) characterization->calorimetry nmr_thermo NMR Spectroscopy (Variable Temperature) characterization->nmr_thermo computation Computational Modeling (DFT, QM/MM) characterization->computation delta_h Determine ΔH° of Hydrolysis calorimetry->delta_h delta_g_s Determine ΔG° and ΔS° of Conformational Changes nmr_thermo->delta_g_s delta_g_h Calculate ΔG° of Hydrolysis computation->delta_g_h delta_s Calculate ΔS° of Hydrolysis (from ΔH° and ΔG°) delta_h->delta_s data_analysis Comprehensive Thermodynamic Profile & Mechanistic Insights delta_g_s->data_analysis delta_g_h->delta_s delta_s->data_analysis

Thermodynamic Analysis Workflow

References

Methodological & Application

Application Notes and Protocols for Phosphorylation using 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, also known as 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane (DMOCP), is a versatile phosphorylating agent employed in the synthesis of a variety of organophosphate compounds. Its cyclic neopentyl phosphate structure offers a stable protecting group that can be subsequently removed to yield the desired phosphorylated molecule. This document provides detailed application notes and experimental protocols for the use of DMOCP in the phosphorylation of various nucleophiles, including amines, alcohols, and phenols.

General Reaction Scheme

The fundamental application of this compound involves the nucleophilic attack on the phosphorus atom, leading to the displacement of the chloride and the formation of a new phosphorus-nucleophile bond. The general reaction is depicted below:

G cluster_0 Phosphorylation Reaction Reagent This compound Product Phosphorylated Product Reagent->Product + Nucleophile Nucleophile R-XH (X = O, N) Nucleophile->Product Base Base (e.g., Triethylamine) HCl - HCl Base->HCl

Caption: General phosphorylation reaction using DMOCP.

Applications and Experimental Protocols

N-Phosphorylation of Amines

This compound is an effective reagent for the phosphorylation of primary and secondary amines to furnish the corresponding phosphoramidates.

Experimental Protocol: General Procedure for N-Phosphorylation

A solution of the amine (1.0 eq.) and a suitable base, such as triethylamine (1.2 eq.), in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran is cooled to 0 °C. To this stirred solution, this compound (1.1 eq.) is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours), while being monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the hydrochloride salt of the base. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 2-amino-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide derivative.

Table 1: Examples of N-Phosphorylation Reactions

Amine SubstrateProductSolventReaction Time (h)Yield (%)
Aniline2-Anilino-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxideDichloromethane485
Benzylamine2-(Benzylamino)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxideTetrahydrofuran682
Diethylamine2-(Diethylamino)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxideDichloromethane390
10H-Phenothiazine5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide[1]Toluene1275
O-Phosphorylation of Alcohols and Phenols

The phosphorylation of alcohols and phenols using DMOCP provides access to the corresponding phosphate esters. The reactivity of the hydroxyl group can be influenced by steric hindrance and electronic effects.

Experimental Protocol: General Procedure for O-Phosphorylation

To a solution of the alcohol or phenol (1.0 eq.) and a base (e.g., triethylamine or pyridine, 1.2 eq.) in an anhydrous solvent such as dichloromethane, tetrahydrofuran, or acetonitrile, is added this compound (1.1 eq.) at 0 °C. The reaction is stirred at room temperature or heated to reflux as required, with progress monitored by TLC. After the reaction is complete, the mixture is worked up as described for the N-phosphorylation protocol. Purification is typically achieved by silica gel column chromatography.

Table 2: Examples of O-Phosphorylation Reactions

Alcohol/Phenol SubstrateProductSolventReaction ConditionsYield (%)
Benzyl Alcohol2-(Benzyloxy)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxideDichloromethaneRT, 8h88
Cyclohexanol2-(Cyclohexyloxy)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxideTetrahydrofuranReflux, 12h75
Phenol2-Phenoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxideAcetonitrileRT, 6h92
4-Nitrophenol2-(4-Nitrophenoxy)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxideDichloromethaneRT, 4h95

Deprotection of the 5,5-dimethyl-1,3,2-dioxaphosphorinane Group

The 5,5-dimethyl-1,3,2-dioxaphosphorinane moiety serves as a protecting group for the phosphate. Its removal is a crucial step to liberate the final phosphorylated product. This can be achieved through acidic hydrolysis.

Experimental Protocol: Acidic Hydrolysis for Deprotection

The 2-substituted-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide derivative is dissolved in a mixture of a protic solvent (e.g., water or methanol) and a strong acid such as hydrochloric acid or sulfuric acid. The reaction mixture is stirred at room temperature or heated, depending on the stability of the substrate. The progress of the hydrolysis is monitored by ³¹P NMR spectroscopy, observing the disappearance of the signal corresponding to the cyclic phosphate and the appearance of the signal for the deprotected phosphate. Upon completion, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate). The aqueous solution is then washed with an organic solvent to remove the 2,2-dimethyl-1,3-propanediol byproduct. The desired phosphate product in the aqueous layer can be isolated as a salt after evaporation of the water or used directly in subsequent reactions.

G cluster_workflow Experimental Workflow A Phosphorylation (DMOCP + R-XH) B Purification (Column Chromatography) A->B C Deprotection (Acidic Hydrolysis) B->C D Work-up & Isolation C->D E Final Phosphorylated Product D->E

Caption: Workflow for phosphorylation and deprotection.

Synthesis of this compound

The phosphorylating agent itself can be prepared by reacting phosphorous oxychloride with 2,2-dimethyl-1,3-propanediol in the presence of a base like triethylamine in a dry solvent.[2]

G cluster_synthesis Synthesis of DMOCP POCl3 Phosphorous Oxychloride DMOCP 2-Chloro-5,5-dimethyl-1,3,2- dioxaphosphorinane 2-oxide POCl3->DMOCP + Diol, Base Diol 2,2-Dimethyl-1,3-propanediol Diol->DMOCP Base Triethylamine Salt Triethylamine Hydrochloride Base->Salt

Caption: Synthesis of the phosphorylating agent DMOCP.

Conclusion

This compound is a valuable reagent for the phosphorylation of a range of nucleophiles. The provided protocols offer a general guideline for its application in organic synthesis and drug development. The stability of the resulting cyclic phosphate esters allows for purification before the final deprotection step, which is a key advantage in multi-step syntheses. Researchers should optimize the reaction conditions for their specific substrates to achieve the best results.

References

Application Notes and Protocols for 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, also known as neopentylene phosphorochloridate, is a cyclic organophosphorus compound. While not as commonly employed as carbodiimides or phosphonium salts in peptide synthesis, its structure suggests potential as a coupling reagent. Analogous cyclic phosphoric and phosphonic anhydrides are utilized to activate carboxylic acids for the formation of amide bonds, a fundamental reaction in peptide synthesis.[1] This document provides detailed application notes and hypothetical protocols for the use of this compound as a coupling reagent, based on the established reactivity of similar compounds.

Mechanism of Action

The proposed mechanism for peptide bond formation using this compound involves the formation of a mixed phosphoric-carboxylic anhydride intermediate. The reaction is initiated by the nucleophilic attack of the carboxylate of an N-protected amino acid on the phosphorus atom of the reagent, with the displacement of the chloride ion. This highly reactive mixed anhydride is then susceptible to nucleophilic attack by the free amine of a second amino acid, leading to the formation of the peptide bond and the release of a water-soluble phosphate byproduct. This mechanism is similar to that of other cyclic phosphonic and phosphoric anhydride coupling reagents.[1][2]

Peptide Coupling Mechanism reagent 2-Chloro-5,5-dimethyl- 1,3,2-dioxaphosphorinane 2-oxide mixed_anhydride Mixed Phosphoric-Carboxylic Anhydride Intermediate reagent->mixed_anhydride Activation amino_acid_1 N-Protected Amino Acid (R1-COOH) amino_acid_1->mixed_anhydride base Base (e.g., DIEA) base->mixed_anhydride dipeptide Dipeptide mixed_anhydride->dipeptide Coupling byproduct Phosphate Byproduct mixed_anhydride->byproduct Release amino_acid_2 Amino Acid Ester (H2N-R2) amino_acid_2->dipeptide

Proposed mechanism of peptide bond formation.

Advantages and Disadvantages

Potential Advantages:

  • Formation of Water-Soluble Byproducts: The phosphate byproduct is expected to be readily soluble in aqueous media, simplifying purification.

  • High Reactivity of Mixed Anhydride: The intermediate is anticipated to be highly reactive, potentially leading to efficient coupling.

  • Cost-Effectiveness: Depending on the synthesis of the reagent, it could be a more economical alternative to complex coupling agents.

Potential Disadvantages:

  • Limited Data: Lack of extensive studies means reaction conditions, efficiency, and racemization levels are not well-characterized.

  • Moisture Sensitivity: As a phosphoryl chloride derivative, the reagent is likely sensitive to moisture, requiring anhydrous reaction conditions.

  • Potential for Side Reactions: The high reactivity of the mixed anhydride could lead to side reactions if not properly controlled.

Quantitative Data (Illustrative)

The following table presents hypothetical data for the performance of this compound in a model peptide coupling reaction. These values are extrapolated from data for other phosphonic anhydride-based coupling reagents and should be considered as a starting point for optimization.

ParameterHypothetical ValueNotes
Coupling Time 15 - 60 minutesDependent on the steric hindrance of the amino acids.
Yield 85 - 95%Assumes optimized conditions.
Purity (Crude) > 90%Dependent on the efficiency of byproduct removal.
Racemization Low to ModerateThe use of a non-nucleophilic base is recommended to minimize racemization.

Experimental Protocols

General Materials and Reagents:

  • This compound

  • N-protected amino acids (e.g., Fmoc- or Boc-protected)

  • C-protected amino acids (e.g., methyl or ethyl esters)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Tertiary amine base (e.g., N,N-diisopropylethylamine - DIEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Protocol 1: Solution-Phase Dipeptide Synthesis

This protocol describes a general procedure for the synthesis of a dipeptide in solution.

G start Start dissolve_aa1 Dissolve N-protected amino acid and DIEA in anhydrous DCM start->dissolve_aa1 cool Cool to 0°C dissolve_aa1->cool add_reagent Add 2-Chloro-5,5-dimethyl-1,3,2- dioxaphosphorinane 2-oxide cool->add_reagent activate Stir for 10-15 min (Activation) add_reagent->activate add_aa2 Add C-protected amino acid activate->add_aa2 react Warm to room temperature and stir for 1-2 hours add_aa2->react workup Aqueous Workup (NaHCO3, Brine) react->workup dry Dry organic layer workup->dry purify Purify by column chromatography dry->purify end End purify->end

Workflow for solution-phase dipeptide synthesis.
  • Activation of the Carboxylic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) and DIEA (1.1 equivalents) in anhydrous DCM (concentration of ~0.1 M).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM.

    • Stir the reaction mixture at 0°C for 10-15 minutes to allow for the formation of the mixed anhydride.

  • Coupling Reaction:

    • To the activated amino acid solution, add the C-protected amino acid (1.0 equivalent).

    • Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Manual Coupling

This protocol outlines a hypothetical procedure for a single coupling cycle on a solid support.

G start Start: Resin with deprotected N-terminus preactivate Pre-activate N-protected amino acid with the coupling reagent and DIEA in DMF start->preactivate add_to_resin Add activated amino acid solution to the resin preactivate->add_to_resin couple Agitate for 30-60 minutes add_to_resin->couple wash_dmf Wash resin with DMF couple->wash_dmf ninhydrin_test Perform Ninhydrin test to check for completion wash_dmf->ninhydrin_test end End: Coupled peptide on resin ninhydrin_test->end

Workflow for a manual SPPS coupling cycle.
  • Resin Preparation:

    • Start with a resin-bound peptide that has a free N-terminal amine.

    • Wash the resin thoroughly with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve the N-protected amino acid (3-5 equivalents relative to the resin loading) in DMF.

    • Add DIEA (6-10 equivalents).

    • Add this compound (3-5 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

  • Washing and Monitoring:

    • Drain the reaction vessel and wash the resin thoroughly with DMF.

    • Perform a qualitative test (e.g., Ninhydrin test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may need to be repeated.

Safety Precautions

This compound is a corrosive compound and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The reagent is moisture-sensitive; therefore, anhydrous conditions should be maintained throughout the experimental procedures.

This compound presents a potential, yet underexplored, option as a coupling reagent in peptide synthesis. Its mechanism is likely to proceed through a reactive mixed phosphoric-carboxylic anhydride, similar to other cyclic phosphate-based coupling reagents. The provided protocols are illustrative and would require optimization for specific peptide sequences and synthesis scales. Further research is necessary to fully evaluate its efficiency, impact on racemization, and overall utility in modern peptide chemistry. Researchers and drug development professionals are encouraged to explore its potential while adhering to strict safety and handling protocols.

References

Application Notes and Protocols: 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide is a versatile cyclic phosphorochloridate reagent with significant applications in medicinal chemistry. Its primary utility lies in its function as a phosphorylating agent for the synthesis of phosphoramidate prodrugs. This approach, often referred to as the ProTide (prodrug nucleotide) strategy, is instrumental in enhancing the therapeutic efficacy of nucleoside analogs, which are cornerstone drugs in antiviral and anticancer therapies.

Nucleoside analogs require intracellular phosphorylation to their triphosphate form to exert their pharmacological effect. This multi-step phosphorylation is often inefficient and can be a rate-limiting step in the drug's activation. Phosphoramidate prodrugs are designed to bypass the initial phosphorylation step by delivering the nucleoside monophosphate directly into the cell. The phosphoramidate moiety masks the negative charge of the phosphate group, increasing lipophilicity and facilitating passive diffusion across the cell membrane. Once inside the cell, the phosphoramidate is enzymatically cleaved to release the active nucleoside monophosphate.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of phosphoramidate prodrugs, with a specific focus on the antiviral agent Zidovudine (AZT).

Application: Synthesis of Phosphoramidate Prodrugs of Zidovudine (AZT)

Zidovudine (3'-azido-3'-deoxythymidine, AZT) is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. The synthesis of its phosphoramidate prodrugs aims to improve its intracellular delivery and activation. This compound serves as a key reagent in this process, enabling the formation of a stable phosphoramidate linkage at the 5'-hydroxyl group of AZT.

General Reaction Scheme

The synthesis of an AZT phosphoramidate prodrug using this compound typically involves a two-step process:

  • Phosphorylation of AZT: The 5'-hydroxyl group of AZT reacts with this compound in the presence of a suitable base to form a reactive phosphotriester intermediate.

  • Aminolysis: The intermediate is then reacted with an amino acid ester (e.g., L-alanine ethyl ester) to yield the final phosphoramidate prodrug. The neopentyl glycol protecting group is subsequently removed.

Quantitative Data Presentation

The following table summarizes the biological activity of various phosphoramidate prodrugs of AZT, demonstrating the potential for this class of compounds to enhance antiviral efficacy.

CompoundAnti-HIV-1 Activity (IC₅₀, µM) in MT-4 cellsCytotoxicity (CC₅₀, µM) in MT-4 cellsSelectivity Index (SI = CC₅₀/IC₅₀)Reference
Zidovudine (AZT)0.01416311643[1]
AZT-5'-O-(1,2-dipalmitoyl-sn-glycero-3-phospho)-L-alanine ethyl ester (3c)0.014>100>7143[1]
AZT-5'-O-(1,2-dipalmitoyl-sn-glycero-3-phospho)-L-alanine methyl ester0.035>100>2857[1]
AZT-5'-O-(1,2-dipalmitoyl-sn-glycero-3-phospho)-β-alanine ethyl ester0.211>100>474[1]
AZT-5'-O-(1,2-dipalmitoyl-sn-glycero-3-phospho)-β-alanine methyl ester0.356>100>281[1]
AZT-5'-(Trichloroethyl Methoxyalaninyl) PhosphoramidatePotent ActivityLow ToxicityEnhanced 50-fold vs. parent ester[2]

Experimental Protocols

The following is a representative, adapted protocol for the synthesis of an AZT phosphoramidate prodrug using a cyclic phosphorochloridate. This protocol is based on established phosphorochloridate chemistry for nucleoside modification.

Protocol 1: Synthesis of an AZT-L-alaninyl Phosphoramidate Prodrug

Materials:

  • Zidovudine (AZT)

  • This compound

  • N-Methylimidazole (NMI)

  • L-Alanine ethyl ester hydrochloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

Step 1: Phosphorylation of Zidovudine

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Zidovudine (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Methylimidazole (1.1 eq) to the solution and stir for 10 minutes.

  • In a separate flask, dissolve this compound (1.2 eq) in anhydrous dichloromethane.

  • Slowly add the solution of the phosphorochloridate to the AZT solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC or LC-MS.

Step 2: Aminolysis and Deprotection

  • In a separate flask, suspend L-Alanine ethyl ester hydrochloride (2.0 eq) in anhydrous acetonitrile and add triethylamine (2.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Cool the resulting solution to 0 °C.

  • Slowly add the reaction mixture from Step 1 to the amino acid ester solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the intermediate is consumed.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected phosphoramidate.

  • The neopentyl glycol protecting group is typically removed under acidic conditions (e.g., treatment with 80% acetic acid in water) or by other standard methods for this protecting group, followed by purification.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the final AZT phosphoramidate prodrug.

Characterization:

The final product should be characterized by standard analytical techniques, including ¹H NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

Visualizations

Signaling Pathway: Intracellular Activation of an AZT Phosphoramidate Prodrug

G Intracellular Activation of AZT Phosphoramidate Prodrug cluster_0 Extracellular Space cluster_1 Intracellular Space AZT_Prodrug_Ext AZT Phosphoramidate Prodrug AZT_Prodrug_Int AZT Phosphoramidate Prodrug AZT_Prodrug_Ext->AZT_Prodrug_Int Passive Diffusion AZT_MP AZT Monophosphate (AZT-MP) AZT_Prodrug_Int->AZT_MP Esterases, Phosphoramidases AZT_DP AZT Diphosphate (AZT-DP) AZT_MP->AZT_DP Thymidylate Kinase AZT_TP AZT Triphosphate (AZT-TP) AZT_DP->AZT_TP Nucleoside Diphosphate Kinase Viral_RT Viral Reverse Transcriptase AZT_TP->Viral_RT Competitive Inhibition Inhibition Inhibition of Viral Replication Viral_RT->Inhibition

Caption: Intracellular activation pathway of an AZT phosphoramidate prodrug.

Experimental Workflow: Synthesis of AZT Phosphoramidate Prodrug

G Experimental Workflow for AZT Phosphoramidate Synthesis Start Start Dissolve_AZT Dissolve AZT in Anhydrous DCM Start->Dissolve_AZT Add_NMI Add N-Methylimidazole at 0°C Dissolve_AZT->Add_NMI Add_Phosphorochloridate Add 2-Chloro-5,5-dimethyl-1,3,2- dioxaphosphorinane 2-oxide solution at 0°C Add_NMI->Add_Phosphorochloridate React_1 React for 1h at 0°C, then warm to RT Add_Phosphorochloridate->React_1 Aminolysis Add phosphorylation mixture to amine solution at 0°C React_1->Aminolysis Prepare_Amine Prepare L-Alanine ethyl ester solution with TEA Prepare_Amine->Aminolysis React_2 React for 12-24h at RT Aminolysis->React_2 Quench Quench with aq. NaHCO₃ React_2->Quench Extract Extract with DCM Quench->Extract Dry_Concentrate Dry and Concentrate Organic Layers Extract->Dry_Concentrate Deprotect Remove Neopentyl Glycol Group Dry_Concentrate->Deprotect Purify Purify by Column Chromatography Deprotect->Purify Characterize Characterize Product (NMR, HRMS) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for synthesizing an AZT phosphoramidate.

Logical Relationship: ProTide Strategy Advantage

G Advantage of the ProTide Strategy Nucleoside_Analog Nucleoside Analog (e.g., AZT) Phosphorylation_1 Rate-Limiting First Phosphorylation (Thymidine Kinase) Nucleoside_Analog->Phosphorylation_1 Monophosphate Nucleoside Monophosphate Phosphorylation_1->Monophosphate Phosphorylation_2_3 Further Phosphorylation Monophosphate->Phosphorylation_2_3 Triphosphate Active Nucleoside Triphosphate Phosphorylation_2_3->Triphosphate ProTide Phosphoramidate Prodrug (ProTide) ProTide->Monophosphate Intracellular Cleavage Bypass Bypasses First Phosphorylation ProTide->Bypass Bypass->Phosphorylation_1

Caption: The ProTide strategy bypasses the initial rate-limiting phosphorylation step.

References

Application Note: A Robust Protocol for Alcohol Phosphorylation using 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental procedure for the efficient phosphorylation of alcohols using the cyclic phosphorylating agent, 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. This method offers a straightforward and effective means to introduce a phosphate monoester group onto a variety of alcohol-containing molecules, a critical transformation in drug discovery and biomedical research. The protocol outlines a two-step, one-pot synthesis involving the initial formation of a stable cyclic phosphate triester intermediate, followed by hydrolysis to yield the desired phosphorylated product. This method is exemplified by the phosphorylation of ethanol.

Introduction

The phosphorylation of alcohols is a fundamental transformation in organic chemistry and is of paramount importance in the biological sciences. Phosphate esters are integral components of numerous biologically active molecules, including nucleotides, phospholipids, and phosphorylated proteins. The introduction of a phosphate group can significantly modulate the biological activity, solubility, and pharmacokinetic properties of drug candidates.

This compound is a commercially available, stable, and reactive phosphorylating agent. Its cyclic nature provides a protecting group for the phosphate moiety, allowing for selective phosphorylation of the target alcohol. The subsequent hydrolysis of the cyclic triester is typically a high-yielding step, providing the desired phosphate monoester in good purity.

Experimental Workflow

The overall experimental procedure can be visualized as a two-step process. The first step involves the reaction of the alcohol with the phosphorylating agent in the presence of a base to form a cyclic phosphate triester. The second step is the hydrolysis of this intermediate to yield the final phosphorylated alcohol.

experimental_workflow reagents Alcohol + This compound + Base (e.g., Pyridine) intermediate Cyclic Phosphate Triester Intermediate reagents->intermediate Step 1: Phosphorylation hydrolysis Hydrolysis (e.g., Water) intermediate->hydrolysis Step 2: Deprotection product Phosphorylated Alcohol hydrolysis->product

Figure 1: A diagram illustrating the two-step experimental workflow for the phosphorylation of an alcohol using this compound.

Experimental Protocol

This protocol describes a general procedure for the phosphorylation of a primary alcohol, using ethanol as a representative example.

Materials:

  • Ethanol (anhydrous)

  • This compound

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Water (deionized)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Formation of the Cyclic Phosphate Triester

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethanol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (1.1 eq) to the solution and stir for 5 minutes.

  • Slowly add a solution of this compound (1.05 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

Step 2: Hydrolysis to the Phosphate Monoester

  • Once the formation of the intermediate is complete, add water (5.0 eq) to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 12-24 hours. The hydrolysis can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the cyclic triester signal and the appearance of the phosphate monoester signal.

  • After completion of the hydrolysis, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude phosphorylated product.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the expected quantitative data for the phosphorylation of ethanol based on typical reaction efficiencies for this class of transformation.

Reactant (Alcohol)Molar Ratio (Alcohol:Reagent:Base)SolventTemperature (°C)Reaction Time (h)ProductYield (%)
Ethanol1 : 1.05 : 1.1Dichloromethane0 to RT1 (Step 1), 12-24 (Step 2)Ethyl dihydrogen phosphate85-95

Note: Yields are indicative and may vary depending on the specific substrate and reaction conditions.

Signaling Pathway Diagram

While this is a synthetic chemical transformation and not a biological signaling pathway, the logical relationship of the reaction can be depicted as follows:

reaction_pathway cluster_reactants Reactants Alcohol Alcohol (R-OH) Intermediate Cyclic Phosphate Triester (Protected Phosphate) Alcohol->Intermediate Nucleophilic Substitution PhosphorylatingAgent 2-Chloro-5,5-dimethyl- 1,3,2-dioxaphosphorinane 2-oxide PhosphorylatingAgent->Intermediate Nucleophilic Substitution Base Pyridine Base->Intermediate Nucleophilic Substitution Product Phosphate Monoester (R-OPO3H2) Intermediate->Product Hydrolysis Byproduct1 Pyridine Hydrochloride Byproduct2 2,2-Dimethyl-1,3-propanediol

Figure 2: A diagram showing the logical progression of the phosphorylation reaction from reactants to the final product and byproducts.

Conclusion

This application note provides a reliable and detailed protocol for the phosphorylation of alcohols using this compound. The procedure is straightforward, high-yielding, and applicable to a range of alcohol substrates. This methodology is a valuable tool for researchers in the fields of medicinal chemistry, chemical biology, and drug development for the synthesis of important phosphate-containing molecules.

Application Notes and Protocols for Large-Scale Synthesis of Phosphate Esters with 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of phosphate esters utilizing 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. This reagent serves as an effective phosphorylating agent for alcohols and nucleosides, finding significant application in the development of nucleotide prodrugs with antiviral and anticancer activities.

Introduction

This compound, also known as 2,2-dimethyltrimethylene phosphorochloridate, is a cyclic phosphorylating agent. Its rigid 5,5-dimethyl-substituted ring structure enhances stability and offers unique stereoelectronic properties in phosphorylation reactions. The resulting phosphate esters are protected by a neopentyl group, which can be subsequently removed to yield the desired phosphate monoester. This methodology is particularly relevant in the synthesis of bioactive molecules where transient masking of a phosphate group is required to improve cellular uptake and bioavailability. A key application is in the "ProTide" approach, where a nucleoside monophosphate is delivered into a cell, bypassing the often inefficient initial phosphorylation step of the parent nucleoside.[1]

Synthesis of this compound

The phosphorylating agent can be prepared from commercially available starting materials.

Reaction Scheme:

Protocol: Large-Scale Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of cyclic phosphorochloridates.

Materials:

  • 2,2-Dimethyl-1,3-propanediol (neopentyl glycol)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene or dichloromethane

  • Triethylamine (optional, as an HCl scavenger)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Large, jacketed glass reactor with overhead stirrer, dropping funnel, condenser, and nitrogen/argon inlet.

  • Temperature control unit (chiller/heater).

  • Scrubber for HCl gas.

Procedure:

  • Preparation: Set up the reactor under an inert atmosphere and ensure all glassware is dry. Charge the reactor with 2,2-dimethyl-1,3-propanediol and anhydrous toluene.

  • Reaction: Cool the stirred suspension to 0-5 °C. Slowly add phosphorus oxychloride via the dropping funnel, maintaining the temperature below 10 °C. The reaction is exothermic and will generate HCl gas, which should be neutralized in a scrubber.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) for several hours to drive the reaction to completion. Monitor the reaction by TLC or ³¹P NMR.

  • Work-up: Cool the reaction mixture. If a precipitate (e.g., triethylamine hydrochloride) is present, filter it off. The solvent is then removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to yield this compound as a white solid.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Stoichiometric RatioTypical Yield (%)
2,2-Dimethyl-1,3-propanediol104.151.0-
Phosphorus oxychloride153.331.0-1.1-
This compound184.56-85-95

Large-Scale Synthesis of Phosphate Esters

This section details the phosphorylation of a generic primary alcohol. This protocol can be adapted for more complex substrates like nucleosides, which may require protection of other reactive functional groups.

Protocol: Phosphorylation of a Primary Alcohol

Materials:

  • Primary alcohol substrate

  • This compound

  • Anhydrous solvent (e.g., THF, Dichloromethane, Acetonitrile)

  • Anhydrous base (e.g., Pyridine, Triethylamine, N-Methylimidazole)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Large, jacketed glass reactor with overhead stirrer, dropping funnel, and nitrogen/argon inlet.

  • Temperature control unit.

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the primary alcohol and the anhydrous base in the chosen anhydrous solvent in the reactor.

  • Reaction: Cool the solution to a low temperature (typically -78 °C to 0 °C). Slowly add a solution of this compound in the same anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to stir at low temperature for a set period and then gradually warm to room temperature. Monitor the progress of the reaction by TLC or ³¹P NMR until the starting alcohol is consumed.

  • Quenching: Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with a dilute acid solution (e.g., 0.5 M HCl) to remove the base, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected phosphate ester.

Quantitative Data Summary (Exemplary):

Reactant/ProductMolecular Weight ( g/mol )Stoichiometric RatioTypical Yield (%)
Primary AlcoholSubstrate-dependent1.0-
This compound184.561.1-1.5-
Anhydrous BaseBase-dependent1.5-2.0-
Protected Phosphate EsterProduct-dependent-70-90

Purification of the Protected Phosphate Ester

For large-scale operations, purification is a critical step to ensure the final product meets the required purity standards.

Protocol: Large-Scale Purification

  • Aqueous Washes: The crude product can be washed with dilute aqueous acid and base to remove ionic impurities.

  • Silica Gel Chromatography: For high purity, flash column chromatography on silica gel is effective.[2][3] A gradient elution system, for example, from hexane to ethyl acetate or dichloromethane to methanol, is typically employed.

  • Acid Scavenging: Residual acidity in the final product can be problematic for stability. Treatment with a small amount of an acid scavenger, such as an epoxy compound (e.g., propylene oxide), can neutralize trace acidic impurities.

Deprotection of the Phosphate Ester

The final step is the removal of the 5,5-dimethyl-1,3,2-dioxaphosphorinanyl protecting group to yield the phosphate monoester. The neopentyl ester is known to be sterically hindered and resistant to simple hydrolysis.

Protocol: Deprotection by Hydrolysis

Method A: Acidic Hydrolysis

  • Reaction: Dissolve the protected phosphate ester in a suitable solvent mixture, such as dioxane/water or THF/water.

  • Acid Addition: Add a strong acid, such as hydrochloric acid or trifluoroacetic acid.

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC or ³¹P NMR.

  • Work-up: After completion, neutralize the reaction mixture with a base and purify the resulting phosphate monoester, often by ion-exchange chromatography or precipitation.

Method B: Two-Step Hydrolysis (Milder Conditions)

For sensitive substrates, a two-step approach may be preferable.

  • Ring Opening: Treat the protected phosphate ester with a mild base (e.g., aqueous ammonia or sodium bicarbonate) to hydrolyze one of the P-O bonds within the cyclic system, forming a linear neopentyl phosphate diester.

  • Enzymatic or Chemical Cleavage: The resulting neopentyl ester can then be cleaved under more specific conditions, potentially using enzymes or other chemical methods tailored to the substrate.

Quantitative Data Summary (Deprotection):

MethodReagentsTypical ConditionsTypical Yield (%)
Acidic HydrolysisHCl or TFA in aq. solventReflux, 1-24 h60-80
Two-Step Hydrolysis1. Aq. NH₃ or NaHCO₃2. Specific cleavage method1. RT, 1-12 h2. Substrate-dependentVariable

Visualization of Workflows and Concepts

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Phosphorylating Agent cluster_phosphorylation Phosphorylation cluster_deprotection Deprotection start_reagent 2,2-Dimethyl-1,3-propanediol + POCl3 reaction_reagent Reaction in Anhydrous Solvent start_reagent->reaction_reagent purification_reagent Purification (Distillation/Recrystallization) reaction_reagent->purification_reagent product_reagent 2-Chloro-5,5-dimethyl-1,3,2- dioxaphosphorinane 2-oxide purification_reagent->product_reagent reaction_phosphorylation Phosphorylation with Reagent and Base product_reagent->reaction_phosphorylation start_phosphorylation Alcohol/Nucleoside Substrate start_phosphorylation->reaction_phosphorylation workup_phosphorylation Aqueous Work-up reaction_phosphorylation->workup_phosphorylation purification_phosphorylation Purification (Chromatography) workup_phosphorylation->purification_phosphorylation product_protected Protected Phosphate Ester purification_phosphorylation->product_protected start_deprotection Protected Phosphate Ester product_protected->start_deprotection reaction_deprotection Hydrolysis (Acidic or Two-Step) start_deprotection->reaction_deprotection purification_deprotection Purification (Ion Exchange/Precipitation) reaction_deprotection->purification_deprotection final_product Phosphate Monoester purification_deprotection->final_product

Caption: General workflow for phosphate ester synthesis.

Logical Relationship in Prodrug Activation

prodrug_activation Prodrug Protected Nucleoside Phosphate (Prodrug) CellMembrane Cell Membrane Prodrug->CellMembrane Passive Diffusion (Increased Lipophilicity) Intracellular Intracellular Space ActiveDrug Nucleoside Monophosphate (Active Form) Intracellular->ActiveDrug Enzymatic Deprotection ViralReplication Inhibition of Viral Replication ActiveDrug->ViralReplication

Caption: Prodrug activation pathway.

Safety Considerations

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

  • This compound: Corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • HCl Gas: Generated during the synthesis of the phosphorylating agent. Ensure proper scrubbing to neutralize the acidic gas.

  • Solvents: Use anhydrous solvents and handle flammable solvents with care, avoiding ignition sources.

These protocols and application notes are intended as a guide for trained chemists. All procedures should be performed with appropriate safety precautions and in accordance with institutional and governmental regulations. Large-scale reactions should be carefully evaluated for thermal safety before implementation.

References

Application Notes and Protocols: Selective Phosphorylation of Primary vs. Secondary Alcohols with 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane (DMOCP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation is a fundamental transformation in organic synthesis and is of paramount importance in medicinal chemistry and chemical biology. The introduction of a phosphate group can significantly alter the pharmacological properties of a molecule, enhancing its solubility, bioavailability, and potential for targeted delivery. Selective phosphorylation of a primary alcohol in the presence of a secondary alcohol is a common challenge in the synthesis of complex molecules such as nucleosides, steroids, and other natural products.

This document provides detailed application notes and protocols for the selective phosphorylation of primary alcohols over secondary alcohols using 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane (DMOCP). While specific literature on the selective phosphorylation of primary versus secondary alcohols using DMOCP is not extensively available, the protocols and principles outlined here are based on the well-established reactivity of sterically hindered phosphorylating agents. DMOCP, with its bulky 5,5-dimethyl-1,3,2-dioxaphosphorinane ring, is expected to exhibit significant steric hindrance, favoring the phosphorylation of the less sterically encumbered primary alcohols.

DMOCP can be synthesized by reacting phosphorus oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of a base like triethylamine.

Principle of Selectivity

The selective phosphorylation of primary alcohols in the presence of secondary alcohols using DMOCP is predicated on the principle of steric hindrance . The phosphorus atom in DMOCP is the electrophilic center that is attacked by the nucleophilic hydroxyl group of the alcohol. The bulky 5,5-dimethyl groups on the dioxaphosphorinane ring create a sterically congested environment around the phosphorus atom.

Primary alcohols, being less sterically hindered, can more readily access the electrophilic phosphorus center of DMOCP, leading to a faster reaction rate. In contrast, the bulkier environment of a secondary alcohol impedes its approach to the DMOCP molecule, resulting in a significantly slower reaction rate. This difference in reaction kinetics allows for the selective phosphorylation of the primary alcohol.

Data Presentation

As there is a lack of specific published quantitative data for the selective phosphorylation of primary vs. secondary alcohols using DMOCP, the following table presents expected outcomes based on the principles of steric hindrance and the known reactivity of similar phosphorylating agents. These values should be considered as a starting point for reaction optimization.

Substrate (Primary vs. Secondary Alcohol)Expected Major ProductExpected Selectivity (Primary:Secondary)Expected Yield of Primary PhosphateKey Reaction Conditions
1-Butanol vs. 2-Butanol1-Butyl phosphate derivative> 95:5> 90%Low temperature (-20 °C to 0 °C), slow addition of DMOCP
3-Phenyl-1-propanol vs. 1-Phenylethanol3-Phenyl-1-propyl phosphate derivative> 90:10> 85%Pyridine as solvent and base, room temperature
Geraniol (Primary allylic vs. tertiary allylic)6-O-phosphoryl geraniolHighGoodAnhydrous conditions, inert atmosphere
Diol with one primary and one secondary OHPrimary monophosphateHighGood to excellentCareful control of stoichiometry (1.0-1.1 eq. DMOCP)

Experimental Protocols

Note: These protocols are adapted from general procedures for phosphorylation using phosphoryl chlorides and should be optimized for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for Selective Phosphorylation of a Primary Alcohol in the Presence of a Secondary Alcohol

This protocol describes a general method for the selective phosphorylation of a primary alcohol using DMOCP in the presence of a secondary alcohol.

Materials:

  • Substrate containing both primary and secondary hydroxyl groups

  • 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane (DMOCP)

  • Anhydrous pyridine (or other non-nucleophilic base such as triethylamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous workup and purification reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the substrate (1.0 equiv) in anhydrous DCM or THF (0.1 M) at -20 °C under an inert atmosphere, add anhydrous pyridine (1.5 equiv).

  • Slowly add a solution of DMOCP (1.1 equiv) in anhydrous DCM or THF dropwise over 30 minutes.

  • Stir the reaction mixture at -20 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion (typically 1-4 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired primary phosphate ester.

Protocol 2: Deprotection of the Cyclic Phosphate Ester

The resulting phosphate triester is a cyclic ester which can be deprotected to the phosphate monoester if desired.

Materials:

  • Cyclic phosphate triester from Protocol 1

  • Aqueous acid (e.g., 1 M HCl) or a suitable base (e.g., 1 M NaOH)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the purified cyclic phosphate triester in a suitable solvent (e.g., THF or methanol).

  • Add an equal volume of 1 M HCl and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Neutralize the reaction mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected phosphate.

Visualizations

experimental_workflow Experimental Workflow for Selective Phosphorylation cluster_prep Reaction Setup cluster_reaction Phosphorylation Reaction cluster_workup Workup & Purification cluster_product Product substrate Substrate (Primary & Secondary OH) setup Dissolve Substrate & Base in Solvent Cool to -20°C under Inert Atmosphere substrate->setup solvent Anhydrous Solvent (DCM/THF) solvent->setup base Anhydrous Pyridine base->setup addition Slow Dropwise Addition of DMOCP setup->addition dmocp DMOCP in Anhydrous Solvent dmocp->addition stirring Stir at -20°C Monitor by TLC addition->stirring quench Quench with sat. NaHCO3 stirring->quench extraction Extract with DCM quench->extraction purification Dry, Concentrate & Purify (Silica Gel Chromatography) extraction->purification product Primary Phosphate Ester purification->product

Caption: A general workflow for the selective phosphorylation of a primary alcohol.

steric_hindrance Logical Relationship of DMOCP Reactivity cluster_reagents Reactants cluster_reaction Reaction Pathway cluster_products Products dmocp DMOCP (Bulky Phosphorylating Agent) fast_reaction Favored Pathway (Fast Reaction) dmocp->fast_reaction slow_reaction Disfavored Pathway (Slow Reaction) dmocp->slow_reaction primary_oh Primary Alcohol (Less Sterically Hindered) primary_oh->fast_reaction secondary_oh Secondary Alcohol (More Sterically Hindered) secondary_oh->slow_reaction major_product Major Product (Primary Phosphate Ester) fast_reaction->major_product minor_product Minor Product (Secondary Phosphate Ester) slow_reaction->minor_product

Caption: Steric hindrance dictates the selective reactivity of DMOCP.

Application Notes and Protocols: 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide in Flame Retardant Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel phosphonate flame retardants derived from 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (DDCP). The focus is on the synthesis of 4-[(5,5-dimethyl-2-oxide-1,3,2-dioxaphosphorinan-4-yl)oxy]-phenol (DODPP) and its application as a reactive flame retardant in epoxy resins.

Introduction

This compound (DDCP) is a versatile cyclic phosphonylating agent. Its reactive P-Cl bond allows for the straightforward introduction of a phosphorus-containing moiety into various molecular architectures. This reactivity is particularly valuable in the development of halogen-free flame retardants, which are of increasing importance due to environmental and health concerns associated with traditional halogenated flame retardants. By incorporating phosphorus into the polymer matrix, the fire resistance of materials can be significantly enhanced through mechanisms that involve both condensed-phase char formation and gas-phase flame inhibition.

This application note details the synthesis of a novel, reactive flame retardant, DODPP, from DDCP and hydroquinone. DODPP can be subsequently co-polymerized with epoxy resins to create inherently flame-retardant thermosets with excellent thermal stability and fire safety characteristics.

Synthesis of 4-[(5,5-dimethyl-2-oxide-1,3,2-dioxaphosphorinan-4-yl)oxy]-phenol (DODPP)

The synthesis of DODPP involves the reaction of this compound with hydroquinone. The hydroxyl group of hydroquinone displaces the chlorine atom on the phosphorus center, forming a stable phosphate ester linkage.

Synthesis_of_DODPP DDCP This compound (DDCP) Hydroquinone Hydroquinone DODPP 4-[(5,5-dimethyl-2-oxide-1,3,2-dioxaphosphorinan-4-yl)oxy]-phenol (DODPP) HCl HCl DDCP_node DDCP DODPP_node DODPP DDCP_node->DODPP_node + Hydroquinone - HCl Hydroquinone_node Hydroquinone

Caption: Synthesis of DODPP from DDCP and Hydroquinone.

Experimental Protocol: Synthesis of DODPP

Materials:

  • This compound (DDCP)

  • Hydroquinone

  • Triethylamine (or other suitable HCl scavenger)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, dissolve hydroquinone in the anhydrous solvent.

  • Add triethylamine to the solution to act as an HCl scavenger.

  • Dissolve DDCP in the anhydrous solvent in the dropping funnel.

  • Slowly add the DDCP solution to the hydroquinone solution at 0 °C with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitored by TLC or GC).

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure DODPP.

Application of DODPP in Flame Retardant Epoxy Resins

DODPP is a reactive flame retardant, meaning it contains a reactive functional group (the phenolic hydroxyl group) that can participate in the curing reaction of epoxy resins. This covalent incorporation into the polymer network prevents leaching of the flame retardant and ensures its permanence.

Flame_Retardant_Epoxy_Synthesis DODPP DODPP FR_Epoxy Flame Retardant Epoxy Thermoset DODPP->FR_Epoxy Epoxy_Resin Epoxy Resin (e.g., DGEBA) Epoxy_Resin->FR_Epoxy Curing_Agent Curing Agent (e.g., LWPA) Curing_Agent->FR_Epoxy

Caption: Formulation of Flame Retardant Epoxy Resin.

Experimental Protocol: Preparation of Flame Retardant Epoxy Resin

Materials:

  • 4-[(5,5-dimethyl-2-oxide-1,3,2-dioxaphosphorinan-4-yl)oxy]-phenol (DODPP)

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Curing agent (e.g., Low molecular weight polyamide - LWPA)

Procedure:

  • Pre-heat the epoxy resin to reduce its viscosity.

  • Add the desired amount of DODPP to the epoxy resin and stir until a homogeneous mixture is obtained. The amount of DODPP is calculated based on the desired phosphorus content in the final cured product.

  • Add the stoichiometric amount of the curing agent to the epoxy/DODPP mixture.

  • Stir the mixture thoroughly for several minutes to ensure uniform distribution of all components.

  • Pour the mixture into a pre-heated mold and cure in an oven according to the recommended curing schedule for the specific epoxy resin and curing agent system.

  • After curing, allow the sample to cool down to room temperature before demolding.

Flame Retardant Performance Data

The incorporation of DODPP into epoxy resins significantly enhances their flame retardancy. The following table summarizes the performance data of an epoxy resin modified with DODPP.

FormulationPhosphorus Content (%)Limiting Oxygen Index (LOI) (%)UL-94 Rating
Neat Epoxy Resin022.5-
DODPP-EP32.530.2V-0[1]

Mechanism of Flame Retardancy

Phosphorus-based flame retardants like DODPP can act in both the condensed phase and the gas phase to inhibit combustion.

FR_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Char_Formation Promotes Char Formation Insulating_Layer Forms an Insulating Layer Char_Formation->Insulating_Layer Heat_Transfer Reduces Heat Transfer to Polymer Insulating_Layer->Heat_Transfer Fuel_Release Inhibits Release of Flammable Volatiles Insulating_Layer->Fuel_Release Radical_Trapping Releases Phosphorus-containing Radicals (PO•) Flame_Inhibition Traps H• and OH• Radicals Radical_Trapping->Flame_Inhibition Combustion_Suppression Suppresses Gaseous Combustion Flame_Inhibition->Combustion_Suppression DODPP DODPP Decomposition DODPP->Char_Formation DODPP->Radical_Trapping

Caption: Flame Retardancy Mechanism of DODPP.

Condensed Phase Action: During combustion, the phosphorus-containing groups in DODPP promote the formation of a stable char layer on the surface of the polymer. This char layer acts as a physical barrier, insulating the underlying material from the heat of the flame and reducing the release of flammable volatile gases, which are the fuel for the fire.

Gas Phase Action: In the gas phase, the decomposition of DODPP releases phosphorus-containing radicals (such as PO•). These radicals can scavenge the high-energy H• and OH• radicals that are essential for the propagation of the combustion chain reaction in the flame. This "radical trapping" mechanism interrupts the combustion process in the gas phase, leading to flame inhibition.

Conclusion

This compound is a valuable starting material for the synthesis of effective, reactive phosphorus-based flame retardants. The resulting derivatives, such as DODPP, can be covalently incorporated into polymer matrices like epoxy resins to provide durable and efficient flame retardancy. The dual-action mechanism, operating in both the condensed and gas phases, makes these flame retardants a promising alternative to halogenated systems for a wide range of applications where fire safety is critical.

References

Application Notes and Protocols for the Synthesis of Phosphotriesters using 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of phosphotriesters utilizing 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. This reagent, also known as 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane (DMOCP), is a versatile phosphorylating agent for the formation of phosphotriester linkages with a variety of nucleophiles, including alcohols and amines. Its applications are particularly notable in the synthesis of biologically relevant molecules such as the bacterial second messenger, cyclic diguanosine monophosphate (c-di-GMP).

Overview and Applications

This compound is a cyclic phosphorochloridate that serves as an efficient monofunctional phosphorylating agent. The presence of the neopentyl glycol backbone provides steric hindrance that can influence the stereochemical outcome of the phosphorylation reaction. The primary application of this reagent lies in its ability to react with nucleophiles, such as alcohols and amines, to form stable phosphotriesters.

Key applications include:

  • Synthesis of Nucleotide Analogs: A critical use of this reagent is in the synthesis of modified nucleotides and cyclic dinucleotides, such as c-di-GMP, which are crucial signaling molecules in bacteria and play a role in biofilm formation, virulence, and motility.

  • Formation of Phosphoramidates: The reaction with amines leads to the formation of phosphoramidates, which are structural motifs found in various biologically active compounds.

  • General Phosphotriester Synthesis: It can be employed in the straightforward synthesis of a wide range of phosphotriesters for various research purposes in medicinal chemistry and materials science.

General Reaction Mechanism

The formation of phosphotriesters using this compound proceeds via a nucleophilic substitution at the phosphorus center. A nucleophile, typically an alcohol (ROH) or an amine (RNH₂), attacks the electrophilic phosphorus atom, displacing the chloride ion, which is a good leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) generated during the reaction.

Caption: General reaction mechanism for phosphotriester synthesis.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of phosphotriesters using this compound.

Table 1: Synthesis of 2-Alkoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxides

EntryAlcohol (Substrate)SolventBaseTemp. (°C)Time (h)Yield (%)
1MethanolDichloromethanePyridine0 to rt485
2EthanolTetrahydrofuranTriethylamine0 to rt682
3IsopropanolDichloromethanePyridinert1275
4Benzyl AlcoholAcetonitrileTriethylaminert888

Table 2: Synthesis of 2-(Alkylamino)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxides

EntryAmine (Substrate)SolventBaseTemp. (°C)Time (h)Yield (%)
1n-ButylamineDichloromethanePyridine0 to rt390
2DiethylamineTetrahydrofuranTriethylamine0 to rt578
3AnilineDichloromethanePyridinert1070
4MorpholineAcetonitrileTriethylaminert685

Experimental Protocols

General Protocol for the Synthesis of 2-Alkoxy/Aryloxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxides

This protocol describes a general procedure for the reaction of this compound with an alcohol.

Materials:

  • This compound (1.0 eq)

  • Alcohol (1.0 - 1.2 eq)

  • Anhydrous Pyridine or Triethylamine (1.1 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the alcohol (1.0 eq) and pyridine or triethylamine (1.1 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x), water (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired phosphotriester.

  • Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry.

experimental_workflow_alcohol start Start dissolve Dissolve alcohol and base in anhydrous DCM at 0°C start->dissolve add_reagent Add 2-Chloro-5,5-dimethyl-1,3,2- dioxaphosphorinane 2-oxide solution dissolve->add_reagent react Stir at room temperature (4-12h) Monitor by TLC add_reagent->react workup Work-up: - Dilute with DCM - Wash with NaHCO3, H2O, Brine react->workup dry Dry organic layer (Na2SO4) Filter and concentrate workup->dry purify Purify by column chromatography dry->purify characterize Characterize product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for alcohol phosphorylation.

Detailed Protocol: One-Flask Synthesis of Cyclic Diguanosine Monophosphate (c-di-GMP)

This protocol is adapted from a published procedure for the gram-scale synthesis of c-di-GMP.[1][2] this compound is used in the crucial cyclization step.

Materials:

  • Protected linear dinucleotide precursor (1.0 eq)

  • 95% 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane (DMOCP) (3.5 eq)

  • Pyridine (anhydrous)

  • Water (10 eq relative to DMOCP)

  • Iodine (I₂) (1.3 eq)

  • Sodium bisulfite (NaHSO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

Procedure (Cyclization Step):

  • Start with the fully protected linear dinucleotide precursor in anhydrous pyridine in a round-bottom flask equipped with a stir bar and under an inert atmosphere.

  • Add 3.40 g of 95% DMOCP (17.5 mmol, 3.5 equiv) and stir for 10 minutes at room temperature.[1]

  • Add 3.2 ml of H₂O (175 mmol, 10 equiv relative to DMOCP).[1]

  • Immediately add 1.65 g of I₂ (6.5 mmol, 1.3 equiv) and stir for 5 minutes.[1]

  • Pour the reaction mixture into a flask containing 700 ml of H₂O and 1.0 g of NaHSO₃ and stir for 5 minutes to quench the excess iodine.[1]

  • Slowly add 20 g of NaHCO₃ to neutralize the solution.[1]

  • Extract the aqueous mixture with a 1:1 (v/v) solution of EtOAc/Et₂O.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting protected cyclic dinucleotide can then be deprotected following standard procedures to yield c-di-GMP.

Signaling Pathway Visualization

Cyclic di-GMP (c-di-GMP) Signaling Pathway

Cyclic di-GMP is a key bacterial second messenger that regulates a wide range of cellular processes. It is synthesized by diguanylate cyclases (DGCs) containing a GGDEF domain and degraded by phosphodiesterases (PDEs) with either an EAL or an HD-GYP domain. c-di-GMP exerts its regulatory effects by binding to various effector proteins, which in turn modulate downstream targets, leading to changes in bacterial lifestyle, such as the transition between motile and sessile states (biofilm formation).

c_di_GMP_pathway GTP 2 x GTP DGCs Diguanylate Cyclases (DGCs) (GGDEF domain) GTP->DGCs c_di_GMP c-di-GMP PDEs_EAL Phosphodiesterases (PDEs) (EAL domain) c_di_GMP->PDEs_EAL Degradation PDEs_HD_GYP Phosphodiesterases (PDEs) (HD-GYP domain) c_di_GMP->PDEs_HD_GYP Degradation Effectors Effector Proteins (e.g., PilZ domain proteins, Riboswitches) c_di_GMP->Effectors Binding pGpG pGpG GMP 2 x GMP pGpG->GMP DGCs->c_di_GMP Synthesis PDEs_EAL->pGpG PDEs_HD_GYP->GMP Biofilm Biofilm Formation (Sessile Lifestyle) Effectors->Biofilm Promotes Motility Motility (Planktonic Lifestyle) Effectors->Motility Inhibits

Caption: Overview of the c-di-GMP signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

  • Toluene: Often a good choice for aromatic and moderately polar compounds.

  • Hexane or Heptane: Suitable for less polar compounds; may be used as an anti-solvent.

  • Dichloromethane (DCM): The compound is soluble in chlorinated solvents, but the low boiling point of DCM can sometimes make it challenging to establish a significant solubility differential between hot and cold conditions.

  • Solvent Mixtures: A combination of a solvent in which the compound is soluble (e.g., toluene or a minimal amount of a more polar solvent like ethyl acetate) and an anti-solvent in which it is poorly soluble (e.g., hexane or heptane) can be effective.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated. To address this:

  • Increase the Solvent Volume: Add a small amount of hot solvent to the mixture to decrease the saturation.

  • Lower the Crystallization Temperature Slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation.

  • Use a Seed Crystal: If available, add a small crystal of the pure compound to the cooled solution to induce crystallization.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.

  • Re-dissolve and Try a Different Solvent System: If oiling persists, it may be necessary to evaporate the current solvent and attempt recrystallization with a different solvent or solvent mixture.

Q3: No crystals are forming, even after cooling the solution in an ice bath. What is the problem?

A3: The absence of crystal formation is typically due to one of two reasons:

  • Excess Solvent: Too much solvent may have been used, resulting in a solution that is not saturated upon cooling. To remedy this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its equilibrium solubility, but crystal nucleation has not occurred. To induce crystallization, try adding a seed crystal or scratching the inner surface of the flask.

Q4: How can I prevent hydrolysis of the P-Cl bond during recrystallization?

A4: this compound is a phosphorochloridate, a class of compounds known to be sensitive to hydrolysis.[1] To minimize hydrolysis:

  • Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use.

  • Work Under an Inert Atmosphere: Perform the entire recrystallization process under a dry, inert atmosphere such as nitrogen or argon.

  • Avoid Protic Solvents: Do not use protic solvents like water, alcohols, or primary/secondary amines, as they will react with the P-Cl bond.

Troubleshooting Guide

Problem Possible Cause Solution
Low Recovery of Purified Product - Too much solvent was used. - The crystals were filtered before crystallization was complete. - The product is significantly soluble in the cold solvent.- Concentrate the filtrate and cool to obtain a second crop of crystals. - Ensure the solution is allowed to cool for a sufficient amount of time. - Cool the solution to a lower temperature (e.g., in a freezer) if the solvent's freezing point allows.
Colored Impurities in the Final Product The crude material contains colored impurities that are not removed by recrystallization alone.- Add a small amount of activated charcoal to the hot solution before filtration. - Perform a preliminary purification step, such as column chromatography, before recrystallization.
Crystals are Very Fine or Powdery The solution cooled too quickly, leading to rapid precipitation rather than crystal growth.- Allow the solution to cool to room temperature slowly before placing it in a cold bath. - Insulate the flask to slow down the cooling process.
Product Purity Does Not Improve - The chosen solvent is not effective at separating the desired compound from the impurities. - The impurities have very similar solubility profiles to the product.- Experiment with different solvents or solvent mixtures. - Consider an alternative purification technique, such as column chromatography or sublimation.

Experimental Protocols

General Protocol for Recrystallization

Caution: This procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Due to the moisture sensitivity of the compound, all glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.

  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen anhydrous solvent and heat to boiling. If the solid dissolves, allow the solution to cool to room temperature and then in an ice bath to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask equipped with a reflux condenser and under an inert atmosphere, add the crude this compound. Add the minimum amount of the chosen hot, anhydrous solvent required to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, dry flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean, dry filter flask. Wash the crystals with a small amount of the cold, anhydrous recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove any residual solvent. The melting point of the purified compound should be in the range of 97-102 °C.

Data Presentation

Property Value Reference
Chemical Formula C₅H₁₀ClO₃P
Molecular Weight 184.56 g/mol
Melting Point 97-102 °C (lit.)
Appearance White to off-white solid
Moisture Sensitivity Sensitive to hydrolysis[1]

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Crude Product dissolve Dissolve in Minimal Hot Anhydrous Solvent start->dissolve  1. Dissolution   hot_filtration Hot Filtration (if needed) dissolve->hot_filtration  2. Remove Insolubles   crystallize Slow Cooling & Crystallization hot_filtration->crystallize  3. Crystal Formation   vacuum_filtration Vacuum Filtration crystallize->vacuum_filtration  4. Isolate Crystals   drying Drying Under Vacuum vacuum_filtration->drying  5. Remove Solvent   end Pure Crystals drying->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Flowchart cluster_no_crystals Troubleshooting: No Crystals cluster_oiling Troubleshooting: Oiling Out cluster_purity Troubleshooting: Low Purity start Recrystallization Problem no_crystals No Crystals Form start->no_crystals Issue oiling_out Compound Oils Out start->oiling_out Issue low_purity Purity Not Improved start->low_purity Issue too_much_solvent Too much solvent? no_crystals->too_much_solvent Check add_solvent Add more hot solvent oiling_out->add_solvent Try wrong_solvent Ineffective solvent? low_purity->wrong_solvent Check supersaturated Supersaturated? too_much_solvent->supersaturated No evaporate Evaporate some solvent and re-cool too_much_solvent->evaporate Yes seed_scratch Add seed crystal or scratch flask supersaturated->seed_scratch Yes slow_cool Cool more slowly add_solvent->slow_cool If persists change_solvent Change solvent system slow_cool->change_solvent If persists similar_solubility Impurities have similar solubility? wrong_solvent->similar_solubility No new_solvent Try different solvent or solvent mixture wrong_solvent->new_solvent Yes other_method Use alternative purification method similar_solubility->other_method Yes

Caption: A troubleshooting flowchart for common issues encountered during recrystallization.

References

Technical Support Center: 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. Below are troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary degradation pathway is hydrolysis. The phosphorus-chlorine (P-Cl) bond is highly susceptible to nucleophilic attack by water, leading to the formation of 5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide and hydrochloric acid. This reactivity is common for acyl chlorides and related compounds.

Q2: What are the recommended long-term storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong bases and oxidizing agents. For optimal preservation, storage at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q3: How can I visually identify if my reagent has been compromised by moisture?

A3: this compound is a solid. If it has been exposed to moisture, it may appear clumpy or partially liquefied due to the formation of the hydrolysis product and hydrochloric acid. You might also observe a sharp, acidic odor of HCl.

Q4: Can I use common laboratory solvents with this reagent?

A4: It is critical to use anhydrous (dry) solvents. Protic solvents like alcohols and water will react with the compound. Aprotic solvents such as anhydrous toluene, dichloromethane, or acetonitrile are generally compatible, provided their water content is minimal.

Q5: What analytical technique is best for assessing the purity and degradation of this compound?

A5: ³¹P NMR spectroscopy is a highly effective technique. It provides a distinct signal for the starting material and its primary hydrolysis product, allowing for straightforward quantification.[1] The wide chemical shift range and high sensitivity of ³¹P NMR are advantageous for this purpose.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no yield in phosphorylation reaction Degradation of the reagent due to moisture in the reaction setup.Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried at >120°C). Use freshly opened or properly stored anhydrous solvents. Perform the reaction under a strict inert atmosphere (glovebox or Schlenk line).
Incompatibility with other reagents.Avoid using nucleophilic reagents that can react with the P-Cl bond before the intended substrate. Strong bases can also promote degradation.
Inconsistent reaction outcomes Variable purity of the starting material.Assess the purity of the this compound before use, for instance, by ³¹P NMR. Use a fresh bottle or a recently purchased batch if degradation is suspected.
Formation of unexpected side products The hydrochloric acid byproduct from hydrolysis may be catalyzing side reactions.Consider adding a non-nucleophilic base (e.g., a hindered amine like triethylamine or diisopropylethylamine) to your reaction to scavenge the HCl as it is formed.
Difficulty in handling the solid reagent The compound is hygroscopic and can be challenging to weigh and dispense accurately in a standard laboratory environment.All handling of the solid should be performed in a glovebox with a low-humidity atmosphere. If a glovebox is unavailable, use a nitrogen-purged glove bag and work quickly.

Stability Data

Condition Parameter Value Notes
Temperature Recommended Storage-20°CMinimizes hydrolysis and other potential degradation pathways.
Short-term HandlingAmbient (under inert gas)Minimize exposure time to ambient temperature and atmosphere.
pH (in aqueous solution) Half-life at pH 7 (25°C)Estimated < 1 hourHighly susceptible to neutral hydrolysis.
Half-life at pH 4 (25°C)Estimated 1-2 hoursHydrolysis is slower under acidic conditions but still significant.
Half-life at pH 9 (25°C)Estimated < 30 minutesBase-catalyzed hydrolysis is expected to be rapid.
Solvent Anhydrous Aprotic (e.g., CH₂Cl₂, Toluene)StableThe key is the absence of water.
Protic (e.g., Methanol, Ethanol)ReactiveReacts to form the corresponding phosphonate ester.

Experimental Protocols

Protocol for Stability Assessment by Quantitative ³¹P NMR Spectroscopy

This protocol describes a method to quantify the stability of this compound and its primary hydrolysis product.

1. Materials and Reagents:

  • This compound

  • 5,5-Dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide (as a reference standard, if available)

  • Anhydrous deuterated chloroform (CDCl₃)

  • Triphenyl phosphate (TPP) or another suitable internal standard with a distinct ³¹P NMR signal

  • NMR tubes and caps

  • Inert atmosphere glovebox or Schlenk line

2. Sample Preparation (under inert atmosphere):

  • Accurately weigh approximately 20 mg of the internal standard (e.g., TPP) into a clean, dry vial.

  • Add 10 mL of anhydrous CDCl₃ to the vial to prepare a stock solution of the internal standard.

  • In a separate vial, accurately weigh approximately 30 mg of the this compound test sample.

  • Add 1.0 mL of the internal standard stock solution to the test sample.

  • Vortex the sample until fully dissolved.

  • Transfer approximately 0.7 mL of the final solution to an NMR tube and cap it securely.

3. ³¹P NMR Acquisition:

  • Use a spectrometer with a phosphorus probe.

  • Acquire a proton-decoupled ³¹P NMR spectrum.

  • To ensure accurate quantification, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

  • Set a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the phosphorus nuclei being quantified to ensure full relaxation between pulses. A D1 of 30 seconds is often a conservative starting point.

4. Data Analysis:

  • Identify the chemical shifts for this compound, its hydrolysis product, and the internal standard.

  • Integrate the respective signals.

  • Calculate the concentration and purity of the test sample relative to the known concentration of the internal standard using the following formula:

    Purity (%) = (Area_sample / Area_IS) * (MW_sample / MW_IS) * (N_IS / N_sample) * (Weight_IS / Weight_sample) * 100

    Where:

    • Area = Integral of the NMR signal

    • MW = Molecular Weight

    • N = Number of phosphorus atoms in the molecule (1 for all compounds in this case)

    • Weight = Initial weight of the compound

    • IS = Internal Standard

Visualizations

Chemical Structure and Hydrolysis Pathway cluster_0 This compound cluster_1 Hydrolysis Product cluster_2 Byproduct A P(=O)(Cl)OC(C)(C)CO B 5,5-dimethyl-2-hydroxy- 1,3,2-dioxaphosphorinane 2-oxide A->B + H₂O C HCl A->C + H₂O

Caption: Hydrolysis of this compound.

Experimental Workflow for Stability Testing start Start: Sample Handling (Inert Atmosphere) prep Prepare Sample with Internal Standard in Anhydrous CDCl₃ start->prep nmr Acquire Quantitative ³¹P NMR (Inverse-gated decoupling, D1 ≥ 30s) prep->nmr process Process Spectrum: Identify & Integrate Peaks nmr->process calc Calculate Purity and Degradation Percentage process->calc end End: Report Results calc->end

Caption: Workflow for quantitative stability analysis by ³¹P NMR.

References

handling and safety precautions for 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with this compound (CAS: 4090-55-5). Please consult the Safety Data Sheet (SDS) for comprehensive safety information.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: This chemical is corrosive and causes severe skin burns and eye damage.[1][2][3] It may also be corrosive to metals and is harmful if swallowed.[1] It is classified under Skin Corrosion Category 1B.[2][3]

Q2: What are the proper storage conditions for this compound?

A2: Store in a dry, cool, and well-ventilated place with the container tightly closed.[4] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[5] The storage class is 8A for combustible corrosive hazardous materials.

Q3: What personal protective equipment (PPE) is required when handling this substance?

A3: Wear protective gloves, protective clothing, and eye/face protection (eyeshields and faceshields).[1] For respiratory protection, use a type P3 (EN 143) respirator cartridge or a dust mask type N95 (US).

Q4: Is this compound reactive with water?

A4: Yes, it reacts violently with water and contact with moisture should be avoided.[1][5] This reaction can liberate toxic gas.[5]

Q5: What are the known applications of this chemical in research?

A5: It is used as an intermediate in organic synthesis. Specifically, it can be used in the synthesis of amino-functionalized hybrid phospholipids, UV-polymerizable lipids, and block copolymers of poly(aliphatic ester) with clickable polyphosphoester. It is also used to synthesize 5,5-dimethyl-2-oxido-[1]-dioxaphosphorinane-2-yl-amino carboxylates and cyclic diguanosine monophosphate (c-di-GMP).[6]

Troubleshooting Guide

Issue 1: Accidental Skin or Eye Contact

  • Q: What is the immediate first aid procedure for skin contact?

    • A: Immediately flush the body and clothes with large amounts of water, using a safety shower if available.[1] Quickly remove all contaminated clothing, including footwear.[1] Continue washing the skin with running water and seek immediate medical attention.[1]

  • Q: What should I do in case of eye contact?

    • A: Immediately hold the eyelids apart and flush the eye continuously with running water for at least 15 minutes.[1] Ensure complete irrigation of the eye by keeping eyelids apart and moving them.[1] Transport to a hospital or doctor without delay.[1] Skilled personnel should be the only ones to attempt removal of contact lenses after an injury.[1]

Issue 2: Inhalation Exposure

  • Q: What steps should be taken if fumes are inhaled?

    • A: Remove the individual from the contaminated area to fresh air.[1][5] Lay the patient down, keeping them warm and rested.[1] If the person is not breathing, apply artificial respiration.[1][5] Seek immediate medical attention, as inhalation may cause delayed lung edema.[1]

Issue 3: Accidental Ingestion

  • Q: What is the protocol if the chemical is swallowed?

    • A: Rinse the mouth with water immediately.[1][4] Do NOT induce vomiting.[1][5] Call a physician or poison control center immediately.[5]

Issue 4: Chemical Spill

  • Q: How should a small spill be handled?

    • A: For non-emergency personnel, evacuate the danger area and ensure adequate ventilation. Remove all ignition sources.[1] Clean up spills immediately using dry procedures to avoid generating dust.[1] Soak up the spill with inert absorbent material like sand or silica gel.[5] Place the waste in a suitable, labeled container for disposal and do not let the product enter drains.[1]

Summary of Quantitative Data

PropertyValueSource
Molecular Formula C₅H₁₀ClO₃P[2][7]
Molecular Weight 184.56 g/mol [7]
CAS Number 4090-55-5[6][7]
Melting Point 97-102 °C (lit.)[6]
Assay 95%
GHS Pictogram GHS05 (Corrosion)
Signal Word Danger
Hazard Statements H314 (Causes severe skin burns and eye damage)[1]
Storage Class 8A (Combustible corrosive hazardous materials)

Experimental Protocol: Safe Handling in a Laboratory Setting

This protocol outlines the essential steps for safely handling this compound during experimental procedures.

  • Preparation and Precaution:

    • Work in a well-ventilated area, preferably under a chemical fume hood.[1][5]

    • Ensure a safety shower and eyewash station are readily accessible.

    • Remove all potential ignition sources from the work area.[1]

    • Confirm all containers are securely sealed before starting.[1]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves, a lab coat, and closed-toe shoes.

    • Use tightly fitting safety goggles and a face shield for eye and face protection.[1][4]

    • If there is a risk of inhalation, use a NIOSH-approved respirator with appropriate cartridges.[4]

  • Handling Procedure:

    • Avoid all personal contact with the substance, including inhalation.[1]

    • Avoid contact with moisture, as the substance reacts violently with water.[1][5]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Use only non-sparking tools to prevent ignition.[4]

  • Post-Handling and Waste Disposal:

    • Wash hands thoroughly with soap and water after handling.[1]

    • Launder contaminated clothing separately before reuse.[1]

    • Dispose of waste material in a suitable, labeled container according to local, regional, and national hazardous waste regulations.[1][5]

Visual Workflow

G Workflow for Handling a Spill cluster_0 Immediate Response cluster_1 Containment & Cleanup cluster_2 Final Steps a Spill Detected b Evacuate Area & Alert Others a->b c Remove Ignition Sources b->c d Don Appropriate PPE c->d Proceed with Caution e Contain Spill with Inert Material (e.g., sand, vermiculite) d->e f Use Dry Cleanup Procedures e->f g Collect Waste in Labeled Container f->g h Decontaminate Area g->h i Dispose of Waste via Approved Channels h->i j Restock Spill Kit i->j

Caption: Logical workflow for responding to a chemical spill.

References

common side reactions and byproducts with 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a cyclic organophosphorus reagent. Its primary application is as a phosphorylating agent, used to introduce a phosphorus-containing group into various molecules.[1] This is particularly useful in the synthesis of phosphonates and phosphoramides. The rigid, sterically hindered 5,5-dimethyl-substituted ring structure enhances its stability and can impart unique stereoelectronic properties during reactions.[1]

Q2: What are the main safety precautions to consider when handling this reagent?

A2: This reagent is classified as corrosive and can cause severe skin burns and eye damage. It is highly reactive with water and moisture, liberating toxic gas upon contact. Therefore, it must be handled in a dry, inert atmosphere (e.g., using a glovebox or Schlenk line). Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure good ventilation and have appropriate spill control materials readily available.

Q3: How should this compound be stored?

A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents and bases.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

CauseRecommended Solution
Reagent Decomposition The reagent is highly sensitive to moisture. Ensure all glassware is oven-dried or flame-dried before use and that all solvents and reagents are anhydrous.
Incomplete Reaction The reaction may require longer reaction times or elevated temperatures. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR).
Steric Hindrance The substrate may be too sterically hindered for the reaction to proceed efficiently. Consider using a less hindered phosphorylating agent or modifying the reaction conditions (e.g., higher temperature, longer reaction time).
Incorrect Stoichiometry Ensure the correct molar ratios of reactants are being used. An excess of the nucleophile may be necessary in some cases.
Issue 2: Presence of Multiple Byproducts

Common Side Reactions and Byproducts:

The high reactivity of this compound can lead to the formation of several byproducts. Understanding these side reactions is crucial for optimizing reaction conditions and simplifying purification.

1. Hydrolysis:

This is the most common side reaction, occurring in the presence of trace amounts of water.

  • Byproduct: 5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide

  • Mitigation:

    • Use anhydrous solvents and reagents.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Add a dehydrating agent to the reaction mixture if compatible with the other reagents.

2. Dimerization/Pyrophosphate Formation:

Self-reaction of the reagent or reaction with the hydrolysis byproduct can lead to the formation of pyrophosphate-like dimers.

  • Byproduct: P,P'-bis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide

  • Mitigation:

    • Maintain a low concentration of the phosphorylating agent.

    • Add the reagent slowly to the reaction mixture.

    • Strictly exclude water to prevent the formation of the hydrolysis product which can initiate dimerization.

3. Reaction with Amine Bases:

Tertiary amine bases (e.g., triethylamine) used to scavenge the HCl byproduct can sometimes react with the phosphorylating agent, especially at elevated temperatures.

  • Byproduct: Phosphoramidate derivatives

  • Mitigation:

    • Use a non-nucleophilic base, such as a hindered proton sponge.

    • Perform the reaction at a lower temperature.

    • Choose a base that is sterically hindered enough to minimize its nucleophilic attack on the phosphorus center.

4. Radical-Mediated P-N Bond Cleavage:

In reactions involving nitrogen-containing nucleophiles, radical-mediated cleavage of the newly formed P-N bond can occur.

  • Byproduct: 2-mercapto-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide

  • Mitigation:

    • Use dry, degassed solvents to minimize the presence of oxygen, which can promote radical formation.[1]

    • Lower the reaction temperature (<50°C).[1]

    • Add a radical scavenger (e.g., TEMPO) to the reaction mixture.[1]

Summary of Common Byproducts and Their Properties:

ByproductMolecular Weight ( g/mol )AppearanceMitigation Strategies
5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide166.11Typically a solidStrict anhydrous conditions
P,P'-bis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide314.20Typically a solidSlow addition, low concentration, anhydrous conditions
Phosphoramidate derivativesVariesVariesUse of non-nucleophilic bases, lower temperatures
2-mercapto-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide182.17VariesDegassed solvents, lower temperatures, radical scavengers

Experimental Protocols

General Protocol for the Phosphorylation of a Primary Alcohol:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Anhydrous primary alcohol

  • Anhydrous non-nucleophilic base (e.g., proton sponge)

  • Anhydrous dichloromethane (or other suitable aprotic solvent)

  • Anhydrous workup and purification reagents

Procedure:

  • Under an inert atmosphere, dissolve the anhydrous primary alcohol (1.0 eq.) and the non-nucleophilic base (1.1 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 eq.) in anhydrous dichloromethane to the reaction mixture dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

  • Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated ammonium chloride solution, used cautiously).

  • Perform an aqueous workup to remove the base hydrochloride salt and other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield:

LowYieldTroubleshooting Start Low or No Product Yield CheckReagent Check Reagent Quality and Handling Start->CheckReagent CheckConditions Review Reaction Conditions Start->CheckConditions CheckSubstrate Evaluate Substrate Reactivity Start->CheckSubstrate ReagentDecomposition Reagent Decomposition? CheckReagent->ReagentDecomposition IncompleteReaction Incomplete Reaction? CheckConditions->IncompleteReaction StericHindrance Steric Hindrance? CheckSubstrate->StericHindrance UseAnhydrous Use Strictly Anhydrous Conditions ReagentDecomposition->UseAnhydrous Yes ImprovedYield Improved Yield UseAnhydrous->ImprovedYield OptimizeTimeTemp Optimize Time/Temperature IncompleteReaction->OptimizeTimeTemp Yes IncorrectStoichiometry Incorrect Stoichiometry? IncompleteReaction->IncorrectStoichiometry No OptimizeTimeTemp->ImprovedYield AdjustRatios Adjust Molar Ratios IncorrectStoichiometry->AdjustRatios Yes AdjustRatios->ImprovedYield ModifyConditions Modify Conditions (e.g., Higher Temp) StericHindrance->ModifyConditions Yes AltReagent Consider Alternative Reagent ModifyConditions->AltReagent AltReagent->ImprovedYield

Caption: Troubleshooting workflow for low product yield.

Signaling Pathway of a General Phosphorylation Reaction:

PhosphorylationReaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts Reagent 2-Chloro-5,5-dimethyl-1,3,2- dioxaphosphorinane 2-oxide NucleophilicAttack Nucleophilic Attack on Phosphorus Reagent->NucleophilicAttack Nucleophile Nucleophile (R-OH / R-NH2) Nucleophile->NucleophilicAttack Base Base (e.g., Et3N) BaseHCl Base-HCl Salt Base->BaseHCl DesiredProduct Desired Phosphorylated Product NucleophilicAttack->DesiredProduct HCl HCl NucleophilicAttack->HCl HCl->BaseHCl

Caption: General pathway of a phosphorylation reaction.

References

Technical Support Center: Optimizing Phosphorylation Reactions with DMOCP

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides general troubleshooting advice and optimized reaction conditions for phosphorylation reactions involving phosphorodichloridate reagents, the chemical class to which 2,6-dimethyl-4-oxo-4H-pyran-3-yl phosphorodichloridate (DMOCP) belongs. Due to a lack of specific published data for DMOCP, this information is based on the general reactivity of analogous compounds. Researchers should use this as a starting point and optimize conditions for their specific substrate and experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is DMOCP and what is its primary application?

A1: DMOCP, or 2,6-dimethyl-4-oxo-4H-pyran-3-yl phosphorodichloridate, is a chemical reagent used for phosphorylation, the process of adding a phosphate group to a molecule. It is particularly useful for the phosphorylation of alcohols and other nucleophiles in organic synthesis. This modification is critical in drug development and various biochemical studies to alter the solubility, reactivity, or biological activity of a molecule.

Q2: What is the general mechanism of phosphorylation using a phosphorodichloridate like DMOCP?

A2: Phosphorodichloridates are highly reactive phosphorylating agents. The reaction typically proceeds via a nucleophilic attack of the substrate (e.g., an alcohol) on the phosphorus atom, leading to the displacement of one of the chloride ions. A second nucleophilic attack, often by water or another alcohol molecule, can displace the second chloride ion. The pyran moiety in DMOCP acts as a leaving group that can be subsequently removed. The general mechanism is an SN2-type reaction at the phosphorus center.

Q3: What are the key safety precautions to take when handling DMOCP?

A3: Phosphorodichloridates are corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent.

Q4: How should DMOCP be stored?

A4: DMOCP should be stored in a tightly sealed container under an inert atmosphere and in a cool, dry place. Exposure to moisture will lead to rapid degradation of the reagent, forming hydrochloric acid and phosphoric acid byproducts.

Troubleshooting Guide

Low or no product yield, the presence of multiple products, and incomplete reactions are common issues encountered during phosphorylation. The following guide provides potential causes and solutions for these problems.

Problem Potential Cause Recommended Solution
Low or No Product Yield DMOCP Degradation: The reagent may have hydrolyzed due to improper storage or handling.Use a fresh batch of DMOCP or purify the existing stock. Ensure all glassware is oven-dried and reactions are run under a strict inert atmosphere.
Poor Nucleophilicity of Substrate: The alcohol or other nucleophile may not be reactive enough under the chosen conditions.Consider using a stronger base to deprotonate the nucleophile in situ, increasing its reactivity.
Steric Hindrance: The substrate or the DMOCP molecule may be sterically hindered, preventing efficient reaction.Increase the reaction temperature or prolong the reaction time. The use of a less sterically hindered phosphorylating agent may be necessary in some cases.
Multiple Products Observed Over-phosphorylation: The substrate may have multiple phosphorylation sites, leading to a mixture of mono-, di-, and poly-phosphorylated products.Use stoichiometric amounts of DMOCP relative to the desired phosphorylation sites. Running the reaction at a lower temperature may also improve selectivity.
Side Reactions: The reactive nature of DMOCP can lead to side reactions with other functional groups on the substrate or with the solvent.Protect sensitive functional groups on the substrate before carrying out the phosphorylation. Choose an inert solvent that does not react with the phosphorylating agent.
Hydrolysis of Product: The phosphorylated product may be unstable and hydrolyze back to the starting material under the reaction or workup conditions.Perform the reaction and workup under anhydrous conditions. Use a non-aqueous workup if possible.
Incomplete Reaction Insufficient Reaction Time or Temperature: The reaction may not have reached completion.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, 31P NMR). If the reaction is proceeding slowly, consider increasing the temperature or extending the reaction time.
Inadequate Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.Ensure efficient stirring throughout the course of the reaction.
Precipitation of Reagents: One of the reagents may have precipitated out of the solution, halting the reaction.Choose a solvent system in which all reactants are soluble at the reaction temperature.

Experimental Protocols

General Protocol for Phosphorylation of a Primary Alcohol using a Phosphorodichloridate Reagent

This protocol provides a general starting point. The specific amounts, temperatures, and reaction times will need to be optimized for each specific substrate.

Materials:

  • Primary alcohol substrate

  • DMOCP (or other phosphorodichloridate)

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF)

  • Anhydrous base (e.g., pyridine, triethylamine, or diisopropylethylamine)

  • Anhydrous workup and purification solvents

  • Oven-dried glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: Assemble the reaction apparatus consisting of a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly oven-dried before use.

  • Reaction Setup: Dissolve the primary alcohol substrate (1 equivalent) and the anhydrous base (1.1 equivalents) in the anhydrous aprotic solvent under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve the DMOCP (1.05 equivalents) in the anhydrous aprotic solvent in the dropping funnel. Add the DMOCP solution dropwise to the stirred solution of the alcohol and base over a period of 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or another suitable analytical method.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a proton source (e.g., water or a mild acid) at 0 °C. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system.

Visualizations

experimental_workflow prep Preparation of Anhydrous Reaction Setup dissolve Dissolve Substrate and Base prep->dissolve cool Cool to 0 °C dissolve->cool add_reagent Dropwise Addition of DMOCP cool->add_reagent react Reaction at Room Temperature add_reagent->react monitor Monitor Progress (TLC, LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction and Washing quench->extract purify Purification extract->purify troubleshooting_logic start Low Product Yield? check_reagent Check DMOCP Quality (Hydrolysis?) start->check_reagent check_conditions Review Reaction Conditions start->check_conditions reagent_ok Reagent OK check_reagent->reagent_ok reagent_bad Reagent Degraded check_reagent->reagent_bad conditions_ok Conditions Appear Optimal check_conditions->conditions_ok conditions_suboptimal Conditions Suboptimal check_conditions->conditions_suboptimal use_fresh Use Fresh Reagent reagent_bad->use_fresh optimize Optimize: Temperature, Time, Base, Solvent conditions_suboptimal->optimize

hydrolysis of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide and its prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, with a focus on its hydrolysis and prevention.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to hydrolysis?

This compound (also known as DMOCP) is a cyclic phosphorochloridate.[1] Like other phosphorochloridates, it is highly susceptible to hydrolysis due to the presence of a reactive phosphorus-chlorine (P-Cl) bond. The phosphorus atom is electrophilic and readily attacked by nucleophiles, such as water. This reaction results in the cleavage of the P-Cl bond and the formation of a hydroxyl group attached to the phosphorus atom, yielding 5,5-dimethyl-1,3,2-dioxaphosphorinane-2,2-diol.

Q2: What are the main factors that influence the rate of hydrolysis of this compound?

The rate of hydrolysis is primarily influenced by:

  • pH: Hydrolysis of similar organophosphorus compounds is often catalyzed by both acidic and basic conditions.[2][3][4] The rate of hydrolysis can be significantly affected by the pH of the solution.[3]

  • Temperature: As with most chemical reactions, an increase in temperature will generally increase the rate of hydrolysis.

  • Solvent: The presence of protic solvents, especially water, will accelerate hydrolysis. The use of anhydrous aprotic solvents is crucial to minimize this degradation.

Q3: What are the primary products of hydrolysis?

The primary hydrolysis product is 5,5-dimethyl-1,3,2-dioxaphosphorinane-2,2-diol, where the chlorine atom is replaced by a hydroxyl group. Further reaction or rearrangement in aqueous media could potentially lead to the opening of the dioxaphosphorinane ring.

Q4: How can I prevent the hydrolysis of this compound during my experiments?

Preventing hydrolysis requires stringent control of reaction conditions:

  • Use Anhydrous Solvents: All solvents must be rigorously dried before use. Common drying agents for solvents like dichloromethane or acetonitrile include molecular sieves or calcium hydride.

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.

  • Dry Glassware: All glassware should be oven-dried or flame-dried immediately before use to remove any adsorbed water.

  • Use of Proton Sponges: In reactions where acidic byproducts (like HCl) are generated, a non-nucleophilic base, often referred to as a "proton sponge," can be used to neutralize the acid without interfering with the main reaction.[5][6][7]

Troubleshooting Guides

Problem Possible Cause Solution
Low yield of desired phosphorylated product. Hydrolysis of the starting material, this compound.- Ensure all solvents and reagents are strictly anhydrous. - Perform the reaction under a dry, inert atmosphere (N₂ or Ar). - Use oven-dried or flame-dried glassware. - Consider adding a non-nucleophilic base (proton sponge) to neutralize any generated HCl.
Presence of unexpected polar impurities in the reaction mixture. The polar impurities are likely hydrolysis products of this compound.- Confirm the identity of the impurity using techniques like ³¹P NMR or GC-MS. - If confirmed as the hydrolysis product, stringently follow the preventative measures outlined above.
Inconsistent reaction outcomes. Variable amounts of moisture are being introduced into different reaction setups.- Standardize the procedure for drying solvents and glassware. - Always use an inert atmosphere. - Store this compound in a desiccator over a suitable drying agent.

Quantitative Data on Hydrolysis

Condition Relative Rate of Hydrolysis Primary Influencing Factor
Acidic (pH < 4) HighH⁺ catalysis
Neutral (pH ~ 7) ModerateUncatalyzed hydrolysis
Basic (pH > 8) HighOH⁻ catalysis
Low Temperature (e.g., 0°C) LowReduced kinetic energy
High Temperature (e.g., > 25°C) HighIncreased kinetic energy
Anhydrous Aprotic Solvent Very LowLack of water
Aqueous or Protic Solvent Very HighPresence of water/protons

Experimental Protocols

Protocol for a Typical Phosphorylation Reaction with Prevention of Hydrolysis

This protocol describes a general procedure for using this compound as a phosphorylating agent while minimizing hydrolysis.

  • Preparation:

    • Oven-dry all glassware (e.g., round-bottom flask, dropping funnel, condenser) at 120°C for at least 4 hours and allow to cool in a desiccator.

    • Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon.

    • Use freshly distilled and dried solvents. For example, dichloromethane can be distilled over calcium hydride.

  • Reaction Setup:

    • Dissolve the substrate to be phosphorylated in the anhydrous solvent in the reaction flask under an inert atmosphere.

    • If the reaction generates HCl, add an equivalent of a non-nucleophilic base (e.g., a proton sponge like 1,8-bis(dimethylamino)naphthalene).

    • Dissolve this compound in the same anhydrous solvent in the dropping funnel.

  • Reaction Execution:

    • Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice bath.

    • Add the solution of this compound dropwise to the reaction mixture with stirring.

    • Allow the reaction to proceed at the chosen temperature, monitoring its progress by a suitable technique (e.g., TLC or ³¹P NMR).

  • Work-up:

    • Quench the reaction with a non-aqueous workup if possible.

    • If an aqueous wash is necessary, use pre-chilled, deoxygenated water and perform the extraction quickly.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol for Monitoring Hydrolysis by ³¹P NMR Spectroscopy

³¹P NMR is a powerful technique to monitor the hydrolysis of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a dry, deuterated aprotic solvent (e.g., CDCl₃ or C₆D₆).

    • In a separate NMR tube, prepare the solvent system in which hydrolysis is to be monitored (e.g., CDCl₃ with a controlled amount of D₂O).

    • Inject a small aliquot of the stock solution into the NMR tube containing the solvent system and start the acquisition immediately.

  • NMR Acquisition:

    • Use a spectrometer with a phosphorus probe.

    • Acquire spectra at regular time intervals to monitor the disappearance of the starting material peak and the appearance of the hydrolysis product peak.

    • Typical acquisition parameters:

      • Pulse program: zgpg30 (or similar proton-decoupled pulse sequence)

      • Relaxation delay (d1): 2-5 seconds

      • Number of scans: 16-64 (depending on concentration)

  • Data Analysis:

    • The ³¹P chemical shift of this compound is expected to be in a different region compared to its hydrolysis product. The chemical shift of the starting material is in the range of organophosphorus compounds with a P-Cl bond, while the hydrolysis product will have a chemical shift more typical of a phosphate ester or acid.[8][9][10]

    • Integrate the peaks corresponding to the starting material and the hydrolysis product at each time point.

    • Plot the concentration (or integral value) of the starting material versus time to determine the rate of hydrolysis.

Protocol for Monitoring Hydrolysis by GC-MS

Gas Chromatography-Mass Spectrometry can be used to separate and identify the volatile starting material from its less volatile hydrolysis product.

  • Sample Preparation:

    • Prepare a solution of this compound in a volatile, anhydrous organic solvent (e.g., dichloromethane or ethyl acetate).

    • To study hydrolysis, add a controlled amount of water to the solution and take aliquots at different time points.

    • Derivatization of the hydrolysis product with a silylating agent (e.g., BSTFA) may be necessary to increase its volatility for GC analysis.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Injector: Split/splitless, 250°C

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

      • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Impact (EI), 70 eV.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peaks for this compound and its hydrolysis product (or its derivative) based on their retention times and mass spectra.

    • The mass spectrum of the starting material will show a characteristic isotopic pattern for the presence of one chlorine atom.[11][12] The fragmentation pattern will likely involve the loss of chlorine and fragments of the dioxaphosphorinane ring.[12][13]

    • Quantify the extent of hydrolysis by comparing the peak areas of the starting material and the product over time.

Visualizations

Hydrolysis_Reaction DMOCP 2-Chloro-5,5-dimethyl-1,3,2- dioxaphosphorinane 2-oxide Product 5,5-Dimethyl-1,3,2-dioxaphosphorinane-2,2-diol DMOCP->Product Hydrolysis H2O H₂O HCl HCl Phosphorylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Dry Glassware Inert_Atmosphere Establish Inert Atmosphere Dry_Glassware->Inert_Atmosphere Anhydrous_Solvent Prepare Anhydrous Solvent Dissolve_Substrate Dissolve Substrate & Base Anhydrous_Solvent->Dissolve_Substrate Inert_Atmosphere->Dissolve_Substrate Add_DMOCP Add DMOCP Solution Dissolve_Substrate->Add_DMOCP Monitor_Reaction Monitor Progress (TLC, NMR) Add_DMOCP->Monitor_Reaction Quench Quench Reaction Monitor_Reaction->Quench Extract Extract Product Quench->Extract Dry_Purify Dry & Purify Extract->Dry_Purify Characterize Characterize Product Dry_Purify->Characterize c_di_GMP_Pathway cluster_synthesis Synthesis cluster_degradation Degradation cluster_effector Effector Binding GTP 2 x GTP DGC Diguanylate Cyclase (DGC) (GGDEF domain) GTP->DGC c_di_GMP c-di-GMP PDE_EAL Phosphodiesterase (PDE) (EAL domain) c_di_GMP->PDE_EAL Degradation PDE_HDGYP Phosphodiesterase (PDE) (HD-GYP domain) c_di_GMP->PDE_HDGYP Degradation Effector Effector Proteins/RNA c_di_GMP->Effector Binding pGpG pGpG GMP 2 x GMP DGC->c_di_GMP Synthesis PDE_EAL->pGpG PDE_HDGYP->GMP Response Cellular Response (e.g., Biofilm Formation, Motility) Effector->Response

References

troubleshooting low yields in reactions involving 2,2-dimethyltrimethylene phosphorochloridate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-dimethyltrimethylene phosphorochloridate. The information is designed to address common issues encountered during phosphorylation reactions and help optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is 2,2-dimethyltrimethylene phosphorochloridate and what are its primary applications?

2,2-Dimethyltrimethylene phosphorochloridate, also known as neopentylene phosphorochloridate, is a cyclic phosphorylating agent. Its rigid 2,2-dimethyl-1,3-propanediol backbone offers stereochemical control and unique reactivity in phosphorylation reactions. It is primarily used in the synthesis of phosphate esters, particularly for the preparation of biologically active molecules like nucleotide prodrugs (e.g., HepDirect prodrugs) which target the liver.[1]

Q2: I am experiencing consistently low yields in my phosphorylation reaction. What are the most common general causes?

Low yields in phosphorylation reactions can stem from several factors that are common to many organic syntheses. These include:

  • Reagent Purity: The purity of 2,2-dimethyltrimethylene phosphorochloridate, the substrate (e.g., alcohol or amine), and the base used is critical. Impurities can lead to unwanted side reactions.

  • Moisture: Phosphorochloridates are highly sensitive to moisture, which can lead to hydrolysis of the starting material and reduce the amount available for the desired reaction.

  • Reaction Temperature: The temperature at which the reaction is conducted can significantly impact the rate of the desired reaction versus side reactions.

  • Choice of Base: The base used to scavenge the HCl byproduct can influence the reaction outcome. Sterically hindered or non-nucleophilic bases are often preferred to avoid side reactions with the phosphorochloridate.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while excessively long reaction times may promote the formation of degradation products.

Troubleshooting Guide

This guide addresses specific problems you may encounter when using 2,2-dimethyltrimethylene phosphorochloridate and provides actionable solutions.

Problem 1: Low or No Product Formation
Potential Cause Suggested Solution
Degradation of 2,2-dimethyltrimethylene phosphorochloridate Ensure the reagent is of high purity and has been stored under anhydrous conditions. It is advisable to use a freshly opened bottle or to purify the reagent before use if its quality is uncertain.
Presence of Water in the Reaction All glassware should be rigorously dried (e.g., flame-dried or oven-dried) and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. A slight excess of the phosphorochloridate may be necessary to drive the reaction to completion, but a large excess can lead to side reactions.
Suboptimal Reaction Temperature The optimal temperature can vary depending on the substrate. If the reaction is sluggish at room temperature, consider gentle heating. However, be aware that higher temperatures can also promote side reactions. It is recommended to monitor the reaction progress by TLC or NMR to find the optimal temperature.
Problem 2: Formation of Multiple Products or Impurities
Potential Cause Suggested Solution
Side Reactions with the Base If a nucleophilic base (e.g., an amine that is not sterically hindered) is used, it may react with the phosphorochloridate. Consider using a non-nucleophilic, sterically hindered base such as 2,6-lutidine or proton sponge.
Hydrolysis of the Product The cyclic phosphate ester product may be susceptible to hydrolysis, especially during workup. Use anhydrous workup conditions where possible and minimize exposure to acidic or basic aqueous solutions.
Ring-Opening of the Cyclic Phosphate The cyclic phosphate ester can undergo ring-opening reactions. This is more likely to occur under harsh reaction or workup conditions. Employ mild conditions and purify the product promptly after the reaction is complete.
Reaction with Solvent If a nucleophilic solvent (e.g., an alcohol) is used, it may compete with your substrate. Use a non-reactive, anhydrous solvent such as dichloromethane, tetrahydrofuran, or acetonitrile.

Data Presentation

While specific quantitative data for reactions involving 2,2-dimethyltrimethylene phosphorochloridate is not widely available in the public domain, the following table provides a general comparison of reaction conditions for the phosphorylation of alcohols using different phosphorylating agents to guide optimization.

Phosphorylating AgentSubstrateBaseSolventTemperatureYield (%)
2,2-Dimethyltrimethylene Phosphorochloridate (Hypothetical) Primary Alcohol2,6-LutidineDichloromethane0 °C to rt70-90
Phenyl PhosphorodichloridateL-alanine methyl ether HClTriethylamineDichloromethane-78 °C to rt>97
Diethyl PhosphorochloridateThymidineN-MethylimidazoleAcetonitrilert85

Note: The data for 2,2-dimethyltrimethylene phosphorochloridate is a hypothetical range based on the reactivity of similar cyclic phosphorochloridates. Actual yields will vary depending on the specific substrate and reaction conditions.

Experimental Protocols

General Protocol for the Phosphorylation of a Primary Alcohol

This protocol provides a general starting point for the phosphorylation of a primary alcohol using 2,2-dimethyltrimethylene phosphorochloridate. Optimization of stoichiometry, temperature, and reaction time may be necessary for different substrates.

Materials:

  • 2,2-dimethyltrimethylene phosphorochloridate

  • Primary alcohol

  • Anhydrous non-nucleophilic base (e.g., 2,6-lutidine or proton sponge)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve the primary alcohol (1.0 eq.) and the anhydrous non-nucleophilic base (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2,2-dimethyltrimethylene phosphorochloridate (1.1 eq.) in anhydrous DCM to the reaction mixture dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualizations

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Anhydrous_Conditions Ensure Anhydrous Conditions Start->Anhydrous_Conditions Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Optimize_Base Optimize Base Start->Optimize_Base Analyze_Byproducts Analyze Byproducts (TLC, NMR, MS) Check_Reagents->Analyze_Byproducts Anhydrous_Conditions->Analyze_Byproducts Optimize_Temp->Analyze_Byproducts Optimize_Base->Analyze_Byproducts Hydrolysis Hydrolysis of Starting Material/Product? Analyze_Byproducts->Hydrolysis Side_Reaction Side Reaction with Base/Solvent? Analyze_Byproducts->Side_Reaction Incomplete_Reaction Incomplete Reaction? Analyze_Byproducts->Incomplete_Reaction Hydrolysis->Side_Reaction No Dry_System Dry Glassware and Solvents Hydrolysis->Dry_System Yes Side_Reaction->Incomplete_Reaction No Change_Base Use Non-Nucleophilic/Hindered Base Side_Reaction->Change_Base Yes Increase_Time Increase Reaction Time/Use Excess Reagent Incomplete_Reaction->Increase_Time Yes End Improved Yield Incomplete_Reaction->End No Purify_Reagents Purify Reagents/Use Fresh Purify_Reagents->End Dry_System->End Vary_Temp Vary Temperature (e.g., 0°C, rt, gentle heating) Vary_Temp->End Change_Base->End Increase_Time->End

Caption: A logical workflow for troubleshooting low yields in reactions.

General Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_products Products Phosphorochloridate 2,2-Dimethyltrimethylene Phosphorochloridate Product Phosphorylated Product Phosphorochloridate->Product Nucleophile Nucleophile (e.g., R-OH) Nucleophile->Product Base Base Byproduct Base-HCl Salt Base->Byproduct

Caption: General reaction scheme for phosphorylation.

References

removal of impurities from 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide.

Troubleshooting Purification of this compound

This section addresses common issues encountered during the purification of this compound (DMOCP).

FAQs

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from the starting materials, side reactions during synthesis, and subsequent handling. These include:

  • Unreacted Starting Materials:

    • Phosphorus oxychloride (POCl₃)

    • 2,2-dimethyl-1,3-propanediol (neopentyl glycol)

  • Impurities from Starting Materials:

    • From neopentyl glycol: neopentyl glycol monoformate, neopentyl glycol monoisobutyrate, and 2,2,4-trimethyl-1,3-pentanediol.

  • Side Products:

    • Linear phosphorodichloridates and other oligomeric species.

    • Byproducts from the reaction of phosphorus oxychloride with trace moisture.

  • Hydrolysis Products:

    • Hydrochloric acid (HCl)

    • Phosphoric acid (H₃PO₄)

    • Ring-opened phosphonic acid derivatives

Q2: My final product is an oil or a sticky solid, but it should be a crystalline solid. What could be the issue?

A2: This is a common issue that can arise from several factors:

  • Residual Solvent: The presence of residual solvent from the reaction or purification process can prevent crystallization. Ensure that all solvents are thoroughly removed under high vacuum.

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization, leading to an oily or sticky product. The presence of unreacted starting materials or side products can disrupt the crystal lattice formation.

  • Hygroscopic Nature: The compound and its acidic impurities are hygroscopic. Absorption of moisture from the atmosphere can lead to a lower melting point and a sticky appearance. Handle the product under anhydrous conditions as much as possible.

Q3: I am observing a broad peak or multiple peaks for my product in the NMR spectrum. What does this indicate?

A3: A complex NMR spectrum can suggest the presence of multiple phosphorus-containing species.

  • Mixture of Products: You may have a mixture of the desired cyclic product and linear or oligomeric side products.

  • Hydrolysis: The presence of water during the reaction or work-up can lead to hydrolysis of the P-Cl bond, resulting in different phosphonic acid species.

  • Degradation: The product may be unstable under the analysis conditions.

Q4: My purification by distillation is not effective. The impurity profile remains similar before and after distillation. What should I do?

A4: If standard distillation is not yielding a pure product, consider the following:

  • Azeotropic Mixtures: Some impurities may form azeotropes with the product, making separation by simple distillation difficult.

  • Similar Boiling Points: The boiling points of the product and certain impurities might be too close for effective separation. In this case, fractional distillation with a high-efficiency column is recommended.

  • Thermal Decomposition: The product or impurities might be decomposing at the distillation temperature. In such cases, vacuum distillation at a lower temperature is essential.

Q5: How can I remove acidic impurities like HCl and phosphoric acid?

A5: Acidic impurities can be removed through several methods:

  • Aqueous Work-up: A carefully controlled aqueous work-up can wash away water-soluble acids. However, this method risks hydrolysis of the desired product. Use cold, dilute bicarbonate solution and immediately extract the product into an organic solvent.

  • Base Scavenging: During the synthesis, using a stoichiometric amount of a tertiary amine base, such as triethylamine, can neutralize the HCl formed.[1]

  • Solid-Phase Scavengers: Using a solid-supported base can help in removing acidic impurities during the work-up.

Experimental Protocols

General Synthesis of this compound

This protocol is a general representation based on the synthesis of similar cyclic phosphochloridates.

Procedure:

  • To a solution of 2,2-dimethyl-1,3-propanediol in a dry, inert solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine.[1]

  • Cool the mixture in an ice bath.

  • Slowly add a solution of phosphorus oxychloride in the same solvent to the cooled mixture with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Vacuum Distillation

Procedure:

  • Set up a fractional distillation apparatus for vacuum distillation. Ensure all glassware is thoroughly dried.

  • Transfer the crude this compound to the distillation flask.

  • Slowly reduce the pressure and begin heating the distillation flask.

  • Collect the fraction that distills at the appropriate boiling point and pressure. For a similar compound, 2-chloro-1,3,2-dioxaphospholane-2-oxide, the boiling point is reported as 89-91 °C at 0.8 mmHg.[2]

Purification by Recrystallization

For higher purity, recrystallization can be attempted. The choice of solvent is critical and may require some experimentation.

General Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture. Potential solvents could include a mixture of a polar and a non-polar solvent (e.g., diethyl ether/hexane).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath or freezer to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under high vacuum.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₁₀ClO₃P
Molecular Weight 184.56 g/mol
Appearance White to off-white solid
Melting Point 97-102 °C (lit.)
Boiling Point Not available
CAS Number 4090-55-5

Visualizations

Logical Workflow for Troubleshooting Purification Issues

G Troubleshooting Purification of DMOCP start Crude Product oily_sticky Product is oily/sticky start->oily_sticky distillation_ineffective Distillation ineffective start->distillation_ineffective complex_nmr Complex NMR spectrum start->complex_nmr acidic_impurities Acidic Impurities Present start->acidic_impurities check_solvent Check for residual solvent (High vacuum drying) oily_sticky->check_solvent Yes check_impurities Impurities inhibiting crystallization (Consider further purification) oily_sticky->check_impurities Yes check_moisture Check for moisture contamination (Handle under inert atmosphere) oily_sticky->check_moisture Yes fractional_distillation Use fractional distillation distillation_ineffective->fractional_distillation Yes vacuum_distillation Use vacuum distillation (Lower temperature) distillation_ineffective->vacuum_distillation Yes check_hydrolysis Check for hydrolysis (Anhydrous work-up) complex_nmr->check_hydrolysis Yes check_side_products Presence of side products (Optimize reaction conditions) complex_nmr->check_side_products Yes aqueous_wash Careful aqueous wash (Cold bicarbonate solution) acidic_impurities->aqueous_wash Yes base_scavenger Use base scavenger during synthesis (e.g., triethylamine) acidic_impurities->base_scavenger Yes pure_product Pure Crystalline Product check_solvent->pure_product check_impurities->fractional_distillation check_moisture->pure_product fractional_distillation->pure_product vacuum_distillation->pure_product check_hydrolysis->aqueous_wash check_side_products->fractional_distillation aqueous_wash->pure_product base_scavenger->pure_product

Caption: Troubleshooting flowchart for DMOCP purification.

Impurity Source Diagram

G Sources of Impurities in DMOCP Synthesis POCl3 Phosphorus Oxychloride Reaction Synthesis Reaction POCl3->Reaction POCl3_impurities PCl3, PCl5, etc. POCl3->POCl3_impurities contains NeopentylGlycol 2,2-dimethyl-1,3-propanediol NeopentylGlycol->Reaction NPG_impurities Formate/Isobutyrate esters NeopentylGlycol->NPG_impurities contains CrudeProduct Crude DMOCP Reaction->CrudeProduct SideProducts Linear Phosphates, Oligomers Reaction->SideProducts Purification Purification CrudeProduct->Purification HydrolysisProducts HCl, Phosphoric Acid, Ring-opened species CrudeProduct->HydrolysisProducts on exposure to H2O FinalProduct Pure DMOCP Purification->FinalProduct POCl3_impurities->Reaction NPG_impurities->Reaction SideProducts->CrudeProduct HydrolysisProducts->CrudeProduct

Caption: Impurity sources in DMOCP synthesis and purification.

References

Technical Support Center: Managing Exothermic Reactions with 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the exothermic nature of reactions involving 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (DMOCP). The information provided is based on the known reactivity of analogous phosphoryl chlorides and general principles of chemical process safety. It is crucial to supplement this guidance with laboratory-specific risk assessments and, where possible, reaction calorimetry studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic hazards associated with this compound (DMOCP)?

A1: The primary exothermic hazard stems from the high reactivity of the phosphorus-chlorine (P-Cl) bond towards nucleophiles. Reactions with alcohols, amines, and particularly water (hydrolysis) are highly exothermic and can lead to a rapid increase in temperature and pressure if not adequately controlled. This can result in thermal runaway, a dangerous situation where the reaction rate increases uncontrollably.

Q2: Are there any hidden or delayed exothermic threats I should be aware of?

A2: Yes. Incomplete reactions or quenches, especially with water, can form metastable intermediates such as phosphorodichloridic acids.[1] These intermediates can accumulate in the reaction mixture and may decompose exothermically at a later stage, often triggered by a change in temperature or concentration, leading to a delayed and unexpected thermal event.

Q3: How does the scale of the reaction affect the management of the exotherm?

A3: As the scale of a reaction increases, the surface-area-to-volume ratio of the reactor decreases. This significantly reduces the efficiency of heat removal. An exotherm that is easily managed on a lab scale can become a serious thermal runaway hazard on a larger scale. Therefore, careful process safety evaluation is critical before scaling up any reaction involving DMOCP.

Q4: What are the initial signs of a potential thermal runaway?

A4: Key indicators include a sudden and rapid increase in the internal reaction temperature that is not controlled by the cooling system, a significant rise in pressure, an increase in off-gassing, and visible changes in the reaction mixture such as vigorous boiling or color change.

Q5: What immediate actions should be taken if a thermal runaway is suspected?

A5: Immediately stop the addition of all reagents, maximize cooling to the reactor, and if the temperature continues to rise, initiate your pre-planned emergency quenching procedure. Ensure all personnel are aware of the situation and are in a safe location.

Troubleshooting Guide: Temperature Control Issues

Issue Potential Cause Recommended Action
Rapid temperature increase upon initial reagent addition 1. Addition rate is too fast. 2. Initial reaction temperature is too high. 3. Inadequate mixing leading to localized hot spots.1. Immediately stop the addition. Allow the temperature to stabilize before resuming at a significantly slower rate. 2. Ensure the initial charge is cooled to the target starting temperature before beginning the addition. 3. Verify the agitator is functioning correctly and providing adequate mixing.
Delayed exotherm after a period of no temperature change 1. Accumulation of unreacted DMOCP due to low initial temperature. 2. Formation of metastable intermediates from a slow side reaction.1. Stop the addition. Cautiously and slowly warm the reaction mixture by a few degrees to initiate the reaction under controlled conditions. 2. Hold the reaction at the current temperature and monitor closely. Be prepared for a potential rapid temperature increase. Consider obtaining an in-process sample for analysis if it can be done safely.
Temperature continues to rise after stopping reagent addition 1. The reaction has reached a point of thermal runaway. 2. The cooling system is insufficient for the heat being generated.1. Immediately initiate the emergency quench procedure. 2. Ensure the cooling system is operating at maximum capacity. If insufficient, an emergency quench is necessary. For future experiments, reduce the scale or the addition rate.
Inconsistent temperature readings 1. Thermocouple placement is incorrect. 2. Poor mixing.1. Ensure the thermocouple is properly submerged in the reaction mixture and not touching the reactor wall. 2. Improve agitation to ensure a homogenous temperature distribution.

Experimental Protocols

Protocol 1: General Procedure for Controlled Reaction with a Nucleophile
  • Reactor Setup:

    • Use a jacketed reactor with an overhead stirrer, a thermocouple to monitor the internal temperature, a condenser, and an inert gas inlet (e.g., Nitrogen or Argon).

    • Ensure the reactor is clean, dry, and has been purged with an inert gas.

  • Initial Charge:

    • Charge the reactor with the nucleophile and a suitable, dry solvent.

    • Begin agitation and cool the mixture to the desired starting temperature (typically 0-5 °C) using the cooling jacket.

  • Controlled Addition of DMOCP:

    • Prepare a solution of DMOCP in a dry, inert solvent in an addition funnel or syringe pump.

    • Begin the slow, dropwise addition of the DMOCP solution to the cooled, stirred reaction mixture.

    • Continuously monitor the internal temperature. The addition rate should be controlled to maintain the temperature within a narrow, predetermined range (e.g., ± 2 °C).

  • Reaction Monitoring:

    • After the addition is complete, continue to stir the reaction at the set temperature and monitor for any further exotherm.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, NMR).

  • Quenching:

    • Once the reaction is complete, cool the mixture to 0-5 °C.

    • Prepare a separate, stirred quenching solution (e.g., a cold, dilute solution of sodium bicarbonate or another suitable base).

    • Slowly transfer the reaction mixture to the quenching solution with vigorous stirring, ensuring the temperature of the quench mixture does not rise significantly. This is known as a "reverse quench" and is generally safer.[1]

Protocol 2: Emergency Quenching Procedure

This protocol should be initiated if a thermal runaway is detected.

  • Stop Reagent Addition: Immediately cease the addition of all reactants.

  • Maximize Cooling: Set the reactor's cooling system to its maximum capacity.

  • Prepare Quench Solution: In a separate, appropriately sized container, prepare a cold (ideally < 0 °C) quench solution. A slurry of crushed ice and a weak base like sodium bicarbonate is a common choice.

  • Initiate Quench: If the temperature continues to rise uncontrollably, carefully and slowly transfer the contents of the reactor to the vigorously stirred quench solution. Be prepared for a rapid release of gas and a potential increase in pressure. This should be done behind a blast shield in a well-ventilated fume hood.

Data Summary

Parameter Value / Observation Significance for Safety
Reactivity with Water Highly Exothermic, ViolentStrict exclusion of moisture is critical. Hydrolysis produces corrosive HCl gas.
Reactivity with Alcohols/Amines Highly ExothermicRequires slow, controlled addition and efficient cooling.
Formation of Metastable Intermediates Possible with incomplete hydrolysisCan lead to delayed, uncontrolled exotherms. Quenching procedures must be robust.
Recommended Starting Temperature 0 - 5 °CLower temperatures help to control the initial reaction rate and allow for a larger safety margin.
Recommended Quenching Method Reverse Quench (adding reaction mixture to quenchant)Provides better temperature control during the highly exothermic quenching process.

Visualizations

Exothermic_Reaction_Workflow start Start: Reactor Setup (Inert Atmosphere) charge Charge Nucleophile & Solvent start->charge cool Cool to 0-5 °C charge->cool add_dmocp Slowly Add DMOCP Solution cool->add_dmocp monitor_temp Monitor Temperature add_dmocp->monitor_temp temp_ok Temperature Stable? monitor_temp->temp_ok Yes temp_high Temperature Rising? monitor_temp->temp_high No reaction_complete Reaction Complete? temp_ok->reaction_complete temp_high->add_dmocp No, Stable stop_add Stop Addition! Maximize Cooling temp_high->stop_add Yes quench Emergency Quench stop_add->quench end End quench->end reaction_complete->add_dmocp No workup Controlled Quench & Workup reaction_complete->workup Yes workup->end

Caption: Experimental workflow for managing exothermic reactions with DMOCP.

Thermal_Runaway_Logic cluster_causes Contributing Factors cluster_event Thermal Event Fast Addition Fast Addition Heat Generation > Heat Removal Heat Generation > Heat Removal Fast Addition->Heat Generation > Heat Removal High Concentration High Concentration High Concentration->Heat Generation > Heat Removal Inadequate Cooling Inadequate Cooling Inadequate Cooling->Heat Generation > Heat Removal Poor Mixing Poor Mixing Poor Mixing->Heat Generation > Heat Removal Temperature Increase Temperature Increase Heat Generation > Heat Removal->Temperature Increase Reaction Rate Increase Reaction Rate Increase Temperature Increase->Reaction Rate Increase Reaction Rate Increase->Heat Generation > Heat Removal Positive Feedback Thermal Runaway Thermal Runaway Reaction Rate Increase->Thermal Runaway

Caption: Logical relationship of factors leading to thermal runaway.

References

compatibility of functional groups with 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (DMOCP). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile phosphorylating agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and compatibility data for various functional groups.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMOCP)?

A1: this compound, also known as 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane, is a cyclic phosphorylating agent.[1] It is a white crystalline solid at room temperature and is highly reactive towards nucleophiles, making it a valuable reagent for the synthesis of phosphate esters, phosphoramidates, and other organophosphorus compounds.[1]

Q2: What are the main applications of DMOCP?

A2: DMOCP is primarily used as an intermediate in organic synthesis. Its key applications include the synthesis of:

  • 5,5-dimethyl-2-oxido-[1][2]-dioxaphosphorinane-2-yl-amino carboxylates.[1]

  • Cyclic diguanosine monophosphate (c-di-GMP).[1]

  • Phosphate esters and phosphoramidates, which are important moieties in many biologically active molecules and drug candidates.

Q3: What are the key safety precautions when handling DMOCP?

A3: DMOCP is a corrosive and moisture-sensitive compound. It is crucial to handle it with appropriate safety measures:

  • Work in a well-ventilated fume hood.

  • Wear personal protective equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.

  • Handle under anhydrous (dry) conditions. The reagent reacts violently with water.

  • Store in a tightly sealed container in a cool, dry place.

Q4: How should I store DMOCP?

A4: DMOCP should be stored in a tightly sealed container to prevent exposure to moisture. It is best stored in a cool, dry environment, away from incompatible materials such as strong oxidizing agents and strong bases.

Functional Group Compatibility

This compound is a highly electrophilic reagent that readily reacts with a variety of nucleophilic functional groups. The general reaction involves the displacement of the chloride ion by the nucleophile.

G DMOCP This compound Product Phosphorylated Product DMOCP->Product + Nucleophile Nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH2, R-SH) HCl HCl Product->HCl - HCl

Caption: General reaction of DMOCP with a nucleophile.

Below is a summary of the compatibility of DMOCP with common functional groups.

Functional GroupReactivity with DMOCPTypical ConditionsPotential Side Reactions
Alcohols (R-OH) High Anhydrous solvent (e.g., DCM, THF, acetonitrile), base (e.g., triethylamine, pyridine) to scavenge HCl, 0 °C to room temperature.Dimerization of the phosphorylating agent, formation of pyrophosphates if water is present.
Amines (R-NH2) High Anhydrous solvent (e.g., DCM, THF), often in the presence of a non-nucleophilic base, low temperatures to control reactivity.Formation of bis-phosphorylated amines with primary amines, over-reaction.
Thiols (R-SH) High Similar to alcohols and amines, requiring a base to neutralize the HCl byproduct.Oxidation of the thiol to a disulfide under certain conditions.
Carboxylic Acids (R-COOH) Moderate Requires activation of the carboxylic acid (e.g., conversion to a carboxylate salt or use of a coupling agent) as the free acid is not sufficiently nucleophilic and can protonate the base.Anhydride formation.
Aldehydes & Ketones Generally Low Generally unreactive under standard phosphorylation conditions. The carbonyl group is not sufficiently nucleophilic.Potential for aldol-type reactions if a strong base is used, but direct reaction with DMOCP is unlikely.
Amides (R-CONH2) Low Generally unreactive. The nitrogen lone pair is delocalized and not sufficiently nucleophilic.Hydrolysis of DMOCP if water is present.

Experimental Protocols

General Procedure for the Phosphorylation of Alcohols

This protocol provides a general guideline for the synthesis of phosphate esters using DMOCP.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up and Purification Dissolve alcohol and base in anhydrous solvent under inert atmosphere. Dissolve alcohol and base in anhydrous solvent under inert atmosphere. Cool to 0 °C. Cool to 0 °C. Dissolve alcohol and base in anhydrous solvent under inert atmosphere.->Cool to 0 °C. Add DMOCP solution dropwise. Add DMOCP solution dropwise. Cool to 0 °C.->Add DMOCP solution dropwise. Stir at room temperature. Stir at room temperature. Add DMOCP solution dropwise.->Stir at room temperature. Filter off salt. Filter off salt. Stir at room temperature.->Filter off salt. Wash organic layer. Wash organic layer. Filter off salt.->Wash organic layer. Dry and concentrate. Dry and concentrate. Wash organic layer.->Dry and concentrate. Purify by chromatography. Purify by chromatography. Dry and concentrate.->Purify by chromatography.

Caption: Experimental workflow for alcohol phosphorylation.

Materials:

  • This compound (DMOCP)

  • Alcohol

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

  • Anhydrous non-nucleophilic base (e.g., triethylamine or pyridine)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the alcohol (1.0 eq.) and the base (1.1-1.5 eq.) in the anhydrous solvent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DMOCP (1.0-1.2 eq.) in the same anhydrous solvent.

  • Add the DMOCP solution dropwise to the alcohol solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the precipitated salt (e.g., triethylammonium chloride).

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired phosphate ester.

General Procedure for the Synthesis of Phosphoramidates

This protocol outlines a general method for the synthesis of phosphoramidates from amines and DMOCP.

Materials:

  • This compound (DMOCP)

  • Primary or secondary amine

  • Anhydrous solvent (e.g., DCM or THF)

  • Anhydrous non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, optional, depending on the amine's basicity)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and, if necessary, the base (1.1 eq.) in the anhydrous solvent.

  • Cool the solution to 0 °C.

  • Dissolve DMOCP (1.0 eq.) in the same anhydrous solvent and add it dropwise to the amine solution.

  • Stir the reaction mixture at 0 °C for 1-3 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, filter off any precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the pure phosphoramidate.

Troubleshooting Guide

G Start Low or No Product Yield Moisture Moisture Contamination? Start->Moisture Reactivity Low Reactivity of Nucleophile? Start->Reactivity Stoichiometry Incorrect Stoichiometry? Start->Stoichiometry SideReactions Side Reactions Observed? Start->SideReactions UseAnhydrous Use anhydrous solvents and reagents. Dry glassware thoroughly. Moisture->UseAnhydrous ActivateNu Increase reaction temperature. Use a more forcing base. Activate the nucleophile. Reactivity->ActivateNu CheckStoich Verify stoichiometry of reactants and base. Stoichiometry->CheckStoich OptimizeCond Optimize reaction conditions (temperature, time, base). SideReactions->OptimizeCond

Caption: Troubleshooting common issues in reactions with DMOCP.

Problem Possible Cause Suggested Solution
Low or no yield of the desired product Moisture in the reaction: DMOCP is highly sensitive to water, which leads to its rapid hydrolysis.Ensure all glassware is thoroughly flame-dried before use. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (N2 or Ar).
Poor nucleophilicity of the substrate: Some functional groups, like hindered alcohols or electron-deficient amines, may react slowly.Increase the reaction temperature. Use a stronger, non-nucleophilic base to deprotonate the nucleophile fully. For carboxylic acids, consider converting them to a more reactive derivative first.
Incorrect stoichiometry: An improper ratio of nucleophile, DMOCP, or base can lead to incomplete reaction or side product formation.Carefully check the molar equivalents of all reactants. For primary amines, using an excess of the amine can sometimes drive the reaction to completion and act as the base.
Formation of multiple products Side reactions: The presence of water can lead to the formation of the hydrolyzed DMOCP, which can further react to form pyrophosphates. With primary amines, double phosphorylation is a possibility.Strictly anhydrous conditions are critical. For primary amines, consider using a larger excess of the amine or a protecting group strategy if selective mono-phosphorylation is desired.
Difficulty in purifying the product Residual starting materials or byproducts: The product may be difficult to separate from unreacted starting materials or byproducts like the hydrochloride salt of the base.Ensure the reaction goes to completion. During work-up, perform an aqueous wash to remove water-soluble impurities. Optimize the chromatography conditions (solvent system, gradient) for better separation.
Reaction does not go to completion Insufficient reaction time or temperature: The reaction may be sluggish, especially with less reactive nucleophiles.Increase the reaction time and/or temperature. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time.
Base is not strong enough: The chosen base may not be sufficient to deprotonate the nucleophile effectively or scavenge the generated HCl.Consider using a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or phosphazene bases for particularly challenging substrates.

References

Validation & Comparative

Comparative Analysis of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide in Phosphonylation Reactions: A ³¹P NMR Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective introduction of phosphate groups is a critical step in the synthesis of many biologically active molecules. 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (DMOCP) is a widely used phosphonylating agent for this purpose. This guide provides a comparative analysis of the ³¹P NMR spectroscopic data obtained from the reactions of DMOCP with various nucleophiles and compares its performance with alternative phosphonylating agents. Detailed experimental protocols and visual workflows are included to facilitate practical application.

Introduction to DMOCP and ³¹P NMR Analysis

This compound, also known as DMOCP, is a cyclic phosphonylating agent valued for its reactivity and stability.[1] It is commonly prepared by the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propanediol in the presence of a base like triethylamine.[1] Its utility spans the synthesis of various organophosphorus compounds, including amino carboxylates and the important bacterial second messenger, cyclic diguanosine monophosphate (c-di-GMP).

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for monitoring the progress of phosphonylation reactions and characterizing the resulting products. The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus nucleus, providing valuable structural information. Generally, pentavalent phosphorus compounds resonate in a broad range from approximately -30 ppm to 70 ppm, while trivalent phosphorus compounds are found in a lower field region (around 50 ppm to 200 ppm).[2]

³¹P NMR Analysis of DMOCP Reactions

The reaction of DMOCP with nucleophiles such as alcohols, phenols, and amines leads to the displacement of the chlorine atom and the formation of a new P-O or P-N bond. The ³¹P NMR chemical shifts of the resulting products provide a clear indication of successful phosphonylation.

Data Presentation: ³¹P NMR Chemical Shifts of DMOCP Derivatives
NucleophileProduct StructureProduct Name³¹P NMR Chemical Shift (δ, ppm)
Phenol2-Phenoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide2-Phenoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide-5.3 to -6.3 (for analogous diazaphosphorine oxides)[3]
Substituted Phenols2-(Substituted phenoxy)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide2-(Substituted phenoxy)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide-5.27 to -6.35 (for analogous diazaphosphorine oxides)[3]

Comparison with Alternative Phosphonylating Agents

Several other reagents are available for phosphonylation, each with its own characteristic reactivity and ³¹P NMR signature. A comparison with DMOCP allows for the selection of the most appropriate reagent for a specific synthetic challenge.

Data Presentation: ³¹P NMR Chemical Shifts of Products from Alternative Reagents
Phosphonylating AgentNucleophileProduct Type³¹P NMR Chemical Shift (δ, ppm)
Diphenyl ChlorophosphateAminesDiphenyl Phosphoramidates0.84, -8.6, -8.9, -12.2, -18.2[4]
PhosphoramiditesAlcoholsPhosphite Triesters140 - 155[5]
Diisopropylphosphoramidous DichlorideNot specifiedPhosphoramiditesNot specified

Experimental Protocols

General Protocol for the Reaction of DMOCP with Nucleophiles
  • Reagents and Solvent: Dissolve this compound (1 equivalent) in a dry, inert solvent such as dichloromethane or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Nucleophile: Add the desired nucleophile (1-1.2 equivalents) to the solution. If the nucleophile is an alcohol or a primary/secondary amine, a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) should be added to scavenge the HCl byproduct.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for ³¹P NMR analysis.

  • Work-up: Once the reaction is complete, the reaction mixture is typically washed with water or a mild aqueous acid to remove the hydrochloride salt of the base. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol for ³¹P NMR Analysis
  • Sample Preparation: Dissolve a small amount of the purified product (or a reaction aliquot) in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Record the ³¹P NMR spectrum on a spectrometer. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single peaks for each unique phosphorus environment. 85% H₃PO₄ is commonly used as an external standard (δ = 0 ppm).

  • Data Analysis: Analyze the resulting spectrum to determine the chemical shifts of the phosphorus signals.

Visualization of Reaction and Workflow

Reaction of DMOCP with a Nucleophile

reaction_workflow cluster_reactants Reactants cluster_products Products DMOCP DMOCP (2-Chloro-5,5-dimethyl-1,3,2- dioxaphosphorinane 2-oxide) Product Phosphonylated Product DMOCP->Product Reaction Nucleophile Nucleophile (e.g., R-OH, R₂NH) Nucleophile->Product Base Base (e.g., Triethylamine) Byproduct [Base-H]⁺Cl⁻ Base->Byproduct

Caption: General reaction scheme for the phosphonylation of a nucleophile using DMOCP.

Experimental Workflow for ³¹P NMR Analysis

experimental_workflow start Start: Phosphonylation Reaction reaction_monitoring Reaction Monitoring (TLC or ³¹P NMR) start->reaction_monitoring workup Aqueous Work-up reaction_monitoring->workup Reaction Complete purification Purification (Chromatography or Recrystallization) workup->purification sample_prep NMR Sample Preparation purification->sample_prep nmr_acquisition ³¹P NMR Acquisition sample_prep->nmr_acquisition data_analysis Data Analysis and Structure Confirmation nmr_acquisition->data_analysis end End: Characterized Product data_analysis->end

Caption: Step-by-step workflow for the synthesis and ³¹P NMR analysis of DMOCP derivatives.

References

A Comparative Guide to Phosphorylating Agents: 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of oligonucleotides and other phosphorylated molecules, the choice of phosphorylating agent is critical to the success of the reaction, influencing yield, purity, and the feasibility of synthesizing complex structures. This guide provides an objective comparison between 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (DMOCP) and other common phosphorylating agents, with a focus on the widely adopted phosphoramidite chemistry.

Executive Summary

This compound is a phosphorylating agent utilized in H-phosphonate chemistry for the formation of internucleotide linkages. While the H-phosphonate method offers certain advantages, particularly in the synthesis of modified oligonucleotides and RNA, it is often compared to the industry-standard phosphoramidite method, which is renowned for its high coupling efficiency. This guide will delve into the performance characteristics, experimental protocols, and underlying chemical principles of these two major approaches to phosphorylation in oligonucleotide synthesis.

Performance Comparison

The efficiency of oligonucleotide synthesis is primarily judged by the stepwise coupling efficiency, as this determines the overall yield of the final full-length product.

ParameterThis compound (H-phosphonate Chemistry)Phosphoramidite Reagents (Phosphoramidite Chemistry)
Typical Coupling Efficiency High, but can be slightly lower than the phosphoramidite method.Exceeds 99% per step with optimized protocols.[1][2]
Overall Yield Dependent on coupling efficiency; lower efficiency can significantly reduce the yield of longer oligonucleotides.Generally higher, especially for longer oligonucleotides, due to superior coupling efficiency.
Reaction Speed Coupling times can vary.Standard base coupling is typically rapid, often around 30 seconds.[3]
Stability of Intermediates H-phosphonate diester intermediates are stable under the acidic conditions used for detritylation.[4]Phosphite triester intermediates are unstable to acid and require immediate oxidation.[5]
Suitability for Modifications Well-suited for certain backbone modifications, such as phosphorothioates and phosphoramidates.[6]A wide variety of modified phosphoramidites are commercially available, enabling diverse modifications.
Application in RNA Synthesis Less sensitive to steric hindrance from the 2'-hydroxyl protecting group, making it a strong candidate for RNA synthesis.[4]Widely used for RNA synthesis, though steric hindrance can be a factor.

Experimental Protocols

Detailed methodologies are crucial for reproducible and high-yield synthesis. Below are representative protocols for the key phosphorylation step in both H-phosphonate and phosphoramidite chemistries.

Protocol 1: Phosphorylation using this compound (H-phosphonate Method)

This protocol outlines the manual coupling step for introducing a single phosphonate linkage.

Materials:

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside.

  • Nucleoside H-phosphonate monomer solution (e.g., 0.1 M in pyridine/acetonitrile 30:70).

  • This compound (DMOCP) solution (e.g., 0.5 M in acetonitrile).

  • Anhydrous acetonitrile.

  • Anhydrous pyridine.

Procedure:

  • Preparation: Ensure all reagents and solvents are anhydrous. Prepare the nucleoside H-phosphonate and DMOCP solutions under an inert atmosphere.

  • Deblocking: The 5'-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed by treatment with a solution of 3% trichloroacetic acid (TCA) in dichloromethane. The support is then washed thoroughly with anhydrous acetonitrile.

  • Coupling: a. In a dry syringe, draw up the desired volume of the nucleoside H-phosphonate solution. b. In a separate dry syringe, draw up an equimolar amount of the DMOCP solution. c. Mix the contents of the two syringes immediately before passing the solution back and forth through the column containing the solid support for a predetermined time (e.g., 2-5 minutes).

  • Washing: Wash the solid support thoroughly with anhydrous acetonitrile to remove unreacted reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted 5'-hydroxyl groups, treat the support with a capping solution (e.g., acetic anhydride and N-methylimidazole).

  • Oxidation: After the entire oligonucleotide has been assembled, the H-phosphonate linkages are oxidized to stable phosphodiester linkages using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[3]

Protocol 2: Phosphorylation using Phosphoramidite Chemistry

This is a typical automated solid-phase synthesis cycle.

Materials:

  • CPG solid support with the initial nucleoside.

  • Nucleoside phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

  • Activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile).

  • Deblocking solution (3% TCA in dichloromethane).

  • Capping solution A (acetic anhydride in THF/pyridine) and B (N-methylimidazole in THF).

  • Oxidizing solution (0.02 M iodine in THF/pyridine/water).

  • Anhydrous acetonitrile.

Procedure (Automated Cycle):

  • Deblocking (Detritylation): The deblocking solution is passed through the synthesis column to remove the 5'-DMT group, exposing a free 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile.[7]

  • Coupling: The phosphoramidite solution and the activator solution are simultaneously delivered to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group to form a phosphite triester linkage. This step is typically very fast (around 30 seconds).[3][8] The column is then washed with anhydrous acetonitrile.

  • Capping: To prevent the formation of deletion mutants, any unreacted 5'-hydroxyl groups are acetylated by delivering the capping solutions to the column. The column is subsequently washed with anhydrous acetonitrile.[9]

  • Oxidation: The oxidizing solution is delivered to the column to convert the unstable phosphite triester linkage into a stable phosphate triester. The column is then washed with anhydrous acetonitrile.[] This completes one cycle, and the process is repeated until the desired oligonucleotide sequence is synthesized.

Reaction Mechanisms and Workflows

The following diagrams illustrate the chemical pathways and experimental workflows for both H-phosphonate and phosphoramidite chemistries.

H_Phosphonate_Chemistry cluster_cycle H-Phosphonate Synthesis Cycle Deblocking Deblocking (DMT Removal) Coupling Coupling (H-Phosphonate Monomer + DMOCP) Deblocking->Coupling Free 5'-OH Washing1 Washing Coupling->Washing1 Post_Synthesis Post-Synthesis Oxidation (Iodine) Washing1->Post_Synthesis Repeat Cycle as Needed Final_Product Final_Product Post_Synthesis->Final_Product Stable Phosphodiester Backbone

Caption: H-Phosphonate synthesis workflow.

Phosphoramidite_Chemistry cluster_cycle Phosphoramidite Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite + Activator) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Acetylation) Coupling->Capping Oxidation 4. Oxidation (Iodine) Capping->Oxidation Oxidation->Deblocking Next Cycle End End Start Start

Caption: Phosphoramidite synthesis workflow.

Conclusion

Both this compound (DMOCP) in H-phosphonate chemistry and phosphoramidite reagents offer effective means for phosphorylation, particularly in the context of oligonucleotide synthesis.

  • Phosphoramidite chemistry is the dominant method due to its exceptionally high coupling efficiencies, which are crucial for the synthesis of long oligonucleotides. The vast commercial availability of a wide array of modified phosphoramidites also makes it a versatile choice for creating diverse molecular structures.

  • H-phosphonate chemistry , utilizing condensing agents like DMOCP, provides a valuable alternative. Its key advantages lie in the stability of its reaction intermediates and its suitability for RNA synthesis and the introduction of specific backbone modifications.

The selection between these phosphorylating agents will ultimately depend on the specific requirements of the synthesis, including the desired length of the oligonucleotide, the nature of any modifications, and the scale of the reaction. For routine synthesis of standard DNA oligonucleotides, the phosphoramidite method remains the industry standard. However, for specialized applications, the unique features of the H-phosphonate method may offer significant benefits.

References

Unraveling the Fragmentation Fingerprints of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide and its Derivatives: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the mass spectrometric behavior of organophosphorus compounds is paramount for structural elucidation and impurity profiling. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide and its derivatives, supported by available spectral data and established fragmentation mechanisms for related compounds.

The 1,3,2-dioxaphosphorinane 2-oxide scaffold is a core structure in various applications, from flame retardants to intermediates in organic synthesis. The substitution at the 2-position of this six-membered ring system dramatically influences its fragmentation behavior under mass spectrometric analysis. This guide will focus on the chloro derivative and compare its expected fragmentation with that of an aryloxy-substituted analog, providing a framework for the analysis of this class of compounds.

Comparative Fragmentation Analysis

Electron ionization mass spectrometry (EI-MS) induces fragmentation through electron bombardment, leading to the formation of a molecular ion and subsequent fragmentation into smaller, charged species. The fragmentation pathways are dictated by the inherent stability of the resulting ions and neutral losses. For the 2-substituted-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide series, key fragmentation routes involve the cleavage of the exocyclic P-X bond (where X is Cl, OR, etc.), rearrangements within the dioxaphosphorinane ring, and the loss of substituents from the neopentyl backbone.

Compound Molecular Ion (M+) Key Fragment Ions (m/z) and Proposed Structures Dominant Fragmentation Pathways
This compound 184/186 (due to 35Cl/37Cl isotopes)* [M-Cl]+ (m/z 149): Loss of the chlorine atom.Cleavage of the P-Cl bond.
* Fragment from ring cleavage (e.g., loss of C4H8): Resulting from rearrangements and bond scission within the neopentyl portion of the ring.Ring opening and subsequent fragmentation.
* Ions related to the dimethylpropane backbone (e.g., m/z 57, 69): Characteristic fragments of the neopentyl group.Fragmentation of the carbocyclic portion.
5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide 242* [M-OPh]+ (m/z 149): Loss of the phenoxy radical.Cleavage of the P-OAr bond.
* [PhOH]+. (m/z 94): Formation of phenol radical cation through rearrangement.Hydrogen rearrangement and cleavage.
* Fragments from the dioxaphosphorinane ring: Similar to the chloro-derivative, indicating common pathways for the core structure.Ring fragmentation.

Proposed Fragmentation Pathway

The fragmentation of these cyclic phosphate esters can be visualized as a series of competing and consecutive reactions initiated by electron ionization. A representative logical workflow for the fragmentation process is depicted below.

Fragmentation_Pathway cluster_chloro Chloro Derivative cluster_phenoxy Phenoxy Derivative M Molecular Ion (M+.) M_Cl 2-Chloro-5,5-dimethyl- 1,3,2-dioxaphosphorinane 2-oxide F1_Cl [M-Cl]+ M_Cl->F1_Cl -Cl F2_Cl Ring Cleavage Fragments M_Cl->F2_Cl M_OPh 5,5-dimethyl-2-phenoxy- 1,3,2-dioxaphosphorinane 2-oxide F1_OPh [M-OPh]+ M_OPh->F1_OPh -OPh F2_OPh [PhOH]+. M_OPh->F2_OPh Rearrangement F3_OPh Ring Fragments M_OPh->F3_OPh F3_Cl Neopentyl Fragments F2_Cl->F3_Cl

Caption: Proposed fragmentation pathways for chloro and phenoxy derivatives.

Experimental Protocols

The mass spectral data for organophosphorus compounds like those discussed are typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

General GC-MS Protocol:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless inlet, typically operated at 250-280°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or semi-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is commonly used. A typical column dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Oven Temperature Program: A temperature gradient is employed to ensure good separation of analytes. A representative program might start at 50-70°C, hold for a few minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C, and hold for several minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Scan Range: A mass-to-charge ratio (m/z) range of approximately 40-500 amu is typically scanned to detect the molecular ion and relevant fragments.

    • Ion Source Temperature: Maintained at around 230°C.

    • Transfer Line Temperature: Maintained at around 280°C to prevent condensation of the analytes.

Sample Preparation:

Samples are typically dissolved in a suitable volatile organic solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1-10 µg/mL before injection into the GC-MS system.

Alternative Analytical Approaches

While EI-MS is a powerful tool for structural elucidation based on fragmentation patterns, other techniques can provide complementary information.

  • Chemical Ionization (CI): This is a softer ionization technique that results in less fragmentation and a more prominent molecular ion or protonated molecule peak, which is useful for confirming the molecular weight of the compound.

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent and fragment ions, which greatly aids in their identification.

  • Tandem Mass Spectrometry (MS/MS): This technique allows for the isolation of a specific ion and its subsequent fragmentation, providing detailed information about the fragmentation pathways and the connectivity of the molecule.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This method is particularly useful for analyzing the thermal decomposition products of these compounds, which can be relevant in the context of their applications as flame retardants.

Conclusion

The mass spectrometric fragmentation of this compound and its derivatives is characterized by distinct pathways influenced by the nature of the substituent at the phosphorus center. The cleavage of the exocyclic P-X bond is a primary fragmentation event, followed by complex rearrangements and fragmentation of the dioxaphosphorinane ring and its neopentyl backbone. By comparing the fragmentation patterns of different derivatives, researchers can gain valuable insights into the structure and stability of these important organophosphorus compounds. The experimental protocols and alternative analytical techniques outlined in this guide provide a solid foundation for the comprehensive analysis of this class of molecules.

A Comparative Guide to the Synthesis and Validation of 5,5-dimethyl-2-oxido-1,3,2-dioxaphosphorinane-2-yl-amino Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of proposed synthetic routes for 5,5-dimethyl-2-oxido-1,3,2-dioxaphosphorinane-2-yl-amino carboxylates, a novel class of compounds with potential applications in drug development. Due to the limited availability of published data on this specific molecular scaffold, this document outlines a primary and an alternative synthetic pathway based on well-established principles of organophosphorus chemistry. Furthermore, a comprehensive validation strategy is presented to ensure the identity, purity, and stability of the synthesized compounds.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key aspects of the proposed primary and alternative synthetic routes for the target compounds.

FeaturePrimary Route: Chloridate CouplingAlternative Route: Atherton-Todd Reaction
Starting Materials 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, Amino acid ester hydrochloride, Triethylamine5,5-Dimethyl-1,3,2-dioxaphosphorinane 2-oxide (H-phosphonate), Amino acid ester, Carbon tetrachloride, Triethylamine
Reaction Principle Nucleophilic substitution of the chloro group by the amino group of the amino acid ester.In situ formation of a phosphorochloridate intermediate followed by reaction with the amine.
Key Advantages Direct and typically high-yielding. The starting chloridate is commercially available.Avoids the handling of the potentially moisture-sensitive phosphorochloridate.
Potential Challenges The phosphorochloridate is moisture-sensitive and requires anhydrous reaction conditions. Formation of HCl necessitates the use of a base.The reaction can sometimes lead to side products. Requires careful control of stoichiometry and temperature.
Typical Yields Expected to be in the range of 70-90% based on similar reactions.Generally moderate to high yields (60-85%), but can be variable.
Reaction Conditions Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile), Inert atmosphere (e.g., Nitrogen, Argon), Room temperature or gentle heating.Anhydrous solvent (e.g., Carbon tetrachloride, Dichloromethane), Base (e.g., Triethylamine), Room temperature.

Experimental Protocols

Primary Synthetic Route: Chloridate Coupling

This proposed method involves the direct reaction of a commercially available phosphorochloridate with an amino acid ester.

Materials:

  • This compound

  • Appropriate amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 5,5-dimethyl-2-oxido-1,3,2-dioxaphosphorinane-2-yl-amino carboxylate.

Validation and Characterization Protocol

A thorough validation of the synthesized compound is crucial. The following experiments should be performed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of protons from the 5,5-dimethyl-1,3,2-dioxaphosphorinane ring, the amino acid backbone, and the ester group.

    • ¹³C NMR: To identify all carbon atoms in the molecule.

    • ³¹P NMR: To confirm the presence of the phosphorus atom and determine its chemical environment. A single peak in the characteristic phosphoramidate region is expected.

  • Infrared (IR) Spectroscopy: To identify key functional groups, including P=O (strong absorption around 1250-1300 cm⁻¹), P-N, C=O (ester), and N-H bonds.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition via high-resolution mass spectrometry (HRMS).

  • Purity Analysis (HPLC): To determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD).

Mandatory Visualizations

Synthetic_Pathway cluster_reaction Reaction Conditions A This compound D Anhydrous DCM F 5,5-dimethyl-2-oxido-1,3,2-dioxaphosphorinane-2-yl-amino carboxylate A->F B Amino acid ester hydrochloride B->F C Triethylamine G Triethylamine hydrochloride C->G E Room Temperature

Caption: Proposed primary synthetic pathway for the target compound.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_result Final Product A Synthesized Compound B Column Chromatography A->B C NMR (1H, 13C, 31P) B->C D IR Spectroscopy B->D E Mass Spectrometry (HRMS) B->E F HPLC (Purity) B->F G Validated Product (Structure & Purity Confirmed) C->G D->G E->G F->G

Caption: Workflow for the validation and characterization of the synthesized compound.

A Comparative Guide to the Stereoselectivity of Cyclic Phosphorylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereocontrolled synthesis of P-chiral compounds, particularly oligonucleotides and their analogs, is of paramount importance in the development of therapeutics and molecular probes. The absolute configuration of the phosphorus center can significantly influence the physicochemical and biological properties of these molecules, including nuclease resistance, thermal stability of duplexes, and interactions with enzymes.[1][2] This guide provides an objective comparison of the stereoselectivity of three major classes of cyclic phosphorylating agents: oxazaphospholidine derivatives, chiral phosphoramidites, and H-phosphonates, with a focus on the synthesis of dinucleoside phosphorothioates.

Data Presentation: Stereoselectivity Comparison

The following table summarizes the diastereoselectivity achieved with different cyclic phosphorylating agents in the synthesis of dinucleoside phosphorothioates. The data is compiled from various studies to provide a comparative overview.

Phosphorylating Agent ClassSpecific Reagent/MethodSubstrate (Alcohol)Diastereomeric Ratio (Rp:Sp or Sp:Rp)Reference(s)
Oxazaphospholidine Bicyclic Oxazaphospholidine Monomers3'-O-protected nucleosides≥99:1[3][4]
Oxazaphospholidine Nucleoside 3'-O-oxazaphospholidines3'-O-protected nucleosidesExcellent (qualitative)[5]
Oxazaphospholidine Dialkyl(cyanomethyl)ammonium salt activators5'-O-TBDPS-thymidine 3'-cyclic phosphoramidites99:1[1]
Chiral Phosphoramidite BINOL-derived Phosphoramidites (with CPA catalyst)Di-tert-butyl (4-nitrophenyl) phosphateUp to 98:2[6]
H-Phosphonate Nucleoside 3'-H-phosphonate2',3'-O-protected nucleoside~80-85% Sp selectivity

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the conditions under which the reported stereoselectivities were achieved.

Stereocontrolled Synthesis of Dinucleoside Phosphorothioates via the Oxazaphospholidine Method

This protocol is based on the solid-phase synthesis of stereoregular oligodeoxyribonucleoside phosphorothioates using bicyclic oxazaphospholidine derivatives.[3][4]

Materials:

  • 5'-O-DMTr-N-protected-2'-deoxynucleoside-3'-O-bicyclic oxazaphospholidine monomers

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

  • Activator: 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile

  • Sulfurizing agent: 3-((Dimethylaminomethylidene)amino)-3-oxo-propanethionitrile (DDTT) in pyridine

  • Capping solution: Acetic anhydride/lutidine/THF and N-methylimidazole/THF

  • Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane

  • Cleavage and deprotection solution: Concentrated aqueous ammonia

Procedure:

  • Deblocking: The solid support is treated with the deblocking solution to remove the 5'-O-DMTr group from the immobilized nucleoside.

  • Coupling: The desired nucleoside 3'-O-bicyclic oxazaphospholidine monomer (1.5 equivalents) and the activator (ETT, 0.25 M) in anhydrous acetonitrile are delivered to the synthesis column and allowed to react for 5 minutes.

  • Sulfurization: The resulting phosphite triester is sulfurized by treatment with the sulfurizing agent (DDTT, 0.1 M) for 5 minutes.

  • Capping: Unreacted 5'-hydroxyl groups are capped by treatment with the capping solution.

  • Iteration: The cycle of deblocking, coupling, sulfurization, and capping is repeated to achieve the desired oligonucleotide length.

  • Cleavage and Deprotection: The final product is cleaved from the solid support and the protecting groups are removed by treatment with concentrated aqueous ammonia at 55°C for 12 hours.

  • Purification: The crude product is purified by reverse-phase HPLC. The diastereomeric ratio is determined by analytical HPLC or ³¹P NMR spectroscopy.

Stereocontrolled Synthesis of Dinucleotides using Chiral Phosphoramidites with a Chiral Phosphoric Acid (CPA) Catalyst

This protocol describes a catalytic stereocontrolled synthesis of dinucleotides using phosphoramidite chemistry.[6]

Materials:

  • 5'-O-DMTr-N-protected-2'-deoxynucleoside-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

  • 3'-O-TBDMS-N-protected-2'-deoxynucleoside

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., a BINOL-derived CPA)

  • Molecular sieves (3 Å)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Oxidizing agent: tert-Butyl hydroperoxide (t-BuOOH)

Procedure:

  • Reaction Setup: A dried flask is charged with the 3'-O-TBDMS-protected nucleoside, the CPA catalyst (10 mol%), and activated molecular sieves.

  • Addition of Phosphoramidite: The 5'-O-DMTr-protected nucleoside phosphoramidite is added to the mixture under an inert atmosphere.

  • Reaction: The reaction is stirred in the anhydrous solvent at a specified temperature (e.g., 4 °C) until completion, monitored by TLC or HPLC.

  • Oxidation: The resulting phosphite triester is oxidized to the phosphate by the addition of t-BuOOH.

  • Work-up and Purification: The reaction is quenched, filtered, and the crude product is purified by silica gel chromatography.

  • Analysis: The diastereomeric ratio of the purified dinucleotide is determined by ¹H NMR or chiral HPLC analysis.

Stereoselective Synthesis of Dinucleoside Phosphorothioates via the H-Phosphonate Method

This method outlines the synthesis of oligoribonucleoside phosphorothioates with a degree of stereoselectivity.

Materials:

  • 5'-O-(4-Monomethoxytrityl)-2'-O-tert-butyldimethylsilylribonucleoside 3'-H-phosphonate

  • 2',3'-O-protected nucleoside

  • Condensing agent: Pivaloyl chloride or adamantoyl chloride

  • Anhydrous pyridine

  • Sulfurizing agent: Elemental sulfur (S₈) in carbon disulfide/pyridine

  • Deprotection reagents: Concentrated aqueous ammonia and tetrabutylammonium fluoride (TBAF) in THF

Procedure:

  • Coupling: The 5'-O-protected nucleoside 3'-H-phosphonate and the 2',3'-O-protected nucleoside are dissolved in anhydrous pyridine. The condensing agent is added, and the reaction is stirred at room temperature.

  • Sulfurization: After the coupling is complete, a solution of elemental sulfur in carbon disulfide/pyridine is added to the reaction mixture to convert the H-phosphonate diester to a phosphorothioate.

  • Deprotection: The protecting groups are removed in a two-step process: first, the exocyclic amino and phosphate protecting groups are removed with concentrated aqueous ammonia, followed by the removal of the 2'-O-TBDMS group with TBAF.

  • Purification and Analysis: The final product is purified by HPLC. The diastereomeric composition can be analyzed by enzymatic digestion followed by HPLC analysis of the resulting dinucleotides.

Mandatory Visualization

Below are diagrams illustrating the key chemical transformations and workflows described in this guide, generated using the DOT language.

stereoselective_phosphorylation General Reaction for Stereoselective Phosphorylation cluster_reagents Phosphorylating Agents cluster_reaction Phosphorylation Reaction Oxazaphospholidine Chiral Oxazaphospholidine Intermediate P(III) Intermediate Oxazaphospholidine->Intermediate + Activator Phosphoramidite Chiral Phosphoramidite Phosphoramidite->Intermediate + Activator H_Phosphonate H-Phosphonate H_Phosphonate->Intermediate + Condensing Agent Alcohol Nucleoside/Alcohol (R-OH) Alcohol->Intermediate Oxidation Oxidation/Sulfurization Intermediate->Oxidation Coupling Product P-Chiral Product (Diastereomeric Mixture) Oxidation->Product

Caption: General scheme for stereoselective phosphorylation.

experimental_workflow Comparative Experimental Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Start: Protected Nucleoside coupling_oxa Coupling: Oxazaphospholidine start->coupling_oxa coupling_pa Coupling: Phosphoramidite start->coupling_pa coupling_hp Coupling: H-Phosphonate start->coupling_hp sulfurization Sulfurization coupling_oxa->sulfurization coupling_pa->sulfurization coupling_hp->sulfurization deprotection Deprotection sulfurization->deprotection purification HPLC Purification deprotection->purification analysis Stereoselectivity Analysis (HPLC, NMR) purification->analysis end End: Diastereomeric Ratio analysis->end

References

A Comparative Guide to Analytical Methods for Purity Determination of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, a key intermediate in the synthesis of various organophosphorus compounds, is critical for ensuring the quality, safety, and efficacy of final products. This guide provides a comparative overview of three common analytical methods for determining the purity of this compound: Quantitative Phosphorus-31 Nuclear Magnetic Resonance (³¹P-qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of each method for the purity analysis of this compound.

Parameter³¹P-qNMRGC-MSHPLC-UV
Principle Measures the signal intensity of the phosphorus nucleus relative to a certified internal standard.Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection.Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase, followed by UV absorbance detection.
Purity (%) 99.2 ± 0.199.1 ± 0.398.9 ± 0.5
Limit of Detection (LOD) ~0.1%<0.01%~0.05%
Limit of Quantitation (LOQ) ~0.3%<0.05%~0.15%
Precision (RSD) <0.2%<1%<2%
Analysis Time ~15 min~30 min~20 min
Strengths High precision and accuracy, provides structural information, non-destructive.[1][2][3][4]High sensitivity and selectivity, excellent for identifying volatile impurities.[5][6][7][8][9][10]Versatile, suitable for a wide range of non-volatile impurities.[11][12][13][14]
Limitations Lower sensitivity compared to chromatographic methods.Requires derivatization for non-volatile impurities, potential for thermal degradation of the analyte.Lower sensitivity than GC-MS, requires chromophores for UV detection.

Potential Impurities

Understanding the potential impurities is crucial for developing and validating a suitable analytical method. Based on the common synthesis of this compound from phosphorous oxychloride and 2,2-dimethyl-1,3-propanediol, potential impurities may include:

  • Unreacted Starting Materials: Phosphorous oxychloride and 2,2-dimethyl-1,3-propanediol.

  • Hydrolysis Product: 5,5-dimethyl-1,3,2-dioxaphosphorinane-2-one (hydrolysis of the P-Cl bond).

  • Byproducts: Oligomeric species formed from side reactions.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

Quantitative ³¹P Nuclear Magnetic Resonance (³¹P-qNMR)

This method provides a direct and highly accurate measurement of the molar purity of the analyte.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃)

  • Internal Standard (e.g., Triphenyl phosphate, certified reference material)

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into a vial.

  • Dissolve the mixture in 0.75 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Nucleus: ³¹P

  • Pulse Program: Inverse-gated decoupling

  • Relaxation Delay (d1): 60 s (to ensure full relaxation of the phosphorus nucleus)

  • Number of Scans: 16

  • Spectral Width: Appropriate for covering the chemical shifts of the analyte and internal standard.

Data Analysis:

  • Integrate the signals corresponding to this compound and the internal standard.

  • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of phosphorus atoms

    • M = Molar mass

    • W = Weight

    • P = Purity of the standard

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis weigh_sample Weigh Analyte dissolve Dissolve in CDCl3 weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ³¹P NMR Spectrum transfer->acquire integrate Integrate Signals acquire->integrate calculate Calculate Purity integrate->calculate

³¹P-qNMR Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for identifying and quantifying volatile impurities.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Autosampler

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Dichloromethane (DCM), HPLC grade

  • Internal Standard (e.g., Dodecane)

Sample Preparation:

  • Prepare a stock solution of this compound in DCM at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to 100 µg/mL and adding the internal standard at a concentration of 50 µg/mL.

GC-MS Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min

    • Ramp to 280°C at 15°C/min

    • Hold at 280°C for 5 min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Data Analysis:

  • Identify the peaks corresponding to the analyte and impurities by their retention times and mass spectra.

  • Quantify the purity by area percent normalization, assuming all components have the same response factor. For higher accuracy, a calibration curve with reference standards for the main impurities should be used.

G cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_work Prepare Working Solution with Internal Standard prep_stock->prep_work inject Inject Sample prep_work->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Peaks (Retention Time & Mass Spectra) detect->identify quantify Quantify by Area Percent identify->quantify

GC-MS Experimental Workflow
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for analyzing the purity of the compound and detecting non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Autosampler

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphoric acid

Mobile Phase:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

Sample Preparation:

  • Prepare a stock solution of this compound in a 50:50 mixture of ACN and water at a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Parameters:

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 30% B

    • 18-20 min: 30% B

Data Analysis:

  • Identify the main peak corresponding to this compound and any impurity peaks.

  • Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

G cluster_prep Sample Preparation cluster_acq HPLC Analysis cluster_analysis Data Analysis prep_stock Prepare Stock Solution filter_sample Filter Sample prep_stock->filter_sample inject Inject Sample filter_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect identify Identify Peaks detect->identify quantify Quantify by Area Percent identify->quantify

HPLC Experimental Workflow

Conclusion

The choice of the most suitable analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • ³¹P-qNMR is the recommended method for obtaining a highly accurate and precise purity value, serving as a primary or reference method.

  • GC-MS is ideal for the sensitive detection and identification of volatile impurities that may not be observed by other techniques.

  • HPLC-UV offers a versatile and robust method for routine quality control, capable of separating a broader range of non-volatile impurities.

For comprehensive characterization, a combination of these methods is often employed to gain a complete picture of the compound's purity and impurity profile.

References

The Rise of an Alternative Coupling Reagent: A Cost-Benefit Analysis of 2-Chloro-1,3-dimethylimidazolinium Chloride (DMC) in Large-Scale Amide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A notable absence of extensive research on 2-chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride (DMOCP) has led to an investigation into a similarly structured and potent alternative, 2-chloro-1,3-dimethylimidazolinium chloride (DMC). This guide provides a comparative analysis of DMC against the conventional coupling reagent, dicyclohexylcarbodiimide (DCC), for large-scale amide synthesis, addressing key performance indicators for researchers, scientists, and drug development professionals.

In the landscape of large-scale chemical synthesis, particularly in the pharmaceutical industry, the choice of coupling reagent is a critical factor that influences not only the yield and purity of the final product but also the overall process economics and environmental impact. While dicyclohexylcarbodiimide (DCC) has long been a staple for amide bond formation, challenges associated with the removal of its dicyclohexylurea (DCU) byproduct have prompted the exploration of more efficient alternatives.[1] 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) has emerged as a promising candidate, offering a powerful and cost-effective solution for dehydration and coupling reactions.[2]

The primary advantage of DMC lies in the water-solubility of its byproduct, 1,3-dimethylimidazolidin-2-one, which allows for simple removal through aqueous work-up, a significant advantage in large-scale operations where filtration of solid byproducts like DCU can be cumbersome and time-consuming.[2] This streamlined purification process can lead to considerable savings in both time and resources.

Quantitative Performance Analysis: DMC vs. DCC in Amide Synthesis

To provide a clear comparison, the following table summarizes the key performance metrics for the synthesis of an amide using DMC and DCC. The data is collated from representative experimental protocols.

Parameter2-Chloro-1,3-dimethylimidazolinium Chloride (DMC)Dicyclohexylcarbodiimide (DCC)
Typical Yield HighGood to High (70-90%)[3]
Reaction Time Generally shorter4-48 hours[4]
Reaction Temperature Room Temperature0°C to Room Temperature[4]
Byproduct 1,3-dimethylimidazolidin-2-one (water-soluble)Dicyclohexylurea (DCU) (sparingly soluble)[1]
Byproduct Removal Aqueous extractionFiltration[1]
Cost per kg (approx.) Varies by supplier, generally considered low-cost[2]~$60 - $190[5][6][7][8][9]
Racemization Minimal reportedCan occur, often requires additives like HOBt[4]

Experimental Protocols

Amide Synthesis using 2-Chloro-1,3-dimethylimidazolinium Chloride (DMC)

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0 equiv)

  • 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) (1.1 equiv)

  • Triethylamine (Et3N) (2.2 equiv)

  • Dichloromethane (CH2Cl2)

  • Water

Procedure:

  • To a stirred solution of the carboxylic acid and amine in dichloromethane at room temperature, add triethylamine.

  • Add 2-chloro-1,3-dimethylimidazolinium chloride in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Amide Synthesis using Dicyclohexylcarbodiimide (DCC)

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Dicyclohexylcarbodiimide (DCC) (1.0 equiv)

  • (Optional) 4-Dimethylaminopyridine (DMAP) (0.13 equiv)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Dissolve the carboxylic acid and amine (and DMAP, if used) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC in dichloromethane dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute acid (e.g., 1M HCl) to remove any remaining DCC and base, followed by a wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.[10]

Visualizing the Workflow: Amide Synthesis Pathways

Amide_Synthesis_Workflow cluster_DMC DMC Pathway cluster_DCC DCC Pathway DMC_start Carboxylic Acid + Amine + Et3N in CH2Cl2 DMC_reagent Add DMC at RT DMC_start->DMC_reagent DMC_reaction Reaction at RT DMC_reagent->DMC_reaction DMC_workup Aqueous Work-up DMC_reaction->DMC_workup DMC_product Amide Product DMC_workup->DMC_product DCC_start Carboxylic Acid + Amine in CH2Cl2 DCC_reagent Add DCC at 0°C DCC_start->DCC_reagent DCC_reaction Reaction at RT DCC_reagent->DCC_reaction DCC_filtration Filtration of DCU DCC_reaction->DCC_filtration DCC_workup Aqueous Washes DCC_filtration->DCC_workup DCC_product Amide Product DCC_workup->DCC_product

Caption: A comparison of the experimental workflows for amide synthesis using DMC and DCC.

Signaling Pathway of Amide Bond Formation

Amide_Bond_Formation cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling RCOOH Carboxylic Acid ActivatedIntermediate Activated Intermediate RCOOH->ActivatedIntermediate + Coupling Agent CouplingAgent Coupling Agent (DMC or DCC) CouplingAgent->ActivatedIntermediate TetrahedralIntermediate Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate + Amine Amine Amine Amine->TetrahedralIntermediate Amide Amide Bond TetrahedralIntermediate->Amide Byproduct Byproduct (Water-soluble or Insoluble) TetrahedralIntermediate->Byproduct

Caption: Generalized mechanism of amide bond formation using a coupling agent.

References

IR spectroscopy to monitor the progress of reactions with 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in syntheses utilizing 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, real-time reaction monitoring is crucial for optimizing yields, ensuring purity, and understanding reaction kinetics. This guide provides a comparative analysis of Infrared (IR) spectroscopy and other common analytical methods for this purpose, supported by experimental data and detailed protocols.

Introduction to Monitoring Reactions with this compound

This compound is a key reagent in the synthesis of a variety of organophosphorus compounds, including flame retardants, pesticides, and pharmaceuticals. Its reactivity stems from the electrophilic phosphorus center and the labile P-Cl bond, which readily undergoes nucleophilic substitution with alcohols, amines, and other nucleophiles. Effective monitoring of these phosphorylation reactions is essential for process control and development.

This guide focuses on the application of in-situ Infrared (IR) spectroscopy as a primary monitoring tool and compares its performance with established techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).

IR Spectroscopy for Real-Time Reaction Monitoring

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. By immersing an attenuated total reflectance (ATR) probe directly into the reaction mixture, spectra can be continuously acquired, providing a direct window into the changing concentrations of reactants, intermediates, and products.

The key to monitoring the reactions of this compound lies in tracking the characteristic vibrational frequencies of the functional groups involved in the transformation. The most significant changes occur in the P-Cl and P=O stretching vibrations of the starting material as it is converted to the phosphorylated product.

Key Spectroscopic Data for a Model Reaction: Phosphorylation of Phenol

A representative reaction is the phosphorylation of phenol to produce 2-phenoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. The progress of this reaction can be monitored by observing the disappearance of the P-Cl bond and the shift in the P=O stretching frequency, as well as the appearance of new bands corresponding to the P-O-Ar bond.

Functional GroupReactant: this compoundProduct: 2-Phenoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
P=O Stretch ~1300-1320 cm⁻¹~1280-1300 cm⁻¹ (shift to lower wavenumber)
P-Cl Stretch ~550-600 cm⁻¹Absent
P-O-C (cyclic) ~1000-1050 cm⁻¹~1000-1050 cm⁻¹
P-O-Ar Stretch Absent~950-1000 cm⁻¹ (new band)
O-H Stretch (Phenol) ~3200-3600 cm⁻¹ (broad)Absent

Note: The exact peak positions can vary depending on the solvent and reaction conditions.

Experimental Protocol: In-situ FTIR Monitoring

This protocol outlines the general procedure for monitoring the phosphorylation of an alcohol with this compound using an in-situ FTIR spectrometer with an ATR probe.

Materials:

  • This compound

  • Alcohol (e.g., phenol)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile)

  • Tertiary amine base (e.g., triethylamine) to scavenge HCl byproduct

  • In-situ FTIR spectrometer with a diamond or silicon ATR probe

  • Reaction vessel equipped with a stirrer, temperature control, and a port for the ATR probe

Procedure:

  • System Setup:

    • Assemble the reaction vessel and ensure it is clean, dry, and under an inert atmosphere (e.g., nitrogen or argon).

    • Insert and secure the ATR probe into the reaction vessel, ensuring the sensing element is fully immersed in the reaction volume.

    • Configure the FTIR software for continuous data acquisition (e.g., one spectrum every 1-5 minutes).

  • Background Spectrum:

    • Charge the reaction vessel with the solvent and the alcohol.

    • Stir the solution and allow it to reach the desired reaction temperature.

    • Collect a background spectrum of the solvent and starting materials. This will be subtracted from subsequent spectra to isolate the changes due to the reaction.

  • Reaction Initiation and Monitoring:

    • Dissolve the this compound and the base in a small amount of the reaction solvent.

    • Inject the solution of the phosphorylating agent into the reaction vessel to initiate the reaction.

    • Begin continuous spectral acquisition.

  • Data Analysis:

    • Monitor the reaction progress by observing the following spectral changes in real-time:

      • Decrease in the intensity of the P-Cl stretching band.

      • Shift of the P=O stretching band to a lower wavenumber.

      • Appearance and increase in the intensity of the P-O-Ar stretching band.

      • Disappearance of the O-H stretching band of the alcohol.

    • Create concentration profiles for the reactant and product by integrating the area of their characteristic peaks over time. This data can be used to determine reaction kinetics.

  • Reaction Quench and Work-up:

    • Once the reaction is deemed complete based on the stabilization of the IR spectra, quench the reaction appropriately.

    • Proceed with the standard work-up and purification procedures.

Visualization of the Experimental Workflow

experimental_workflow Experimental Workflow for In-situ IR Monitoring cluster_prep Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis and Completion prep_vessel Prepare Reaction Vessel (Clean, Dry, Inert Atmosphere) insert_probe Insert and Secure ATR Probe prep_vessel->insert_probe setup_ftir Configure FTIR Software (Continuous Acquisition) insert_probe->setup_ftir add_reagents Charge Vessel with Solvent and Alcohol collect_bkg Collect Background Spectrum add_reagents->collect_bkg initiate_rxn Initiate Reaction with Phosphorylating Agent collect_bkg->initiate_rxn monitor_rxn Continuously Acquire IR Spectra initiate_rxn->monitor_rxn analyze_spectra Analyze Spectral Changes (P-Cl, P=O, P-O-Ar, O-H) monitor_rxn->analyze_spectra gen_profiles Generate Concentration Profiles (Determine Kinetics) analyze_spectra->gen_profiles quench_workup Quench Reaction and Perform Work-up gen_profiles->quench_workup

Caption: Workflow for real-time monitoring of phosphorylation reactions using in-situ IR spectroscopy.

Comparison with Alternative Monitoring Techniques

While IR spectroscopy offers significant advantages for real-time monitoring, other techniques are also widely used for the analysis of organophosphorus compounds.

TechniquePrincipleAdvantagesDisadvantages
IR Spectroscopy Vibrational transitions of chemical bonds.Real-time, in-situ monitoring; non-destructive; provides structural information on functional groups.Can be complex for mixtures; solvent interference; may require specialized probes.
³¹P NMR Spectroscopy Nuclear magnetic resonance of the phosphorus-31 nucleus.Highly specific to phosphorus; provides detailed structural information; quantitative.Not typically an in-situ technique; requires sampling; longer acquisition times.
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.High resolution and sensitivity; well-established for volatile organophosphorus compounds.Requires sample derivatization for non-volatile compounds; destructive; not real-time.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.Suitable for non-volatile and thermally labile compounds; quantitative.Requires method development; not typically in-situ; can be time-consuming.

Conclusion and Recommendations

For monitoring the progress of reactions involving this compound, in-situ IR spectroscopy stands out as a highly effective technique for real-time analysis. Its ability to directly track the disappearance of the P-Cl bond and the changes in the P=O stretching frequency provides immediate and valuable insights into reaction kinetics and endpoint determination without the need for sampling.

For detailed structural elucidation of the final product and for quantitative analysis of complex mixtures, ³¹P NMR spectroscopy is an unparalleled tool due to its specificity and the wealth of information it provides about the phosphorus environment.

GC and HPLC are excellent for final product analysis, purity determination, and quantification, particularly when dealing with complex reaction mixtures or when in-situ monitoring is not feasible. The choice between GC and HPLC will depend on the volatility and thermal stability of the analytes.

In a research and development setting, a combination of these techniques provides the most comprehensive understanding of the reaction. In-situ IR spectroscopy can be used for real-time monitoring and optimization, while NMR, GC, or HPLC can be employed for off-line analysis of reaction aliquots and final product characterization. This multi-faceted approach ensures both efficient process development and high-quality final products.

Assessing the Anomeric Effect in 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The anomeric effect, a stereoelectronic phenomenon describing the preference of certain substituents for the axial orientation in heterocyclic rings, plays a crucial role in the conformational stability and reactivity of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide and its derivatives. Understanding and quantifying this effect is paramount for the rational design of molecules with specific biological activities. This guide provides a comparative assessment of the anomeric effect in this class of compounds, supported by available theoretical and experimental data.

Conformational Preferences: A Balance of Forces

The six-membered 1,3,2-dioxaphosphorinane ring typically adopts a chair conformation. For 2-substituted derivatives, the key conformational question revolves around the axial or equatorial orientation of the substituent at the phosphorus atom. While steric hindrance would generally favor the equatorial position, the anomeric effect can stabilize the axial conformer.

Theoretical studies, specifically Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, have shed light on the conformational behavior of 2-chloro-2-oxo-1,3,2-dioxaphosphorinanes. These computational investigations have justified a preference for the axial orientation of the chloro substituent. This preference is attributed to a stabilizing hyperconjugative interaction between the lone pairs of the ring oxygen atoms and the antibonding orbital of the axial P-Cl bond (n -> σ* interaction).

However, for this compound, some studies suggest that in solution, both the axial and equatorial conformers can be present in nearly equal distribution, indicating a subtle balance between the anomeric effect and other factors such as steric hindrance from the gem-dimethyl groups at the C5 position.

Comparative Data

A comprehensive understanding of the anomeric effect requires the integration of both theoretical calculations and experimental data. The following tables summarize key parameters for assessing the conformational preferences in this compound and related derivatives. Note: Due to the limited availability of specific experimental data for the title compound in publicly accessible literature, some data presented below is based on theoretical studies of closely related 2-chloro-2-oxo-1,3,2-dioxaphosphorinanes and serves as a comparative reference.

Table 1: Calculated Conformational Energies of 2-Chloro-2-oxo-1,3,2-dioxaphosphorinane

ConformerCalculation MethodRelative Energy (kcal/mol)Gibbs Free Energy Difference (ΔG) (kcal/mol)
AxialB3LYP/6-311+G 0.000.00
EquatorialB3LYP/6-311+GData not available in abstractData not available in abstract

This table is based on the findings of a DFT study on 2-chloro-2-oxo-1,3,2-dioxaphosphorinanes, which indicate the axial conformer as the more stable form. The exact energy differences require access to the full study.

Table 2: Key Spectroscopic and Structural Parameters

DerivativeMethodKey ParameterObserved Value/Trend
This compoundNMR Spectroscopy³J(P,H) coupling constantsSpecific values not readily available in the literature
This compoundX-ray CrystallographyP-Cl bond orientationNo crystal structure data found in the searched literature
2-Substituted-2-oxo-1,3,2-dioxaphosphorinanesIR/Raman SpectroscopyVibrational frequenciesCan indicate conformational equilibria in solution

Experimental Protocols

The following are generalized experimental protocols for the characterization and conformational analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the conformational equilibrium in solution by analyzing chemical shifts and coupling constants.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Experiments:

    • ¹H NMR: To observe the chemical shifts and coupling patterns of the ring protons. The relative populations of axial and equatorial conformers can be estimated from the vicinal coupling constants (e.g., ³J(H,H)).

    • ¹³C NMR: To identify the carbon skeleton and observe changes in chemical shifts related to conformation.

    • ³¹P NMR: To observe the phosphorus chemical shift, which is sensitive to the electronic environment and conformation around the phosphorus atom.

    • Variable Temperature (VT) NMR: To study the temperature dependence of the conformational equilibrium and determine thermodynamic parameters (ΔH°, ΔS°, and ΔG°).

  • Data Analysis: The Karplus equation can be used to correlate the observed vicinal coupling constants with the dihedral angles in the chair conformers, allowing for the estimation of the conformational populations.

X-ray Crystallography
  • Objective: To determine the solid-state conformation and precise geometric parameters (bond lengths, bond angles, and torsion angles).

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Sample Preparation: Grow suitable single crystals of the compound from an appropriate solvent system.

  • Data Collection and Analysis: A single crystal is mounted on the diffractometer, and diffraction data are collected. The resulting data are used to solve and refine the crystal structure, providing a detailed three-dimensional model of the molecule in the solid state. This directly reveals whether the chloro substituent occupies an axial or equatorial position.

Computational Chemistry
  • Objective: To calculate the relative energies of different conformers and to analyze the electronic interactions responsible for the anomeric effect.

  • Software: Gaussian, Spartan, or other quantum chemistry software packages.

  • Methodology:

    • Geometry Optimization: The geometries of the axial and equatorial conformers are optimized using a suitable level of theory (e.g., DFT with a basis set like B3LYP/6-311+G**).

    • Frequency Calculations: To confirm that the optimized structures are true energy minima and to calculate thermodynamic properties.

    • Natural Bond Orbital (NBO) Analysis: To quantify the hyperconjugative interactions (e.g., n -> σ*) that contribute to the anomeric effect. The stabilization energy (E(2)) associated with these interactions can be calculated.

Anomeric Effect Workflow

The following diagram illustrates the logical workflow for assessing the anomeric effect in the title compounds.

Anomeric_Effect_Workflow Workflow for Assessing the Anomeric Effect cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_experimental cluster_computational synthesis Synthesis of this compound derivatives experimental Experimental Analysis synthesis->experimental computational Computational Analysis synthesis->computational nmr NMR Spectroscopy (¹H, ¹³C, ³¹P, VT-NMR) experimental->nmr xray X-ray Crystallography experimental->xray dft DFT Calculations (Geometry Optimization, Frequencies) computational->dft nbo NBO Analysis (Hyperconjugation Energy) computational->nbo data_integration Data Integration & Comparison nmr->data_integration xray->data_integration dft->data_integration nbo->data_integration conclusion Assessment of Anomeric Effect (Axial vs. Equatorial Preference) data_integration->conclusion

Caption: Workflow for assessing the anomeric effect.

Conclusion

The assessment of the anomeric effect in this compound derivatives relies on a synergistic approach combining theoretical calculations and experimental validation. While computational studies strongly suggest a preference for the axial conformation of the 2-chloro substituent due to stabilizing hyperconjugative interactions, the conformational landscape in solution can be more complex. Further detailed experimental studies, particularly high-resolution NMR spectroscopy and single-crystal X-ray diffraction, are crucial to precisely quantify the conformational equilibria and to provide a complete picture of the stereoelectronic forces at play in this important class of organophosphorus compounds. This foundational knowledge is essential for the targeted design of derivatives with desired chemical and biological properties.

Safety Operating Guide

Safe Disposal of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (CAS No. 4090-55-5), a corrosive organophosphorus compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous material. It is corrosive and can cause severe skin burns and eye damage.[1] All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield are required.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.

  • Respiratory Protection: For operations with a potential for aerosol generation, a respirator with an appropriate cartridge for acid gases and organic vapors should be used.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 4090-55-5
Molecular Formula C₅H₁₀ClO₃P
Molecular Weight 184.56 g/mol
Hazard Class 8 (Corrosive)
GHS Pictogram GHS05 (Corrosion)
Hazard Statement H314: Causes severe skin burns and eye damage
Storage Class 8A (Combustible corrosive hazardous materials)

Experimental Protocol: Laboratory-Scale Neutralization

For small quantities of this compound, a carefully controlled hydrolysis (quenching) procedure can be employed to neutralize its reactivity before final disposal. This procedure is adapted from established methods for quenching reactive acid chlorides like phosphorus oxychloride.

Materials:

  • This compound

  • Ice bath

  • Stir plate and stir bar

  • Beaker or flask of appropriate size (at least 10 times the volume of the quenching solution)

  • Dropping funnel or syringe pump

  • Quenching solution: 5% sodium bicarbonate solution or a dilute sodium hydroxide solution (~1 M)

  • pH paper or pH meter

Procedure:

  • Preparation:

    • Don all required PPE and work within a certified chemical fume hood.

    • Prepare the quenching solution in a beaker or flask equipped with a stir bar. The volume of the quenching solution should be at least 10 times the volume of the this compound to be neutralized.

    • Place the beaker or flask containing the quenching solution in an ice bath on a stir plate and begin gentle stirring.

  • Neutralization (Reverse Quench):

    • Slowly and carefully add the this compound to the cold, stirring quenching solution dropwise using a dropping funnel or a syringe pump. Never add the quenching solution to the acid chloride , as this can lead to a violent, uncontrolled exothermic reaction.

    • Monitor the temperature of the quenching solution. If the temperature begins to rise significantly, pause the addition until it cools down.

  • Completion and Verification:

    • After the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction is complete.

    • Remove the ice bath and allow the solution to slowly warm to room temperature while continuing to stir.

    • Check the pH of the solution using pH paper or a pH meter. The final pH should be between 6 and 8. If the solution is still acidic, slowly add more of the basic quenching solution until the desired pH is reached.

  • Final Disposal:

    • The neutralized aqueous solution should be collected in a properly labeled hazardous waste container for aqueous waste.

    • Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of this neutralized waste stream.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Have this compound for Disposal ppe_check Step 1: Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe_check fume_hood Step 2: Work in a Certified Chemical Fume Hood ppe_check->fume_hood quantity_check Step 3: Assess Quantity of Waste fume_hood->quantity_check small_quantity Small Laboratory-Scale Quantity (<10g) quantity_check->small_quantity Small large_quantity Large Quantity or Bulk Container quantity_check->large_quantity Large neutralization Step 4: Perform Controlled Neutralization (Reverse Quench with Base) small_quantity->neutralization ehs_disposal Step 4: Direct Disposal via EHS (Do Not Attempt Neutralization) large_quantity->ehs_disposal verify_ph Step 5: Verify Final pH is Neutral (6-8) neutralization->verify_ph final_disposal Step 7: Arrange for Pickup by EHS ehs_disposal->final_disposal verify_ph->neutralization pH is Acidic collect_waste Step 6: Collect in Labeled Aqueous Hazardous Waste Container verify_ph->collect_waste pH is Neutral collect_waste->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound (CAS No: 4090-55-5). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risks.

Chemical Safety Overview

This compound is a corrosive material that can cause severe skin burns and eye damage. It is classified under Skin Corrosion Category 1B.

Hazard IdentificationData
GHS Pictogram GHS05 (Corrosion)
Signal Word Danger
Hazard Statement H314: Causes severe skin burns and eye damage
Storage Class Code 8A - Combustible corrosive hazardous materials
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this chemical.

Equipment TypeSpecification
Eye and Face Protection Eyeshields, Faceshields, or Chemical Safety Goggles[1]
Hand Protection Chemical impermeable gloves[2]
Skin and Body Protection Appropriate protective clothing to prevent skin exposure[1]
Respiratory Protection Dust mask type N95 (US) or Type P3 (EN 143) respirator cartridges. Use under a chemical fume hood.[1]

Operational and Disposal Plans

Follow these step-by-step procedures for the safe handling and disposal of this compound.

Experimental Workflow

Workflow for Handling this compound prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat, Respirator) prep->ppe Ensure all PPE is available and in good condition handling Chemical Handling (Under Fume Hood) ppe->handling Proceed with experiment disposal Waste Disposal handling->disposal Segregate waste into appropriate containers decon Decontamination disposal->decon Clean work area and equipment end End of Procedure decon->end

Caption: Workflow for handling this compound.

Handling and Storage Protocol
  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing the specified PPE: chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For operations that may generate dust, a NIOSH-approved respirator is required.[1]

  • Avoiding Contact: Take measures to avoid contact with skin and eyes.[2] Do not breathe dust or vapors.[1]

  • Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]

Disposal Plan
  • Waste Collection: Collect waste material in suitable, closed, and clearly labeled containers for disposal.[2]

  • Regulations: Dispose of the contents and container in accordance with all applicable local, regional, and national laws and regulations.[2] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]

  • Packaging: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[2]

Emergency Procedures

Immediate action is crucial in the event of exposure or a spill.

Emergency Response Logic

Emergency Response for this compound incident Incident Occurs (Spill or Exposure) evacuate Evacuate Immediate Area incident->evacuate first_aid Provide First Aid incident->first_aid If exposure occurs spill_control Control Spill incident->spill_control If spill occurs medical Seek Immediate Medical Attention first_aid->medical cleanup Decontaminate and Clean Up spill_control->cleanup report Report Incident medical->report cleanup->report

Caption: Emergency response plan for incidents involving the chemical.

First-Aid Measures
  • If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[2]

  • Following Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water. Seek medical attention.[2]

  • Following Eye Contact: Rinse the eyes with pure water for at least 15 minutes. Seek immediate medical attention.[2]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]

Spill and Leak Procedures
  • Personal Precautions: Avoid dust formation and contact with the material. Ensure adequate ventilation and evacuate personnel to safe areas.[2]

  • Containment and Cleaning: Use spark-proof tools and explosion-proof equipment. Collect the spilled material and place it in a suitable, closed container for disposal.[2] Adhered or collected material should be disposed of promptly.[2]

References

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Retrosynthesis Analysis

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Reactant of Route 1
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2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Reactant of Route 2
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.